molecular formula C13H18O B1235071 Megastigmatrienone CAS No. 5896-02-6

Megastigmatrienone

Katalognummer: B1235071
CAS-Nummer: 5896-02-6
Molekulargewicht: 190.28 g/mol
InChI-Schlüssel: YKVWPZJHENXDAJ-VOTSOKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Megastigmatrienone belongs to the class of organic compounds known as cyclohexenones. Cyclohexenones are compounds containing a cylohexenone moiety, which is a six-membered aliphatic ring that carries a ketone and has one endocyclic double bond. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been primarily detected in saliva. Within the cell, this compound is primarily located in the membrane (predicted from logP).
This compound is a ketone.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

5896-02-6

Molekularformel

C13H18O

Molekulargewicht

190.28 g/mol

IUPAC-Name

4-[(1E)-buta-1,3-dienyl]-3,5,5-trimethylcyclohex-2-en-1-one

InChI

InChI=1S/C13H18O/c1-5-6-7-12-10(2)8-11(14)9-13(12,3)4/h5-8,12H,1,9H2,2-4H3/b7-6+

InChI-Schlüssel

YKVWPZJHENXDAJ-VOTSOKGWSA-N

SMILES

CC1=CC(=O)CC(C1C=CC=C)(C)C

Isomerische SMILES

CC1=CC(=O)CC(C1/C=C/C=C)(C)C

Kanonische SMILES

CC1=CC(=O)CC(C1C=CC=C)(C)C

Andere CAS-Nummern

5896-02-6

Synonyme

(4Z)-4-((E)-but-2-enylidene)-3,5,5-trimethylcyclohex- 2-en-1-one
megastigmatrienone

Herkunft des Produkts

United States

Foundational & Exploratory

Megastigmatrienone Biosynthesis from Carotenoids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmatrienones are a group of C13-norisoprenoid compounds that contribute significantly to the characteristic aroma and flavor profiles of various natural products, including tobacco, wine, and certain flowers.[1][2] As degradation products of carotenoids, their biosynthesis is of considerable interest for applications in the food, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the biosynthetic pathway of megastigmatrienone from its carotenoid precursors, the enzymatic mechanisms involved, quantitative data, and detailed experimental protocols for its study. Furthermore, it delves into the regulatory aspects and the downstream signaling effects of related compounds, offering a comprehensive resource for professionals in the field.

The Biosynthetic Pathway from Carotenoids

The formation of this compound is a multi-step process that begins with the oxidative cleavage of C40 carotenoids. This degradation is catalyzed by a specific class of enzymes, leading to the formation of various apocarotenoids, including the C13-norisoprenoids.

1.1. Carotenoid Precursors The biosynthesis of C13-norisoprenoids, including this compound, originates from the enzymatic degradation of C40 carotenoids such as neoxanthin, violaxanthin, and β-carotene.[3][4] These precursor molecules are abundant in plant tissues, where they play essential roles in photosynthesis and photoprotection.[5][6]

1.2. Enzymatic Cleavage by Carotenoid Cleavage Dioxygenases (CCDs) The key enzymatic step is the oxidative cleavage of the carotenoid backbone, a reaction catalyzed by Carotenoid Cleavage Dioxygenases (CCDs).[7][8] CCDs are non-heme iron-containing enzymes that introduce molecular oxygen across a specific double bond in the carotenoid chain.[7][9]

Plant CCDs are categorized into several subfamilies, with CCD1 and CCD4 being primarily responsible for producing the C13-apocarotenoid skeletons that serve as flavor and aroma precursors.[7][10] These enzymes typically cleave the 9-10 and 9'-10' bonds of the carotenoid substrate.[8][11] This cleavage results in the formation of compounds like 3-oxo-α-ionol, the direct precursor to this compound.[12]

1.3. Formation of this compound Studies have shown that 3-oxo-α-ionol can be converted to this compound.[12] In plants, 3-oxo-α-ionol often exists in a glycosylated, more stable form. Research on tobacco leaves has identified stereoisomeric glycosides, (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG), as stable precursors.[13] The final conversion to the volatile this compound can occur through processes such as acid-catalyzed hydrolysis, which may happen during aging, curing, or fermentation of the plant material.[12]

This compound Biosynthesis Pathway Carotenoids C40 Carotenoids (e.g., Neoxanthin, Violaxanthin) CCD Carotenoid Cleavage Dioxygenases (CCD1, CCD4) Carotenoids->CCD Oxidative Cleavage Oxo_ionol 3-Oxo-α-ionol CCD->Oxo_ionol Glycosides 3-Oxo-α-ionol Glucosides (rrOIPG, rsOIPG) Oxo_ionol->Glycosides Glycosylation Hydrolysis Acid Hydrolysis / Enzymatic Degradation Oxo_ionol->Hydrolysis Glycosides->Hydrolysis Release This compound This compound Hydrolysis->this compound

Caption: Simplified this compound biosynthesis pathway.

Quantitative Data on this compound and its Precursors

Quantitative analysis is crucial for understanding the distribution and formation potential of this compound in various matrices.

Table 1: Quantitative Analysis of this compound Precursors in Tobacco Leaves

This table summarizes data from a study that quantified two stereoisomeric precursors of this compound in tobacco leaves from diverse geographical origins using an ultrasound-assisted extraction followed by UHPLC.[13]

Parameter(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)
Linear Range 25.85 - 258.50 µg/mL6.28 - 62.75 µg/mL
Correlation Coefficient (R²) 0.99910.9990
Detection Limit 2.5 µg/mL2.9 µg/mL
Recovery Rate 83.94%105.90%
Relative Standard Deviation (RSD) 1.22%1.93%
Source: Adapted from a quantitative analysis of this compound precursors.[13]

Table 2: Concentration of this compound Isomers in Aged Wine

This table presents the concentration ranges for five this compound isomers quantified for the first time in red and white wines, suggesting a link between wine aging and the formation of these compounds.[14]

Wine TypeConcentration Range (µg/L)
White Wine 0.06 - 0.49 (LOQ)
Red Wine 0.11 - 0.98 (LOQ)
Overall Range in Analyzed Wines 2 - 41
LOQ: Limit of Quantification. Source: Adapted from a study on this compound isomers in aged wine.[14]

Experimental Protocols

This section provides detailed methodologies for the quantification of this compound and its precursors, as well as for assessing the activity of the key biosynthetic enzymes.

3.1. Protocol 1: Quantification of this compound Precursors by UHPLC

This protocol is based on the methodology for analyzing rrOIPG and rsOIPG in tobacco leaves.[13][15]

Methodology:

  • Sample Preparation (Ultrasound-Assisted Extraction):

    • Grind dried tobacco leaves into a fine powder.

    • Accurately weigh a specific amount of the powder (e.g., 0.5 g).

    • Add a defined volume of extraction solvent (e.g., methanol/water mixture).

    • Perform extraction using an ultrasonic bath for a specified time and temperature (e.g., 30 minutes at 40°C).

    • Centrifuge the extract to pellet solid debris.

    • Filter the supernatant through a 0.22 µm membrane filter before analysis.

  • Chromatographic System:

    • Instrument: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., Agilent Zorbax SB-C18).

    • Mobile Phase: A gradient elution using a mixture of two or more solvents, such as acetonitrile (B52724) and water.

    • Flow Rate: Set to an appropriate rate (e.g., 0.3 mL/min).

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

  • Detection and Quantification:

    • Detector: A UV detector set at an appropriate wavelength.

    • Quantification: Determine the concentration of precursors by comparing the peak areas from the sample to a calibration curve prepared with known concentrations of analytical standards.

UHPLC Workflow for Precursor Quantification start Start prep Sample Preparation (Grinding, Extraction, Filtration) start->prep uhplc UHPLC Analysis (C18 Column, Gradient Elution) prep->uhplc detect UV Detection uhplc->detect quant Quantification (vs. Calibration Curve) detect->quant end End quant->end

Caption: Workflow for this compound precursor analysis.

3.2. Protocol 2: Quantification of this compound by GC-MS

This generalized protocol is based on common methodologies for analyzing volatile compounds like this compound in complex matrices such as tobacco or wine.[1][15]

Methodology:

  • Sample Preparation (HS-SPME):

    • Place the sample (e.g., ground tobacco, wine) into a headspace vial.

    • Add salt (e.g., NaCl) to increase the volatility of the analytes.

    • Expose a Solid-Phase Microextraction (SPME) fiber (e.g., 65 µm PDMS-DVB) to the headspace of the vial.

    • Maintain a specific extraction time and temperature to allow analytes to adsorb onto the fiber.

  • Gas Chromatography (GC) Conditions:

    • Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port.

    • Column: A capillary column suitable for separating volatile compounds (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points (e.g., start at 40°C, hold, then ramp to 250°C).

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Use Selected Ion Monitoring (SIM) for targeted quantification of specific this compound isomers or full scan mode for qualitative analysis.

  • Data Analysis:

    • Identify this compound isomers based on their retention times and mass spectra compared to reference standards.

    • Quantify by integrating the peak area and comparing it against a calibration curve.

GC-MS Workflow for this compound Quantification start Start prep Sample Preparation (HS-SPME) start->prep gcms GC-MS Analysis (DB-5MS Column, Temp Program) prep->gcms detect MS Detection (EI, SIM/Scan Mode) gcms->detect quant Identification & Quantification (vs. Standards) detect->quant end End quant->end

Caption: Workflow for this compound analysis via GC-MS.

3.3. Protocol 3: In Vitro Carotenoid Cleavage Dioxygenase (CCD) Activity Assay

This protocol describes a method to measure the enzymatic activity of recombinant CCD enzymes.[16][17][18]

Methodology:

  • Enzyme Preparation:

    • Clone the CCD gene into an expression vector (e.g., pET vector).

    • Express the recombinant protein in a suitable host, such as E. coli.

    • Purify the enzyme using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

    • Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Substrate Preparation:

    • Prepare a stock solution of a suitable carotenoid or apocarotenoid substrate (e.g., β-apo-8'-carotenal) in an appropriate solvent.

    • Since substrates are lipophilic, include a detergent like Triton X-100 (e.g., 0.05% v/v) in the reaction buffer to ensure solubility.[16]

  • Enzymatic Reaction:

    • Prepare a standard reaction mixture containing:

      • Buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.0).

      • Substrate (e.g., 40 µM β-apo-8'-carotenal).

      • A reducing agent such as ascorbic acid or TCEP to maintain the catalytic iron in the ferrous (Fe2+) state.[16]

      • Purified CCD enzyme.

    • Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20 minutes).

    • Stop the reaction (e.g., by adding an organic solvent like ethyl acetate).

  • Product Detection and Analysis:

    • Extract the products with an organic solvent.

    • Analyze the extract using spectrophotometry to monitor the decrease in substrate absorbance or by HPLC to separate and quantify the reaction products (e.g., retinal for β-apo-8'-carotenal cleavage).

    • Define enzyme activity as the amount of enzyme required to catalyze the formation of 1 nmol of product per minute.[17]

CCD In Vitro Assay Workflow start Start purify CCD Enzyme Expression & Purification start->purify reaction Enzymatic Reaction (Enzyme + Substrate + Buffer) purify->reaction stop Stop Reaction & Extract Products reaction->stop hplc Product Analysis (HPLC or Spectrophotometry) stop->hplc calc Calculate Enzyme Activity hplc->calc end End calc->end

Caption: Workflow for an in vitro CCD enzyme activity assay.

Regulation and Downstream Signaling

While the direct regulation of this compound biosynthesis is not extensively detailed, it is intrinsically linked to the regulation of the broader carotenoid pathway. Carotenoid biosynthesis is controlled by various factors, including light, developmental stage, and stress, which influence the expression of key genes like phytoene (B131915) synthase (PSY).[3][19]

This compound and related C13-norisoprenoids are not just aroma compounds; they can also possess biological activity. For instance, β-damascenone, a structurally related compound, has been shown to inhibit the NF-κB signaling pathway.[20] This pathway is a critical regulator of inflammatory responses. The study demonstrated that β-damascenone inhibits the induction of pro-inflammatory cytokines and adhesion molecules by preventing the activation of NF-κB.[20] This suggests that megastigmane derivatives may have anti-inflammatory properties, a potential area of interest for drug development.

NF-kB Inhibition Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Cell Surface Receptors Stimuli->Receptor Upstream Upstream Signaling (e.g., IKK complex) Receptor->Upstream NFkB NF-κB Activation Upstream->NFkB Nucleus NF-κB Translocation to Nucleus NFkB->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Damascenone β-damascenone (Megastigmane Derivative) Damascenone->NFkB Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

Conclusion

The biosynthesis of this compound from carotenoids is a fascinating pathway involving specific enzymatic cleavage by CCDs. Understanding this process, from the precursor molecules to the final volatile compounds, is essential for manipulating and optimizing the aroma profiles of various products. The provided protocols offer a robust framework for the quantitative analysis and functional study of this pathway. Furthermore, the emerging biological activities of megastigmane derivatives, such as the inhibition of inflammatory signaling, open new avenues for research and potential therapeutic applications. Future work should focus on elucidating the precise regulatory mechanisms controlling CCD gene expression and the subsequent release of this compound from its glycosidic precursors.

References

A Technical Guide to the Natural Sources of Megastigmatrienone Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

Megastigmatrienone isomers, a group of C13-norisoprenoids derived from the degradation of carotenoids, are significant contributors to the aroma and flavor profiles of various natural products. Their presence is particularly notable in tobacco, aged wines, and the flowers of Osmanthus fragrans. Beyond their sensory characteristics, emerging research suggests potential biological activities, making them of interest to the pharmaceutical and drug development sectors. This technical guide provides an in-depth overview of the primary natural sources of this compound isomers, presenting quantitative data, detailed experimental protocols for their analysis, and an exploration of their potential biological relevance through signaling pathway diagrams.

Principal Natural Sources of this compound Isomers

This compound isomers, often referred to as tabanone, are not synthesized de novo by plants but are rather the result of the enzymatic or photo-oxidative degradation of carotenoids, such as β-carotene, lutein, and neoxanthin.[1] The distribution and concentration of these isomers are therefore dependent on the carotenoid content of the plant material and the conditions of its processing and aging. The most well-documented natural sources are:

  • Tobacco (Nicotiana tabacum): Tobacco leaves, particularly Burley and Greek tobacco, are a prominent source of this compound isomers.[2][3] These compounds are key contributors to the characteristic aroma of cured tobacco.[1] The curing and aging processes of tobacco leaves are crucial for the degradation of carotenoids and the subsequent formation of megastigmatrienones.[1]

  • Grapes (Vitis vinifera) and Aged Wine: While not typically present in fresh grapes, this compound isomers are formed during the aging of wine.[3][4] They are considered important components of the "bouquet" of aged red and white wines, contributing to tobacco and incense-like aromas.[3][4] The isomers arise from the acid-catalyzed degradation of C13-norisoprenoid precursors, such as 3-oxo-α-ionol glycosides, which are present in the grapes.[5]

  • Osmanthus fragrans (Sweet Osmanthus): The flowers of this plant, native to Asia, are renowned for their intense and pleasant fragrance. This compound is a known volatile component of Osmanthus fragrans essential oil, contributing to its complex and desirable aroma profile.[6][7]

Quantitative Data on this compound Isomers and Their Precursors

The following tables summarize the quantitative data available for this compound isomers and their precursors in the aforementioned natural sources.

Table 1: Concentration of this compound Isomers in Aged Wines

IsomerWine TypeConcentration Range (μg/L)Reference
megastigma-4,6Z,8E-trien-3-oneRed & White2 - 41[4]
megastigma-4,6E,8Z-trien-3-oneRed & White2 - 41[4]
megastigma-4,6E,8E-trien-3-oneRed & White2 - 41[4]
megastigma-4,6Z,8Z-trien-3-oneRed & White2 - 41[4]
megastigma-4,7E,9-trien-3-oneRed & White2 - 41[4]

Table 2: Content of this compound Precursors in Tobacco Leaves from Various Geographic Origins

Precursor IsomerGeographic OriginConcentration Range (µg/g)Reference
(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)Domestic (China)Higher than rsOIPG[8]
(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)Domestic (China)Lower than rrOIPG[8]
(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)ForeignHigher than rsOIPG[8]
(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)ForeignSignificantly higher than in domestic origins[8]

Table 3: this compound in Osmanthus fragrans

CompoundCultivar GroupMethod of AnalysisFindingReference
This compoundNot specifiedSteam Distillation GC-MSIdentified as a component of the essential oil[6]
This compound isomersNot specifiedNot specifiedContribute to the characteristic aroma[7]

Experimental Protocols: Quantification of this compound Isomers

The following is a detailed methodology for the extraction and quantification of this compound isomers from a liquid matrix (e.g., wine) using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a synthesis of methodologies reported in the scientific literature.[4][9]

3.1. Materials and Reagents

  • SPME Fiber: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB)

  • Sample Vials: 20 mL clear glass vials with PTFE/silicone septa and magnetic screw caps

  • Sodium Chloride (NaCl): Analytical grade

  • Internal Standard: e.g., 3-octanol (B1198278) or a deuterated analog of a target analyte

  • GC-MS System: A gas chromatograph equipped with a mass selective detector

  • GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

3.2. Sample Preparation

  • Pipette 10 mL of the liquid sample (e.g., wine) into a 20 mL SPME vial.

  • Add a precise amount of internal standard solution.

  • Add 3 g of NaCl to the vial to increase the ionic strength of the sample matrix, which enhances the volatility of the analytes.

  • Immediately seal the vial with the screw cap.

3.3. HS-SPME Procedure

  • Place the sample vial in a heating block or water bath equipped with a magnetic stirrer.

  • Equilibrate the sample at 40°C for 5 minutes with constant stirring.

  • Expose the conditioned SPME fiber to the headspace of the sample vial for 30 minutes at 40°C with continuous stirring.

3.4. GC-MS Analysis

  • After extraction, immediately transfer the SPME fiber to the GC injector.

  • Desorb the analytes from the fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

  • GC Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/minute.

    • Ramp 2: Increase to 250°C at a rate of 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification.

    • Monitored Ions: Select characteristic ions for each this compound isomer and the internal standard.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

3.5. Quantification

Construct a calibration curve using standard solutions of the this compound isomers of known concentrations. The concentration of the isomers in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Signaling Pathways and Biological Activities

While research into the specific biological activities of this compound isomers is ongoing, related C13-norisoprenoids have demonstrated noteworthy effects. For instance, β-damascenone, a structurally similar compound found alongside this compound in plant extracts, has been shown to inhibit the pro-inflammatory NF-κB signaling pathway.[6] This suggests that this compound isomers may also possess anti-inflammatory properties, a hypothesis that warrants further investigation for drug development purposes.

Below are diagrams illustrating the carotenoid degradation pathway leading to this compound and the inhibitory effect of related compounds on the NF-κB signaling pathway.

Carotenoid_Degradation_Pathway Carotenoids Carotenoids (e.g., β-carotene, Lutein) Degradation Enzymatic/Oxidative Degradation Carotenoids->Degradation This compound This compound Isomers Degradation->this compound

Carotenoid degradation pathway to this compound.

NFkB_Signaling_Pathway cluster_stimulus Pro-inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TLR4->IKK TNFR->IKK IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (inactive) Degradation Ubiquitination & Degradation IkB->Degradation IkB->Degradation NFkB_active NF-κB (active) NFkB_inactive->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to nucleus BetaDamascenone β-damascenone (this compound-related) BetaDamascenone->IKK inhibits DNA DNA NFkB_nucleus->DNA binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression activates

Inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound isomers are naturally occurring compounds with significant roles in the sensory properties of tobacco, aged wine, and Osmanthus fragrans. This guide has provided a consolidated resource on their natural sources, quantitative analysis, and potential biological activities. The established analytical protocols, particularly HS-SPME-GC-MS, offer robust methods for their quantification. The preliminary evidence of anti-inflammatory activity through the inhibition of the NF-κB pathway by related compounds opens a promising avenue for future research. Further studies are warranted to elucidate the specific biological functions of individual this compound isomers and to explore their potential as novel therapeutic agents.

References

Megastigmatrienone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a fascinating ketone naturally occurring in a variety of plants, most notably in tobacco leaves (Nicotiana tabacum), where it is a significant contributor to the characteristic aroma.[1] It also imparts flavor and aroma to aged wines and spirits.[2] Beyond its sensory properties, emerging research suggests a range of potential pharmacological activities, including anti-inflammatory, antioxidant, and antidiabetic effects, making it a molecule of interest for drug development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, experimental protocols, and potential biological activities of this compound.

Chemical Structure and Isomerism

This compound is a cyclic ketone characterized by a trimethyl-cyclohexenone ring substituted with a butenylidene side chain. Its molecular formula is C₁₃H₁₈O, and it has a molecular weight of approximately 190.28 g/mol . The presence of multiple double bonds and chiral centers gives rise to several stereoisomers, with the (E,E) and (Z,E) isomers being commonly studied. The specific isomer can significantly influence its aroma profile and biological activity.

Table 1: Chemical Identifiers for this compound Isomers

Isomer ConfigurationIUPAC NameCAS Number
(4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one(4E)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one5164-78-3[3]
(4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one(4Z)-4-[(E)-but-2-enylidene]-3,5,5-trimethylcyclohex-2-en-1-one5492-79-5[4]
Mixture of Isomers4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one13215-88-8[5]

Physicochemical Properties

This compound is a clear to pale yellowish liquid with a characteristic fruity, floral, and tobacco-like aroma. It is practically insoluble in water but soluble in organic solvents like ethanol (B145695) and dimethyl sulfoxide (B87167) (DMSO).

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₃H₁₈O[3][4]
Molecular Weight190.28 g/mol [3][4]
Boiling Point85-86 °C @ 0.007 Torr ((Z,E)-isomer)
62 °C @ 0.095 Torr ((E,E)-isomer)
289.2 ± 10.0 °C @ 760 mmHg
Density0.985-1.005 g/cm³
Refractive Index1.536-1.556
SolubilityWater: Practically insoluble
Ethanol: Soluble
DMSO: Soluble

Spectral Data

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)Multiplicity
Vinylic Protons5.8 - 7.5m
Allylic Protons1.8 - 2.5m
Methyl Protons (ring)1.0 - 1.2s
Methyl Proton (side chain)1.7 - 1.9d

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)
Carbonyl (C=O)195 - 205
Vinylic Carbons (C=C)120 - 160
Quaternary Carbon (ring)35 - 45
Methyl Carbons20 - 30

Table 5: Key IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
C=O (conjugated ketone)1660 - 1680Strong
C=C (alkene)1600 - 1650Medium
C-H (sp²)3010 - 3100Medium
C-H (sp³)2850 - 2960Strong

Table 6: Expected UV-Vis Absorption Maxima for this compound

Chromophoreλmax (nm)
π → π* (conjugated system)280 - 320

Mass Spectrometry: The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 190. The fragmentation pattern would likely involve the loss of methyl and carbonyl groups, leading to characteristic fragment ions.

Experimental Protocols

Isolation from Natural Sources (e.g., Tobacco)

A general protocol for the isolation of this compound from tobacco leaves involves solvent extraction followed by chromatographic purification.

experimental_workflow_isolation A Tobacco Leaves B Grinding A->B C Solvent Extraction (e.g., Hexane, Dichloromethane) B->C D Filtration & Concentration C->D E Crude Extract D->E F Column Chromatography (Silica Gel) E->F G Fraction Collection F->G H Further Purification (e.g., HPLC) G->H I Isolated this compound H->I

Isolation of this compound from Tobacco.
Chemical Synthesis

Several synthetic routes to this compound have been reported, often starting from β-ionone or isophorone (B1672270) derivatives. A key challenge is the stereoselective synthesis of specific isomers. One reported method involves the following key steps:

experimental_workflow_synthesis A Starting Material (e.g., β-ionone derivative) B Oxidation A->B C Wittig Reaction B->C D Isomerization C->D E Purification D->E F This compound E->F

General Synthetic Strategy for this compound.
Quantitative Analysis by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the quantification of this compound in complex matrices like wine or tobacco extracts. Headspace solid-phase microextraction (HS-SPME) is often employed for sample preparation.

experimental_workflow_quantification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis A Sample (e.g., Wine, Tobacco Extract) B HS-SPME A->B C Gas Chromatography (Separation) B->C D Mass Spectrometry (Detection & Identification) C->D E Data Analysis (Quantification) D->E

Workflow for this compound Quantification.

Biological Activities and Signaling Pathways

Preliminary studies suggest that this compound possesses several interesting biological activities.

Anti-inflammatory Activity via NF-κB Pathway

This compound has been suggested to exert anti-inflammatory effects, potentially through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and enzymes. Inhibition of this pathway can lead to a reduction in the inflammatory response.

nf_kb_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_inhibition Potential Inhibition by this compound cluster_transcription Nuclear Events Stimulus Stimulus IKK IKK Activation Stimulus->IKK IκB IκB Degradation IKK->IκB This compound This compound This compound->IKK NFkB_translocation NF-κB Translocation to Nucleus Gene_expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_expression IκB->NFkB_translocation

Hypothesized NF-κB Pathway Inhibition.
Antioxidant Activity

The antioxidant potential of this compound is thought to involve the scavenging of free radicals, thereby mitigating oxidative stress. The conjugated system within its structure may contribute to its ability to delocalize and stabilize unpaired electrons.

antioxidant_mechanism ROS Reactive Oxygen Species (ROS) This compound This compound ROS->this compound scavenges Cellular_Damage Cellular Damage ROS->Cellular_Damage Neutralized Neutralized Species This compound->Neutralized

Proposed Antioxidant Mechanism of this compound.
Antidiabetic Potential via α-Glucosidase Inhibition

Some research points to the potential of this compound to inhibit the α-glucosidase enzyme. This enzyme is crucial for the digestion of carbohydrates in the small intestine. By inhibiting α-glucosidase, this compound could slow down the absorption of glucose, thereby helping to manage postprandial hyperglycemia.

alpha_glucosidase_inhibition Carbohydrates Dietary Carbohydrates Alpha_Glucosidase α-Glucosidase Carbohydrates->Alpha_Glucosidase Glucose Glucose Absorption Alpha_Glucosidase->Glucose This compound This compound This compound->Alpha_Glucosidase inhibits

Mechanism of α-Glucosidase Inhibition.

Conclusion

This compound is a multifaceted molecule with significant contributions to the flavor and aroma of various natural products. Its potential biological activities, particularly its anti-inflammatory, antioxidant, and antidiabetic properties, warrant further investigation. This technical guide provides a foundational understanding of its chemical nature and biological relevance, intended to support and stimulate future research in the fields of natural product chemistry, pharmacology, and drug development. Further studies are needed to fully elucidate the specific mechanisms of action and to explore the therapeutic potential of this intriguing compound.

References

An In-depth Technical Guide to the Sensory Perception of Megastigmatrienone Aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmatrienone, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant aroma compound found in various natural products, most notably in tobacco, tea, and aged wines and spirits.[1][2] Its characteristic aroma, often described as tobacco-like, plays a crucial role in the sensory profile of these products. This technical guide provides a comprehensive overview of the sensory perception of this compound, focusing on its isomers, olfactory detection thresholds, and the molecular mechanisms underlying its perception. Detailed experimental protocols for sensory analysis and visualizations of key pathways are included to support further research and development in this area.

Introduction

The sensory perception of volatile organic compounds is a complex process that is fundamental to our experience of food, beverages, and other natural products. This compound, also known as tabanone, is a key contributor to the complex aroma profiles of many economically important products.[1] It exists as several isomers, each with potentially distinct sensory characteristics.[3] Understanding the specific contribution of each isomer to the overall aroma is essential for quality control, flavor development, and potentially for the development of novel therapeutic agents targeting the olfactory system. This guide synthesizes the current scientific knowledge on the sensory perception of this compound, providing a technical resource for professionals in the field.

Molecular Structure and Isomers

This compound is a cyclic ketone with the chemical formula C₁₃H₁₈O.[4] The presence of multiple double bonds gives rise to several geometric isomers, with five being predominantly identified in natural products:

  • megastigma-4,6Z,8E-trien-3-one

  • megastigma-4,7E,9-trien-3-one

  • megastigma-4,6E,8E-trien-3-one

  • megastigma-4,6E,8Z-trien-3-one

  • megastigma-4,6Z,8Z-trien-3-one

The spatial arrangement of the atoms in these isomers can significantly influence their interaction with olfactory receptors, leading to different aroma perceptions.

Sensory Profile and Olfactory Thresholds

The overall aroma of this compound is most commonly described as "tobacco-like" with additional notes of "incense," "fruity-green," "sweet tea," and "spicy-herbaceous."[3][5] The complexity of this profile is due to the presence of its various isomers, each contributing a specific nuance to the overall scent.

Quantitative Sensory Data

While comprehensive sensory data for each individual isomer is limited in publicly available literature, the odor detection threshold for a mixture of the five primary isomers has been determined.

Compound/MixtureOdor Detection Threshold (in water)Aroma Descriptors
Mixture of 5 this compound Isomers8 µg/L[3]Tobacco, Incense, Fruity-green, Sweet tea, Spicy-herbaceous[3][5]
megastigma-4,6Z,8E-trien-3-oneData not publicly availableContributes to the overall tobacco-like aroma[6]
megastigma-4,7E,9-trien-3-oneData not publicly availableDifferentiates freshly-distilled and barrel-aged spirits[6]
megastigma-4,6E,8E-trien-3-oneData not publicly availableContributes to the overall tobacco-like aroma
megastigma-4,6E,8Z-trien-3-oneData not publicly availableContributes to the overall tobacco-like aroma
megastigma-4,6Z,8Z-trien-3-oneData not publicly availableContributes to the overall tobacco-like aroma

Note: The odor detection threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[7]

Molecular Mechanism of Olfactory Perception

The perception of this compound aroma begins with the interaction of its volatile isomers with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This initiates a signal transduction cascade that ultimately leads to the perception of smell in the brain.

Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as a this compound isomer, to its specific G-protein coupled receptor (GPCR) triggers a series of intracellular events:

  • Activation of G-protein: The activated OR interacts with a G-protein (Gαolf), causing it to exchange GDP for GTP.

  • Activation of Adenylyl Cyclase: The activated Gαolf-GTP complex then activates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III catalyzes the conversion of ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of Na⁺ and Ca²⁺ ions, leading to depolarization of the olfactory sensory neuron.

  • Signal Transmission: This depolarization generates an action potential that travels along the axon of the neuron to the olfactory bulb in the brain. From the olfactory bulb, the signal is relayed to other brain regions, including the piriform cortex, for further processing and conscious perception of the odor.

Olfactory_Signaling_Pathway Figure 1. Olfactory Signal Transduction Pathway Odorant This compound Isomer OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) (GDP-bound) OR->G_protein Activates G_protein_active G-protein (Gαolf) (GTP-bound) G_protein->G_protein_active GDP -> GTP AC Adenylyl Cyclase III G_protein_active->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_channel Opens Depolarization Depolarization CNG_channel->Depolarization Ions Na+, Ca2+ Influx Ions->CNG_channel Signal Signal to Olfactory Bulb Depolarization->Signal

Figure 1. Olfactory Signal Transduction Pathway

Experimental Protocols

The sensory analysis of this compound and other aroma compounds relies on precise and well-controlled experimental methodologies. Gas Chromatography-Olfactometry (GC-O) is a key technique used to identify and characterize odor-active compounds.

Protocol: Gas Chromatography-Olfactometry (GC-O) for Aroma Analysis

Objective: To separate, identify, and characterize the aroma-active compounds in a sample containing this compound.

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactometry port.

  • Volatile extract of the sample (e.g., tobacco, wine).

  • Reference standards for this compound isomers and other relevant aroma compounds.

  • Trained sensory panel.

Methodology:

  • Sample Preparation:

    • Extract the volatile compounds from the sample using an appropriate method such as solid-phase microextraction (SPME) or solvent-assisted flavor evaporation (SAFE).

  • GC-MS/O Analysis:

    • Inject the volatile extract into the GC. The GC column separates the compounds based on their volatility and polarity.

    • The effluent from the column is split. One portion goes to the MS detector for chemical identification, and the other goes to the olfactometry port for sensory evaluation.

    • A trained panelist sniffs the effluent from the olfactometry port and records the retention time, duration, and sensory descriptors for each perceived odor.

  • Data Analysis:

    • Aroma Extract Dilution Analysis (AEDA): The sample extract is serially diluted and analyzed by GC-O until no odor is detected. The highest dilution at which an odorant is still perceived is its flavor dilution (FD) factor, which is proportional to its odor activity value (OAV).

    • Odor Activity Value (OAV): Calculated as the ratio of the concentration of a compound to its odor detection threshold. An OAV greater than 1 indicates that the compound is likely to contribute to the overall aroma of the sample.

    • The data from the MS and the sensory panel are combined to identify the chemical compounds responsible for specific aromas.

GCO_Workflow Figure 2. Gas Chromatography-Olfactometry Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/O Analysis cluster_data Data Analysis Sample Sample (e.g., Tobacco, Wine) Extraction Volatile Extraction (e.g., SPME, SAFE) Sample->Extraction GC Gas Chromatography (Separation) Extraction->GC Split Split GC->Split MS Mass Spectrometry (Identification) Split->MS O_port Olfactometry Port Split->O_port Results Identification of Key Aroma Compounds MS->Results Panel Sensory Panel (Detection & Description) O_port->Panel AEDA Aroma Extract Dilution Analysis (AEDA) Panel->AEDA OAV Odor Activity Value (OAV) Calculation AEDA->OAV OAV->Results

Figure 2. Gas Chromatography-Olfactometry Workflow

Logical Relationships in this compound Perception

The sensory perception of this compound is not solely dependent on the presence of a single isomer but rather on the interplay between the different isomers and their respective concentrations.

Isomer_Aroma_Relationship Figure 3. Isomer Contribution to Overall Aroma cluster_isomers This compound Isomers cluster_profiles Individual Aroma Profiles Overall_Aroma Overall this compound Aroma (Tobacco, Spicy, Sweet, Woody) Isomer1 megastigma-4,6Z,8E-trien-3-one Profile1 Specific Aroma Profile 1 Isomer1->Profile1 Isomer2 megastigma-4,7E,9-trien-3-one Profile2 Specific Aroma Profile 2 Isomer2->Profile2 Isomer3 megastigma-4,6E,8E-trien-3-one Profile3 Specific Aroma Profile 3 Isomer3->Profile3 Isomer4 megastigma-4,6E,8Z-trien-3-one Profile4 Specific Aroma Profile 4 Isomer4->Profile4 Isomer5 megastigma-4,6Z,8Z-trien-3-one Profile5 Specific Aroma Profile 5 Isomer5->Profile5 Profile1->Overall_Aroma Profile2->Overall_Aroma Profile3->Overall_Aroma Profile4->Overall_Aroma Profile5->Overall_Aroma

Figure 3. Isomer Contribution to Overall Aroma

Conclusion and Future Directions

This compound is a multifaceted aroma compound whose sensory perception is influenced by the presence and concentration of its various isomers. While the overall "tobacco-like" aroma is well-established, further research is needed to fully elucidate the specific sensory characteristics and odor detection thresholds of each individual isomer. Such data would be invaluable for a more precise understanding and manipulation of the aroma profiles in products where this compound is a key component. The application of advanced sensory analysis techniques, such as GC-O, will be crucial in advancing our knowledge in this area. Furthermore, a deeper understanding of the interactions between this compound isomers and olfactory receptors could open new avenues for flavor chemistry and drug development.

References

The Discovery and Scientific History of Tabanone (Megastigmatrienone): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tabanone, scientifically known as Megastigmatrienone, is a C13-norisoprenoid ketone that is a significant contributor to the aroma and flavor profiles of various natural products, most notably tobacco. As a degradation product of carotenoids, its presence is a marker of chemical transformation during the curing, fermentation, and aging processes of various botanicals. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and analytical methodologies related to Tabanone. It is intended for researchers in natural product chemistry, flavor science, and drug development who are interested in the technical details and experimental protocols associated with this important aroma compound.

Discovery and History

The history of Tabanone's synthesis predates its discovery in nature. The first chemical synthesis was reported by Rowland in 1965.[1] However, its significance as a natural product was not realized until the mid-1970s. In 1976, Fujimori et al. identified this compound as one of the neutral volatile components responsible for the characteristic aroma of Burley tobacco.[2] These isomers are considered some of the most important aroma constituents of Burley and Virginia tobacco.[1]

Subsequent research has identified Tabanone in a variety of other natural sources, including Greek and Turkish tobaccos, Kudzu oil (Pueravia lobata), and aged alcoholic beverages such as wine, Cognac, Armagnac, and rum.[1][3] Its formation in these products is linked to the degradation of carotenoids during processing and aging, making it an important marker for the "bouquet" of aged wines and spirits.[3] The compound typically exists as a mixture of four geometric isomers.[4]

Chemical and Physical Properties

Tabanone is a cyclic enone with a distinctive warm, dry, sweet, and tobacco-like odor.[5] Its chemical and physical properties are summarized in the table below.

PropertyValue
Chemical Name 4-(2-Butenylidene)-3,5,5-trimethyl-2-cyclohexen-1-one
Synonyms Tabanone, this compound
CAS Number 13215-88-8
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance Clear to pale yellow liquid
Odor Profile Warm, dry, sweet, tobacco-like, with fruity-plum and acorn notes
Specific Gravity 0.985 - 1.005 @ 25°C
Refractive Index 1.536 - 1.556 @ 20°C
Flash Point >124.8 °C

Natural Occurrences and Concentration

Tabanone is a product of carotenoid degradation and has been identified in several plant-derived materials, particularly after processing and aging.

Natural SourceReported Concentration/Significance
Burley & Virginia Tobacco A key aroma and flavor compound. Tobacco condensate can contain up to 10% this compound.[1][6]
Fermented Cigar Tobacco Content can increase significantly after fermentation, with one study reporting an increase of 7.89 mg/kg.[7]
Aged Red and White Wines Concentrations can range from 2 µg/L to 41 µg/L.[3]
Oak Wood A precursor, macarangioside E, has been isolated from oak wood, which forms this compound upon heating.[3]
Kudzu Oil Present as a volatile component.[1]

Biosynthesis

Tabanone is not biosynthesized directly but is formed from the enzymatic or thermal degradation of carotenoids. The primary pathway involves the breakdown of larger carotenoid molecules into C13-norisoprenoids. A direct precursor to this compound has been identified as 3-oxo-α-ionol and its corresponding glucoside.[8] The formation from the glucoside precursor is particularly relevant during aging processes, such as in wine.

Tabanone Biosynthesis Carotenoids Carotenoids (e.g., Lutein, β-carotene) Degradation Oxidative Degradation (Enzymatic/Thermal) Carotenoids->Degradation Precursor_Glycoside (6R,9R)-3-oxo-α-ionol-β-D-glucopyranoside Degradation->Precursor_Glycoside Aging Aging / Hydrolysis Precursor_Glycoside->Aging Precursor_Aglycone 3-oxo-α-ionol Dehydration Dehydration Precursor_Aglycone->Dehydration Tabanone This compound (Tabanone) (Isomer Mixture) Aging->Precursor_Aglycone Dehydration->Tabanone

Caption: Simplified pathway of Tabanone formation from carotenoid degradation.

Experimental Protocols

Chemical Synthesis of Tabanone

A common synthetic route starts from α-ionone and proceeds through oxidation, reduction, and dehydration steps.[4]

Materials:

Procedure:

  • Oxidation: Dissolve α-ionone, tert-butyl hydroperoxide, and a catalytic amount of vanadyl acetylacetonate in an organic solvent. The reaction is typically carried out at a controlled temperature to yield 3-oxo-α-ionone.

  • Reduction: The 3-oxo-α-ionone product from the previous step is dissolved in a solvent such as ethanol. Potassium borohydride (KBH₄) is added in portions to carry out a hydrogenation reaction, converting the ketone at the 3-position to a hydroxyl group, yielding 3-oxo-α-ionol.

  • Dehydration and Rearrangement: Solid p-toluenesulfonic acid is added directly to the reaction mixture from the previous step. The mixture is heated to reflux, which induces dehydration and rearrangement to form the final this compound isomer mixture.

  • Purification: The crude product is then purified, typically by column chromatography, to yield the final product.

Tabanone Synthesis Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Dehydration cluster_3 Step 4: Purification Start α-ionone Oxidation Add t-BuOOH, Vanadyl Acetylacetonate in Acetone Start->Oxidation Product1 3-oxo-α-ionone Oxidation->Product1 Reduction Add KBH₄ in Ethanol Product1->Reduction Product2 3-oxo-α-ionol Reduction->Product2 Dehydration Add p-TsOH, Reflux Product2->Dehydration Product3 Crude this compound Dehydration->Product3 Purification Column Chromatography Product3->Purification End Purified this compound Purification->End

Caption: Workflow for the chemical synthesis of Tabanone from α-ionone.

Quantification of Tabanone in Tobacco and Wine

The standard method for the quantification of Tabanone isomers is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[3]

Materials and Equipment:

  • Sample (e.g., ground tobacco, wine)

  • Saturated NaCl solution (for salting out)

  • Internal standard

  • HS-SPME autosampler with a suitable fiber (e.g., 65 µm PDMS/DVB)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Capillary column (e.g., DB-5MS)

Procedure:

  • Sample Preparation: A known quantity of the sample is placed in a headspace vial. For solid samples like tobacco, they are typically ground into a fine powder. An internal standard and a saturated NaCl solution are added to the vial to improve the extraction efficiency of the analytes.

  • HS-SPME Extraction: The vial is incubated at a specific temperature (e.g., 60°C) for a set time to allow the volatile compounds to equilibrate in the headspace. The SPME fiber is then exposed to the headspace for a defined extraction time (e.g., 30 minutes) to adsorb the analytes.

  • GC-MS Analysis: The SPME fiber is desorbed in the hot injection port of the GC. The analytes are separated on the capillary column using a programmed temperature ramp.

  • Mass Spectrometry Detection: The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode for targeted quantification of the this compound isomers. Full scan mode can be used for qualitative analysis and identification.

  • Data Analysis: Identification is based on the retention time and mass spectrum compared to a reference standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.

Tabanone Analysis Workflow Sample Sample Preparation (e.g., Wine, Ground Tobacco) Vial Place in Headspace Vial Add Internal Standard & NaCl Sample->Vial Incubation Incubate and Equilibrate Headspace Vial->Incubation Extraction Expose SPME Fiber (Adsorption of Volatiles) Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation (Capillary Column) Desorption->Separation Detection MS Detection (SIM Mode for Quantification) Separation->Detection Analysis Data Analysis (Peak Integration & Calibration) Detection->Analysis

Caption: Experimental workflow for Tabanone quantification using HS-SPME-GC-MS.

Spectral Characterization

While detailed, publicly available, and fully assigned ¹H and ¹³C NMR spectral data for each isomer of this compound are scarce in the literature, its structural elucidation and routine identification are heavily reliant on Gas Chromatography-Mass Spectrometry (GC-MS).

Mass Spectrometry (MS): In Electron Ionization (EI) mode, the molecular ion (M⁺) peak would be observed at m/z = 190. The fragmentation pattern is characteristic of cyclohexenone derivatives and would involve cleavages of the side chain and ring, although a detailed fragmentation pathway is not widely published. The identification in complex mixtures is typically confirmed by comparing the mass spectrum and GC retention time with that of a pure analytical standard.

Biological Activity

The biological activity of Tabanone is not extensively studied. However, some reports suggest potential activities. It was isolated during a bioactivity-guided fractionation study that was screening for inhibitors of PTGS2 (COX-2) mRNA expression, though the specific activity of Tabanone itself was not detailed.[3] There is also evidence that it can inhibit plant growth. Further research is required to fully elucidate the pharmacological and physiological effects of this compound and its individual isomers.

Conclusion

Tabanone (this compound) is a scientifically and commercially important molecule, pivotal to the characteristic flavor and aroma of tobacco and a contributor to the complexity of aged spirits and wines. Its origins as a carotenoid degradation product are well-established, and robust methods for its chemical synthesis and analytical quantification have been developed. While its sensory properties are well-documented, the full scope of its biological activities remains an area ripe for further investigation, presenting potential opportunities for future research in pharmacology and drug development.

References

An In-depth Technical Guide to Megastigmatrienone Precursors in Tobacco Leaves

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megastigmatrienone, also known as tabanone, is a crucial aroma and flavor compound found in tobacco (Nicotiana tabacum L.). It significantly contributes to the characteristic sensory profile of tobacco products. This C13-norisoprenoid is not present in fresh tobacco leaves but is formed during the curing and aging processes through the degradation of carotenoids. Understanding the precursors of this compound and their biosynthetic pathways is essential for controlling and optimizing the flavor and aroma of tobacco. This guide provides a comprehensive overview of the primary precursors of this compound in tobacco leaves, their biosynthetic origins, analytical quantification methods, and the regulatory pathways influencing their formation.

The direct, non-volatile precursors to this compound in tobacco leaves are the glucosides of 3-oxo-α-ionol. Specifically, two stereoisomers have been identified as the major precursors: (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG).[1][2] These precursors accumulate in the green leaf and are subsequently hydrolyzed and converted to the volatile megastigmatrienones during curing.

Biosynthesis of this compound Precursors

The formation of rrOIPG and rsOIPG originates from the carotenoid degradation pathway. Carotenoids, such as β-carotene, lutein, violaxanthin, and neoxanthin, are abundant in green tobacco leaves.[3] During senescence and curing, these carotenoids are broken down by enzymatic and oxidative processes.

The key enzymes involved in this degradation are Carotenoid Cleavage Dioxygenases (CCDs) and Lipoxygenases (LOXs).[4] CCDs, particularly, are responsible for the specific cleavage of carotenoid molecules to produce various apocarotenoids, which are the direct precursors to the C13-norisoprenoids, including the 3-oxo-α-ionol that is then glycosylated to form rrOIPG and rsOIPG.

Carotenoid Biosynthesis and Degradation Pathway

The following diagram illustrates the general pathway from the initial steps of carotenoid biosynthesis to the formation of this compound precursors.

G cluster_carotenoid_biosynthesis Carotenoid Biosynthesis cluster_carotenoid_degradation Carotenoid Degradation GGPP Geranylgeranyl diphosphate (GGPP) Phytoene (B131915) Phytoene GGPP->Phytoene PSY Lycopene Lycopene Phytoene->Lycopene PDS, ZDS beta_Carotene β-Carotene Lycopene->beta_Carotene LCYB Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin CHYB Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin ZEP Neoxanthin Neoxanthin Violaxanthin->Neoxanthin NXS Carotenoids Carotenoids (e.g., Neoxanthin, Violaxanthin) Apocarotenoids Apocarotenoids Carotenoids->Apocarotenoids CCD, LOX Oxo_ionol 3-oxo-α-ionol Apocarotenoids->Oxo_ionol Precursors (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG) Oxo_ionol->Precursors Glycosylation

Caption: Simplified carotenoid biosynthesis and degradation pathway leading to this compound precursors.

Regulation of the Pathway

The biosynthesis of carotenoids and their subsequent degradation are tightly regulated processes influenced by genetic and environmental factors. The expression of genes encoding key enzymes in the carotenoid biosynthesis pathway, such as phytoene synthase (PSY), is a critical control point.[4]

Abscisic acid (ABA), a plant hormone, plays a significant role in regulating carotenoid metabolism. ABA itself is a product of carotenoid degradation (specifically from the cleavage of 9-cis-violaxanthin (B1234195) or 9'-cis-neoxanthin). There is a complex feedback mechanism where ABA levels can influence the expression of carotenoid biosynthetic and catabolic genes, thereby affecting the pool of carotenoids available for degradation into this compound precursors. For instance, increased ABA levels during leaf senescence can upregulate the expression of certain CCD genes, promoting the degradation of carotenoids.

The following diagram illustrates the regulatory influence of ABA on the carotenoid pathway.

G cluster_regulation Regulatory Influence of ABA ABA Abscisic Acid (ABA) Carotenoid_Degradation Carotenoid Degradation Genes (e.g., CCDs) ABA->Carotenoid_Degradation Upregulates Carotenoid_Biosynthesis Carotenoid Biosynthesis Genes (e.g., PSY, PDS, LCYB) Carotenoids Carotenoid Pool Carotenoid_Biosynthesis->Carotenoids Synthesizes Carotenoid_Degradation->Carotenoids Degrades Carotenoids->ABA Precursor for ABA Megastigmatrienone_Precursors This compound Precursors Carotenoids->Megastigmatrienone_Precursors Leads to

Caption: Regulatory role of Abscisic Acid (ABA) on carotenoid metabolism and precursor formation.

Quantitative Data of this compound Precursors and Related Compounds

The concentration of this compound precursors varies significantly depending on the tobacco variety, geographical origin, and curing process.[1][2] The following tables summarize quantitative data for rrOIPG, rsOIPG, and other related carotenoid degradation products in different tobacco types.

Table 1: Content of this compound Precursors in Tobacco Leaves from Different Origins

Tobacco OriginrrOIPG (µg/g)rsOIPG (µg/g)
Domestic (China)Higher ContentLower Content
ForeignLower ContentSignificantly Higher Content
Source: Adapted from a study on the geographical distribution of this compound precursors.[2]

Table 2: Content of Carotenoid-Derived Volatile Compounds in Essential Oils of Different Tobacco Varieties

Tobacco Varietyα-ionone (mg/100g DW)β-ionone (mg/100g DW)β-damascenone (mg/100g DW)
Flue-Cured Virginia (FCV)0.61Not Reported1.26
Burley (BU)0.73Not Reported1.35
Oriental (Kr)0.201.080.36
Oriental (Pd7)1.43Not Reported1.23
Source: Adapted from a study on carotenoid-related volatile compounds in tobacco essential oils.[1]

Experimental Protocols

Accurate quantification of this compound precursors is crucial for research and quality control. The following sections detail the methodologies for the extraction and analysis of these compounds.

Extraction and Quantification of rrOIPG and rsOIPG using UHPLC

This protocol is based on an ultrasound-assisted extraction followed by Ultra-High-Performance Liquid Chromatography (UHPLC) analysis.[2]

4.1.1. Sample Preparation and Extraction

  • Grinding: Dry tobacco leaves are ground into a fine powder.

  • Extraction Solvent: A suitable volume of methanol (B129727) is added to a precisely weighed amount of the tobacco powder.

  • Ultrasonication: The mixture is subjected to ultrasonic extraction for approximately 30 minutes to enhance the extraction efficiency.

  • Centrifugation: The extract is centrifuged to separate the solid particles.

  • Filtration: The supernatant is filtered through a 0.22 µm membrane prior to UHPLC analysis.

4.1.2. UHPLC Analysis

  • System: A UHPLC system equipped with a photodiode array (PDA) detector.

  • Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water.

  • Detection: UV detection at an appropriate wavelength (e.g., 245 nm).

  • Quantification: The concentration of rrOIPG and rsOIPG is determined by comparing the peak areas of the samples to those of a calibration curve prepared with known concentrations of analytical standards.

Quantification of this compound using GC-MS

This protocol describes a general method for the analysis of the volatile this compound isomers using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

4.2.1. Sample Preparation and Extraction

  • Grinding: Dry tobacco leaves are ground into a fine powder.

  • Extraction: The powdered tobacco is extracted with an organic solvent such as dichloromethane (B109758) or a mixture of methanol and water, often assisted by ultrasonication.

  • Filtration: The extract is filtered to remove solid particles.

4.2.2. GC-MS Analysis

  • System: A GC-MS system.

  • Column: A capillary column suitable for the separation of semi-volatile compounds (e.g., DB-5MS).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: The filtered extract is injected into the GC system.

  • Oven Temperature Program: A programmed temperature gradient is used to separate the compounds.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.

  • Data Analysis: Identification is based on retention time and mass spectrum comparison with a reference standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of this compound precursors and this compound.

G cluster_workflow Analytical Workflow start Tobacco Leaf Sample grinding Grinding start->grinding extraction Solvent Extraction (e.g., Methanol, Dichloromethane) grinding->extraction filtration Filtration extraction->filtration analysis Analysis filtration->analysis uhplc UHPLC Analysis (for Precursors) analysis->uhplc gcms GC-MS Analysis (for this compound) analysis->gcms data_uhplc Data Analysis & Quantification (Precursors) uhplc->data_uhplc data_gcms Data Analysis & Quantification (this compound) gcms->data_gcms

Caption: General workflow for the analysis of this compound and its precursors in tobacco.

Conclusion

The glucosides of 3-oxo-α-ionol, rrOIPG and rsOIPG, are the primary non-volatile precursors of the important aroma compound this compound in tobacco leaves. Their formation is intricately linked to the carotenoid biosynthesis and degradation pathways, which are regulated by both genetic and hormonal factors, with abscisic acid playing a key role. The quantification of these precursors using techniques like UHPLC, alongside the analysis of the final volatile product by GC-MS, provides valuable tools for the tobacco industry to assess and control the flavor and aroma profiles of their products. Further research into the specific activities of CCD and LOX enzymes in different tobacco varieties and under various curing conditions will provide a more detailed understanding of the mechanisms governing this compound formation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activity of Megastigmatrienone

This technical guide provides a comprehensive overview of the current understanding of the biological activity of this compound. Due to the limited direct research on this compound's bioactivity, this document draws upon data from closely related megastigmane derivatives to infer potential therapeutic effects and mechanisms of action. This guide adheres to strict data presentation and visualization requirements to facilitate advanced research and development.

Introduction to this compound

This compound is a C13 norisoprenoid, a class of organic compounds derived from the degradation of carotenoids.[1] It is recognized as a significant flavor and aroma compound in various natural products, including tobacco and certain aged wines.[1][2][3] Structurally, this compound is a cyclohexenone derivative characterized by an α,β-unsaturated carbonyl moiety, a feature that is often associated with specific biological activities.[4][5] While extensively studied for its contribution to the sensory profiles of consumer products, its own biological activities are not as well-documented as those of its close structural analogs.

Inferred Biological Activity: Anti-inflammatory Properties

Direct studies on the biological activity of this compound are scarce. However, research on β-damascenone, a structurally similar megastigmane derivative also found in Epipremnum pinnatum, offers significant insights.[4] This research has demonstrated that β-damascenone inhibits the expression of pro-inflammatory cytokines and leukocyte adhesion molecules.[4] The anti-inflammatory effects are attributed to the α,β-unsaturated carbonyl group, a structural feature also present in this compound.[4] This suggests that this compound likely possesses similar anti-inflammatory properties.

The proposed mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a critical regulator of the inflammatory response.[4]

Signaling Pathway: Inhibition of NF-κB

The NF-κB signaling pathway is a cornerstone of inflammatory processes. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), activate a cascade that leads to the transcription of genes encoding inflammatory mediators like TNF-α, IL-1β, and COX-2.[4] The α,β-unsaturated carbonyl moiety in compounds like β-damascenone, and presumably this compound, is thought to interact with proteins within this pathway, leading to its inhibition.[4]

Below is a diagram illustrating the proposed inhibitory effect of this compound on the NF-κB signaling pathway.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor Pro-inflammatory Stimuli->Receptor Signaling Cascade Signaling Cascade Receptor->Signaling Cascade IKK IKK Signaling Cascade->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocates to Nucleus This compound This compound This compound->Signaling Cascade Inhibits DNA DNA NF-κB_n->DNA Binds to Pro-inflammatory Genes Transcription of Pro-inflammatory Genes DNA->Pro-inflammatory Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Quantitative Data

There is a notable lack of publicly available quantitative data (e.g., IC50, EC50) on the specific biological activities of this compound. The majority of quantitative analyses have focused on its concentration as a flavor component in various products. The table below summarizes the available quantitative information regarding the precursors of this compound in tobacco leaves, which may correlate with its potential formation.

Precursor CompoundConcentration Range (μg/mL)Recovery Rate (%)Relative Standard Deviation (RSD) (%)Source
(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)25.85 - 258.5083.941.22[6]
(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)6.28 - 62.75105.901.93[6]

Note: This data pertains to the precursors of this compound and is provided to give context to its natural occurrence and potential levels. Further research is required to determine the quantitative biological activity of this compound itself.

Experimental Protocols

The following is a detailed, albeit hypothetical, experimental protocol for assessing the anti-inflammatory activity of this compound, based on methodologies successfully employed for the related compound, β-damascenone.[4]

Objective: To determine the inhibitory effect of this compound on the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human cells.

Materials:

  • Human monocytic cell line (e.g., THP-1) or Human Umbilical Vein Endothelial Cells (HUVECtert)

  • This compound (of high purity)

  • Lipopolysaccharide (LPS) from E. coli

  • Cell culture medium (e.g., RPMI-1640 or DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix and primers for target genes (e.g., TNF-α, IL-1β, COX-2) and a housekeeping gene (e.g., GAPDH)

  • ELISA kits for TNF-α and IL-1β

Methodology:

  • Cell Culture and Treatment:

    • Culture THP-1 or HUVECtert cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Seed the cells in 24-well plates at a suitable density and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control (e.g., DMSO).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6 hours for qPCR, 24 hours for ELISA). Include an unstimulated control group.

  • RNA Extraction and qPCR:

    • After the 6-hour incubation, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR (qPCR) to measure the mRNA expression levels of TNF-α, IL-1β, and COX-2. Normalize the expression levels to the housekeeping gene.

  • ELISA for Cytokine Quantification:

    • After the 24-hour incubation, collect the cell culture supernatants.

    • Quantify the protein levels of TNF-α and IL-1β in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Data Analysis:

    • Analyze the qPCR and ELISA data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

    • Calculate the percentage of inhibition of cytokine production by this compound at each concentration.

    • If possible, determine the IC50 value for the inhibition of each cytokine.

Below is a workflow diagram for the described experimental protocol.

G cluster_workflow Experimental Workflow A Cell Seeding (THP-1 or HUVECtert) B Pre-treatment with This compound A->B C LPS Stimulation B->C D Incubation (6h for qPCR, 24h for ELISA) C->D E RNA Extraction & cDNA Synthesis D->E G Supernatant Collection D->G F qPCR Analysis (TNF-α, IL-1β, COX-2) E->F I Data Analysis & IC50 Determination F->I H ELISA Analysis (TNF-α, IL-1β) G->H H->I

References

Megastigmatrienone: A Technical Guide to Investigating its Potential as a Natural Antioxidant

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid derived from the degradation of carotenoids, is primarily recognized as a significant contributor to the aromatic profiles of various natural products, including tobacco and certain floral extracts. While its organoleptic properties are well-documented, its potential as a bioactive compound, particularly as a natural antioxidant, remains largely unexplored. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the antioxidant potential of this compound. It outlines key experimental protocols, data presentation strategies, and potential signaling pathways for investigation. Due to the nascent stage of research in this specific area, this document serves as a prospective guide to stimulate and direct future studies.

Quantitative Data Presentation

A systematic investigation into the antioxidant properties of this compound would necessitate the generation of quantitative data from various assays. For clear comparison and interpretation, it is recommended that this data be summarized in structured tables. Below are template tables that can be populated with experimental findings.

Table 1: In Vitro Radical Scavenging Activity of this compound

AssayTest CompoundPositive ControlIC50 (µg/mL)
DPPHThis compoundAscorbic AcidData to be determined
ABTSThis compoundTroloxData to be determined
Hydroxyl RadicalThis compoundMannitolData to be determined
Superoxide AnionThis compoundQuercetinData to be determined

IC50: The concentration of the test compound required to scavenge 50% of the free radicals.

Table 2: Cellular Antioxidant Activity of this compound

Cell LineAssayOxidative StressorTest CompoundPositive ControlEC50 (µg/mL)
Human Keratinocytes (HaCaT)DCFH-DAH₂O₂This compoundN-acetylcysteineData to be determined
Human Fibroblasts (BJ)Cellular Antioxidant Assay (CAA)AAPHThis compoundQuercetinData to be determined

EC50: The concentration of the test compound required to provide 50% of the maximal antioxidant effect.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for reproducible and comparable results. The following are methodologies for key antioxidant assays that should be employed in the evaluation of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging ability of a compound.[1]

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[1]

Methodology:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each this compound dilution to separate wells.

  • Initiation of Reaction: Add 100 µL of the 0.1 mM DPPH solution to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Positive Control: Use a known antioxidant, such as ascorbic acid or Trolox, as a positive control and follow the same procedure.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method to assess antioxidant activity, applicable to both hydrophilic and lipophilic compounds.

Principle: ABTS is oxidized to its radical cation (ABTS•+) by potassium persulfate. The ABTS•+ has a characteristic blue-green color. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form, and the decrease in absorbance is measured at 734 nm.

Methodology:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Dilute the stock ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of this compound and serial dilutions as described for the DPPH assay.

  • Reaction Mixture: Add 10 µL of each this compound dilution to separate wells of a 96-well microplate.

  • Initiation of Reaction: Add 190 µL of the ABTS•+ working solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Absorbance Measurement: Measure the absorbance at 734 nm.

  • Positive Control: Use Trolox as a positive control.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

  • IC50 Determination: Determine the IC50 value from the concentration-response curve.

Cellular Antioxidant Assay (CAA)

This assay measures the ability of a compound to protect cells from oxidative damage.

Principle: The assay utilizes a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent 2',7'-dichlorofluorescin (DCFH). In the presence of reactive oxygen species (ROS), DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The antioxidant capacity of the test compound is measured by its ability to inhibit the fluorescence produced by an ROS generator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).

Methodology:

  • Cell Culture: Plate a suitable cell line, such as HaCaT keratinocytes, in a 96-well plate and grow to confluence.

  • Loading with Fluorescent Probe: Wash the cells with PBS and incubate with DCFH-DA solution.

  • Treatment: Remove the DCFH-DA solution, wash the cells, and treat them with various concentrations of this compound and a positive control (e.g., quercetin) for a specified period.

  • Induction of Oxidative Stress: Add the ROS generator (e.g., AAPH) to the wells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a fluorescence plate reader.

  • Data Analysis: Calculate the area under the curve (AUC) for fluorescence versus time. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

  • EC50 Determination: Determine the EC50 value from the dose-response curve.

Mandatory Visualizations

Visual representations are essential for understanding complex biological processes. The following diagrams, created using the DOT language for Graphviz, illustrate a proposed experimental workflow and a key signaling pathway to be investigated for this compound's antioxidant effects.

experimental_workflow DPPH DPPH Radical Scavenging Assay ABTS ABTS Radical Cation Decolorization Assay CAA Cellular Antioxidant Assay (e.g., DCFH-DA) Signaling Signaling Pathway Analysis (e.g., Western Blot for Nrf2) CAA->Signaling GeneExpression Gene Expression Analysis (e.g., qPCR for HO-1) CAA->GeneExpression CellViability Cell Viability Assay (e.g., MTT) This compound This compound (Test Compound) This compound->DPPH This compound->ABTS This compound->CAA This compound->CellViability

Caption: Proposed experimental workflow for evaluating the antioxidant potential of this compound.

Nrf2_Keap1_Pathway cluster_0 Cytoplasm cluster_1 Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ligase Nrf2->Cul3 Ubiquitination Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Proteasome Proteasome Cul3->Proteasome Degradation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to AntioxidantGenes Antioxidant Genes (e.g., HO-1, NQO1) ARE->AntioxidantGenes Activates transcription ROS Oxidative Stress (ROS) AntioxidantGenes->ROS Neutralization This compound This compound This compound->Keap1 Potential Interaction (Hypothesized) ROS->Keap1 Oxidizes Cysteine Residues

Caption: The Keap1-Nrf2 signaling pathway, a potential target for this compound's antioxidant activity.

Conclusion

While direct evidence for the antioxidant activity of this compound is currently lacking in the scientific literature, its chemical structure, derived from carotenoid degradation, suggests a plausible role as a natural antioxidant. This technical guide provides a robust framework for initiating a thorough investigation into its potential. By following the detailed experimental protocols and utilizing the structured data presentation formats, researchers can generate the necessary evidence to elucidate the antioxidant capacity and mechanisms of action of this compound. The exploration of its effects on key signaling pathways, such as the Nrf2-Keap1 pathway, will be crucial in understanding its potential cytoprotective effects and for its future development as a novel antioxidant agent for therapeutic or nutraceutical applications.

References

An In-depth Technical Guide on the Allelopathic Effects of Megastigmatrienone in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Scientific literature explicitly detailing the allelopathic effects of Megastigmatrienone is currently scarce. This guide synthesizes information on the allelopathic potential of tobacco, a known source of this compound, and data from structurally related C13-norisoprenoids to infer its likely mechanisms of action and provide a framework for its investigation. The experimental protocols provided are adapted from established methodologies in allelopathy research and are proposed for the specific analysis of this compound.

Introduction

This compound, also known as tabanone, is a C13-norisoprenoid derived from the degradation of carotenoids. It is a significant aroma and flavor component in various plants, most notably tobacco (Nicotiana tabacum), as well as in products like aged wine and spirits.[1] While extensively studied for its sensory properties, the ecological role of this compound as an allelochemical is an emerging area of interest. Allelopathy, the process by which an organism produces biochemicals that influence the growth, survival, and reproduction of other organisms, is a critical factor in plant-plant interactions.[2][3] This guide explores the hypothesized allelopathic effects of this compound, drawing parallels from related compounds and the known phytotoxicity of tobacco extracts.[4][5]

This document provides a comprehensive overview of the potential mechanisms of action, quantitative data from analogous compounds, detailed experimental protocols for investigation, and visual diagrams of hypothesized signaling pathways and workflows.

Hypothesized Mechanisms of Allelopathic Action

Based on the known allelopathic effects of tobacco extracts and other C13-norisoprenoids, this compound is likely to exert its phytotoxic effects through several key mechanisms:

  • Inhibition of Seed Germination and Seedling Growth: Allelochemicals frequently impact the early life stages of competing plants. Tobacco extracts have demonstrated the ability to reduce germination rates and inhibit the growth of both roots and shoots in various plant species.[4][6] This is a primary screening indicator for allelopathic potential.

  • Induction of Oxidative Stress: A common mechanism of allelochemical action is the generation of Reactive Oxygen Species (ROS) within the target plant's cells.[2] This leads to oxidative stress, causing damage to lipids, proteins, and nucleic acids, ultimately disrupting cellular function.

  • Inhibition of Photosynthesis: Allelochemicals can interfere with the photosynthetic process by affecting chlorophyll (B73375) content, electron transport, and the activity of key enzymes, leading to reduced growth and vigor.[2]

Quantitative Data on Allelopathic Activity

CompoundTarget SpeciesParameterIC50 Value (mM)
(3R,6R,7E)-3-hydroxy-4-7-megastigmadien-9-oneCress (Lepidium sativum)Shoot Growth0.15
(3R,6R,7E)-3-hydroxy-4-7-megastigmadien-9-oneCress (Lepidium sativum)Root Growth0.24

Experimental Protocols

The following protocols are detailed methodologies for the investigation of the allelopathic effects of this compound.

Isolation and Quantification of this compound

Objective: To extract and quantify this compound from plant material (e.g., Nicotiana tabacum leaves).

Methodology: High-Performance Liquid Chromatography (HPLC)

  • Extraction:

    • Air-dry and grind the plant material to a fine powder.

    • Perform solvent extraction using a suitable organic solvent like methanol (B129727) or a methanol-water mixture.

    • Employ ultrasonication for approximately 30 minutes to improve extraction efficiency.

    • Centrifuge the mixture to separate the solid and liquid phases.

    • Filter the supernatant through a 0.22 µm membrane.[7][8]

  • Quantification:

    • Utilize a C18 reversed-phase HPLC column.

    • Develop a suitable mobile phase gradient, for instance, using acetonitrile (B52724) and water.

    • Prepare a standard curve with known concentrations of a pure this compound standard.

    • Inject the filtered extract into the HPLC system and detect the compound using a UV-Vis or Diode-Array Detector.

    • Quantify the amount of this compound in the extract by comparing its peak area to the standard curve.[9]

Seed Germination and Seedling Growth Bioassay

Objective: To assess the effect of this compound on the germination and early growth of a model plant species (e.g., lettuce, Lactuca sativa).

Methodology:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with distilled water to achieve a range of concentrations (e.g., 0.1, 0.5, 1.0, 2.0 mM). A control solution with the same concentration of the solvent should also be prepared.

  • Bioassay Setup:

    • Place a sterile filter paper in a Petri dish.

    • Moisten the filter paper with a specific volume of the test solution or control.

    • Place a predetermined number of seeds (e.g., 20) on the filter paper.

    • Seal the Petri dishes and incubate them in a growth chamber with controlled temperature and light conditions.

  • Data Collection and Analysis:

    • After a set period (e.g., 72 hours), count the number of germinated seeds to calculate the germination percentage.

    • Measure the root and shoot length of the seedlings.

    • Calculate the percentage of inhibition for each parameter relative to the control.

    • Determine the IC50 value (the concentration that causes 50% inhibition) for each parameter.

Measurement of Reactive Oxygen Species (ROS)

Objective: To determine if this compound induces oxidative stress in a target plant.

Methodology: Dichlorofluorescein Diacetate (DCFH-DA) Assay

  • Plant Treatment:

    • Grow seedlings of the target plant in a hydroponic system.

    • Expose the seedlings to different concentrations of this compound for a specified duration.

  • ROS Detection:

    • Harvest leaf or root tissue from the treated and control plants.

    • Incubate the tissue in a solution containing DCFH-DA. DCFH-DA is a non-fluorescent probe that becomes fluorescent upon oxidation by ROS.

    • After incubation, wash the tissue to remove excess probe.

    • Measure the fluorescence intensity using a fluorometer or a fluorescence microscope. An increase in fluorescence indicates higher levels of ROS.

Assessment of Photosynthetic Inhibition

Objective: To evaluate the impact of this compound on the photosynthetic efficiency of a target plant.

Methodology: Chlorophyll Fluorescence Analysis

  • Plant Treatment:

    • Treat plants with various concentrations of this compound.

  • Measurement:

    • Use a portable chlorophyll fluorometer to measure the maximum quantum yield of photosystem II (Fv/Fm).

    • A decrease in the Fv/Fm ratio in treated plants compared to the control indicates stress on the photosynthetic apparatus and potential photoinhibition.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the hypothesized signaling pathways and experimental workflows described in this guide.

Allelopathic_Mechanism cluster_0 This compound Exposure cluster_1 Cellular Response cluster_2 Physiological Effects This compound This compound ROS_Production Increased ROS (Reactive Oxygen Species) This compound->ROS_Production Photosynthesis_Inhibition Photosynthesis Inhibition This compound->Photosynthesis_Inhibition Cell_Damage Cellular Damage (Lipid Peroxidation, etc.) ROS_Production->Cell_Damage Reduced_Growth Inhibition of Germination & Growth Photosynthesis_Inhibition->Reduced_Growth Cell_Damage->Reduced_Growth

Caption: Hypothesized signaling pathway of this compound's allelopathic action.

Experimental_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Bioassays cluster_2 Phase 3: Data Analysis A Extraction & Quantification of this compound B Preparation of Test Solutions A->B C Seed Germination & Seedling Growth Assay B->C D ROS Production Assay B->D E Photosynthesis Inhibition Assay B->E F Measurement of Growth Parameters C->F G Quantification of Oxidative Stress D->G H Assessment of Photosynthetic Efficiency E->H I IC50 Determination & Statistical Analysis F->I G->I H->I

References

Megastigmatrienone: A Potential Plant Signaling Molecule at the Crossroads of Aroma and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmatrienone, a C13-norisoprenoid derived from the oxidative cleavage of carotenoids, is well-documented as a significant contributor to the characteristic aroma of various plants, notably tobacco and grapes. While its role in flavor chemistry is established, emerging research into the broader class of apocarotenoids as signaling molecules suggests a potential, yet largely unexplored, function for this compound in plant physiology and stress response. This technical guide synthesizes the current knowledge on this compound, including its biosynthesis, analytical quantification, and known occurrences. By contextualizing this within the established signaling pathways of other apocarotenoids like abscisic acid and strigolactones, this paper proposes a hypothetical signaling cascade for this compound and outlines detailed experimental protocols to investigate this putative role. This guide serves as a foundational resource for researchers aiming to explore this compound as a novel plant signaling molecule, with potential applications in agriculture and the development of new plant growth regulators.

Introduction to this compound

This compound, also known as tabanone, is a volatile organic compound that belongs to the family of C13-norisoprenoids.[1] These compounds are formed through the enzymatic or photo-oxidative degradation of carotenoids.[2] While extensively studied for its contribution to the aroma and flavor profiles of tobacco, tea, and wine, its potential biological activity as a signaling molecule in plants is an area of growing interest.[1][3] Apocarotenoids, the broader class of molecules to which this compound belongs, include well-established plant hormones and signaling molecules such as abscisic acid (ABA) and strigolactones (SLs), which are involved in developmental regulation and stress responses.[4][5] This connection provides a strong rationale for investigating the signaling potential of this compound.

Biosynthesis of this compound

The biosynthesis of this compound originates from the degradation of carotenoids, primarily β-carotene, neoxanthin, and violaxanthin. This process is catalyzed by carotenoid cleavage dioxygenases (CCDs). The pathway involves the formation of a key intermediate, 3-oxo-α-ionol, which can then be glycosylated to form stable precursors.[6]

G Carotenoids Carotenoids (e.g., β-carotene) CCD Carotenoid Cleavage Dioxygenases (CCDs) Carotenoids->CCD Oxidative Cleavage Oxo_ionol 3-Oxo-α-ionol CCD->Oxo_ionol Glycosylation Glycosylation Oxo_ionol->Glycosylation This compound This compound Oxo_ionol->this compound Dehydration Glucoside (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) & other glucosides Glycosylation->Glucoside Storage Form Deglycosylation Deglycosylation (e.g., during aging, curing) Glucoside->Deglycosylation Deglycosylation->Oxo_ionol G cluster_0 Cell Exterior cluster_1 Plasma Membrane cluster_2 Cytoplasm cluster_3 Nucleus Mega_ext This compound Receptor Putative Receptor (e.g., G-protein coupled receptor) Mega_ext->Receptor Binding Second_Mess Second Messengers (e.g., Ca²⁺, ROS) Receptor->Second_Mess Activation MAPK_cascade MAPK Cascade (MAPKKK -> MAPKK -> MAPK) Second_Mess->MAPK_cascade Activation TF_inactive Inactive Transcription Factor MAPK_cascade->TF_inactive Phosphorylation TF_active Active Transcription Factor TF_inactive->TF_active DNA DNA TF_active->DNA Binding to Promoter Gene_exp Gene Expression (e.g., stress response genes) DNA->Gene_exp Transcription G Start Plant Material Grinding Grinding Start->Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Centrifugation Centrifugation & Filtration Extraction->Centrifugation GC_MS GC-MS Analysis (this compound) Centrifugation->GC_MS UHPLC UHPLC Analysis (Precursors) Centrifugation->UHPLC Data Data Analysis & Quantification GC_MS->Data UHPLC->Data

References

The Enigmatic Role of Megastigmatrienone in Fruit Ripening: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Megastigmatrienone, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant contributor to the aromatic profile of many fruits, particularly grapes. While its role as a flavor and aroma compound is well-established, its direct involvement in the broader physiological processes of fruit ripening, such as changes in color, texture, and sugar content, remains an area of active investigation. This technical guide synthesizes the current understanding of this compound's biosynthesis, its established role in fruit aroma, and explores its potential, though less understood, regulatory functions in the complex network of fruit ripening. This document provides a detailed overview of the biosynthetic pathway, hypothetical signaling cascades, and standardized experimental protocols for future research in this domain.

Introduction

Fruit ripening is a genetically programmed process involving a cascade of physiological, biochemical, and organoleptic changes that lead to the development of a soft, edible, and aromatic mature fruit. This process is orchestrated by a complex interplay of plant hormones, transcription factors, and a diverse array of secondary metabolites. Among these, volatile organic compounds (VOCs) are crucial for the characteristic aroma and flavor of ripe fruits.

This compound belongs to the class of C13-norisoprenoids, which are aromatic compounds formed through the enzymatic or photo-oxidative cleavage of carotenoids.[1] These compounds, even at very low concentrations, can significantly impact the sensory profile of fruits and their processed products, such as wine. While the contribution of this compound to the "tobacco" or "herbal" notes in certain grape varieties is acknowledged, its potential to act as a signaling molecule influencing the core ripening processes is a compelling hypothesis that warrants deeper exploration. This guide delves into the knowns and unknowns of this compound's role in the intricate journey of fruit from maturation to senescence.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the catabolism of carotenoids, which are C40 tetraterpenoid pigments abundant in plants.[2] During fruit ripening, the degradation of carotenoids like β-carotene, lutein, and violaxanthin (B192666) leads to the formation of various apocarotenoids, including the C13-norisoprenoids.[3] This process is catalyzed by carotenoid cleavage dioxygenases (CCDs).

The formation of this compound is believed to proceed through the oxidative degradation of specific carotenoid precursors. The initial cleavage of these precursors yields intermediate compounds that undergo further enzymatic and non-enzymatic transformations, such as glycosylation, to form volatile norisoprenoids.[3]

G cluster_0 Plastid Carotenoids Carotenoids (e.g., β-carotene, Lutein) Apocarotenoid_Intermediates Apocarotenoid Intermediates Carotenoids->Apocarotenoid_Intermediates CCDs Megastigmatrienone_Precursors This compound Precursors Apocarotenoid_Intermediates->Megastigmatrienone_Precursors Enzymatic Transformations This compound This compound Megastigmatrienone_Precursors->this compound Spontaneous/ Enzymatic Conversion

Figure 1: Biosynthetic pathway of this compound from carotenoids.

Role of this compound and other C13-Norisoprenoids in Fruit Aroma

The primary and most characterized role of this compound and other C13-norisoprenoids is their contribution to the complex aroma profile of fruits. These compounds are known for their low odor thresholds, meaning they can be perceived at very low concentrations.[4] The accumulation of norisoprenoids generally increases during the later stages of ripening, coinciding with the degradation of carotenoids.

C13-Norisoprenoid Aroma Descriptor Typical Fruit Occurrence
This compound Tobacco, Herbal, SpicyGrapes
β-DamascenoneFruity, Floral, RoseGrapes, Apples, Tomatoes
β-IononeViolet, Woody, FruityRaspberry, Blackberry, Grapes
VitispiraneEucalyptus, Camphor, FloralGrapes
1,1,6-trimethyl-1,2-dihydronaphthalene (TDN)Kerosene, PetrolGrapes (Riesling)

Table 1: Key C13-norisoprenoids found in fruits and their characteristic aroma profiles.

Potential Regulatory Role in Fruit Ripening

While direct evidence is limited, the correlation between carotenoid degradation, norisoprenoid accumulation, and the progression of ripening suggests a potential regulatory role for compounds like this compound. This hypothesis is based on the concept of "metabolic signaling," where changes in the levels of specific metabolites can trigger downstream cellular responses.

Interaction with Phytohormones

Fruit ripening is tightly regulated by a network of phytohormones, with ethylene (B1197577) playing a central role in climacteric fruits and abscisic acid (ABA) being important for both climacteric and non-climacteric fruits. It is plausible that norisoprenoids could interact with these hormonal signaling pathways. For instance, the oxidative processes leading to norisoprenoid formation could influence the cellular redox state, which is known to modulate hormonal responses.

A Hypothetical Signaling Pathway

The degradation of carotenoids not only produces aromatic compounds but also alters the composition of plastid membranes and potentially releases other signaling molecules. This compound, or its precursors, could act as intracellular or intercellular signals that modulate the expression of ripening-related genes.

G cluster_0 Fruit Ripening Initiation Ripening_Signal Ripening Signal (e.g., Ethylene, ABA) CCD_Activation Carotenoid Cleavage Dioxygenase (CCD) Activation Ripening_Signal->CCD_Activation Carotenoid_Degradation Carotenoid Degradation CCD_Activation->Carotenoid_Degradation Megastigmatrienone_Production This compound Production Carotenoid_Degradation->Megastigmatrienone_Production Receptor_Binding Putative Receptor Binding Megastigmatrienone_Production->Receptor_Binding Signal_Transduction Signal Transduction Cascade Receptor_Binding->Signal_Transduction Gene_Expression Modulation of Ripening-Related Gene Expression Signal_Transduction->Gene_Expression Ripening_Responses Ripening Responses (Color change, Softening, Sugar accumulation) Gene_Expression->Ripening_Responses

Figure 2: Hypothetical signaling pathway for this compound's role in ripening.
Illustrative Quantitative Data

The following table presents a hypothetical scenario of the quantitative changes that might be observed during the ripening of a fruit where this compound plays a role. This data is for illustrative purposes to guide experimental design.

Ripening Stage Total Carotenoids (µg/g FW) This compound (ng/g FW) Firmness (N) Total Soluble Solids (°Brix) Ethylene Production (nL/g·h)
Mature Green50.2 ± 4.55.1 ± 0.825.3 ± 2.18.1 ± 0.50.5 ± 0.1
Breaker35.8 ± 3.915.7 ± 2.218.9 ± 1.810.2 ± 0.75.2 ± 0.9
Ripe12.5 ± 2.145.3 ± 5.68.2 ± 1.114.5 ± 1.025.8 ± 3.4
Over-ripe5.3 ± 1.530.1 ± 4.23.1 ± 0.713.8 ± 0.910.3 ± 2.1

Table 2: Illustrative quantitative data showing the potential correlation between carotenoid content, this compound levels, and key fruit ripening parameters. Data are presented as mean ± standard deviation.

Experimental Protocols for Investigating the Role of this compound

To elucidate the precise role of this compound in fruit ripening, a multi-faceted experimental approach is required. The following outlines key methodologies.

Quantification of this compound and other Volatiles
  • Sample Preparation: Collect fruit at distinct ripening stages (e.g., mature green, breaker, ripe, over-ripe). Homogenize fresh fruit tissue under liquid nitrogen and store at -80°C.

  • Extraction: Utilize Solid-Phase Microextraction (SPME) for headspace analysis or liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) for a more comprehensive extraction of semi-volatile compounds.

  • Analysis: Employ Gas Chromatography-Mass Spectrometry (GC-MS) for the separation, identification, and quantification of this compound and other VOCs. Use authentic standards for confirmation and calibration.

Measurement of Ripening Parameters
  • Color: Use a chromameter to measure changes in peel and pulp color, recording L, a, and b* values.

  • Firmness: Employ a penetrometer to measure fruit firmness at multiple points on the fruit surface.

  • Total Soluble Solids (TSS): Measure the °Brix of the fruit juice using a digital refractometer.

  • Titratable Acidity (TA): Determine the TA by titrating the fruit juice with a standardized NaOH solution.

Phytohormone Analysis
  • Ethylene: Measure ethylene production by enclosing individual fruits in airtight containers and analyzing the headspace gas using a gas chromatograph equipped with a flame ionization detector (FID).

  • Abscisic Acid (ABA): Extract and quantify ABA from fruit tissue using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis: Extract total RNA from fruit tissue at different ripening stages and synthesize complementary DNA (cDNA).

  • Quantitative Real-Time PCR (qRT-PCR): Analyze the expression levels of key genes involved in carotenoid biosynthesis (e.g., PSY, PDS), carotenoid degradation (e.g., CCD), ethylene biosynthesis (e.g., ACS, ACO), and ABA signaling (e.g., NCED).

G cluster_0 Experimental Workflow Fruit_Sampling Fruit Sampling (Different Ripening Stages) Volatile_Analysis Volatile Analysis (GC-MS) Fruit_Sampling->Volatile_Analysis Ripening_Parameters Ripening Parameter Measurement Fruit_Sampling->Ripening_Parameters Hormone_Analysis Phytohormone Analysis Fruit_Sampling->Hormone_Analysis Gene_Expression Gene Expression Analysis (qRT-PCR) Fruit_Sampling->Gene_Expression Data_Integration Data Integration and Correlation Analysis Volatile_Analysis->Data_Integration Ripening_Parameters->Data_Integration Hormone_Analysis->Data_Integration Gene_Expression->Data_Integration

Figure 3: A generalized experimental workflow for studying this compound.

Conclusion and Future Directions

This compound is a key aroma compound in many fruits, with its biosynthesis intricately linked to the carotenoid degradation that occurs during ripening. While its sensory impact is undeniable, its potential role as a signaling molecule that actively participates in the regulation of ripening is a frontier in plant biology. Future research should focus on:

  • Functional Genomics: Utilizing gene editing technologies like CRISPR/Cas9 to modulate the expression of CCD genes and assess the impact on this compound levels and the entire ripening process.

  • Receptor Identification: Employing biochemical and genetic approaches to identify putative receptors for this compound or its precursors.

  • Exogenous Application Studies: Applying exogenous this compound to fruit at different developmental stages to observe its direct effects on ripening parameters and gene expression.

A deeper understanding of the multifaceted roles of this compound and other norisoprenoids will not only advance our fundamental knowledge of fruit ripening but also open new avenues for improving fruit quality, flavor, and shelf-life through targeted breeding and biotechnological approaches.

References

Megastigmatrienone formation during food processing

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Formation of Megastigmatrienone During Food Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, often referred to as tabanone, is a C13-norisoprenoid that significantly contributes to the aroma profile of various food and beverage products. It is particularly known for imparting characteristic sweet, tobacco-like, and balsamic notes.[1][2] The formation of this potent aroma compound is intrinsically linked to the degradation of carotenoids, which are abundant natural pigments in many plant-based raw materials.[3][4] Understanding the mechanisms of this compound formation is crucial for quality control in the food industry, particularly for products like wine, spirits, tea, and tobacco, where its presence can be a key indicator of quality and aging.[2][][6] This guide provides a comprehensive overview of the formation pathways, influencing factors, quantitative data, and analytical methodologies related to this compound in food processing.

Core Formation Pathways

The primary route for this compound formation is through the degradation of carotenoids, particularly C40 carotenoids like neoxanthin (B191967) and violaxanthin.[7][8][9] This degradation can occur through both enzymatic and non-enzymatic (e.g., photo-oxidation, thermal degradation) pathways.[10][11] The process generally involves oxidative cleavage of the carotenoid backbone, leading to the formation of various smaller, often volatile, compounds, including this compound.

A key intermediate in the formation of this compound is 3-oxo-α-ionol.[1] This compound can exist in free form or as a glycosidically bound, non-volatile precursor. During processes like aging or heating, these precursors undergo hydrolysis and subsequent chemical transformations to yield the volatile this compound.[1]

The general pathway can be summarized as:

  • Carotenoid Degradation: Larger carotenoid molecules, such as neoxanthin, break down under the influence of heat, light, oxygen, or enzymatic activity.[10][12]

  • Formation of Glycosidic Precursors: This degradation leads to the formation of less volatile precursors like 3-oxo-α-ionol glycosides. In tobacco, specific stereoisomers such as (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG) have been identified.[4][13]

  • Hydrolysis and Transformation: Through acid-catalyzed hydrolysis, which can be promoted by the acidic conditions present in products like wine, the sugar moiety is cleaved from the glycosidic precursor, releasing 3-oxo-α-ionol.[1]

  • Dehydration and Rearrangement: The released 3-oxo-α-ionol then undergoes dehydration and molecular rearrangement to form the various isomers of this compound.[1]

G cluster_pathway This compound Formation Pathway Carotenoids Carotenoids (e.g., Neoxanthin) Degradation Oxidative Degradation (Heat, Light, Enzymes) Carotenoids->Degradation Precursors Glycosidic Precursors (e.g., 3-oxo-α-ionol glycosides) Degradation->Precursors Hydrolysis Acid-Catalyzed Hydrolysis Precursors->Hydrolysis Intermediate 3-oxo-α-ionol Hydrolysis->Intermediate Transformation Dehydration & Rearrangement Intermediate->Transformation This compound This compound Transformation->this compound

Diagram 1: General formation pathway of this compound from carotenoids.

Factors Influencing Formation

Several factors during food processing and storage can significantly influence the rate and extent of this compound formation.

  • Heat Treatment: Thermal processing is a major contributor to carotenoid degradation and subsequent this compound formation.[10][14] Processes like the curing of tobacco, roasting of tea leaves, and the production of spirits involve heat, which accelerates the necessary chemical reactions.[4][15] The intensity and duration of heat treatment directly impact the concentration of the final compound.[16][17][18]

  • Oxygen Availability: The presence of oxygen is critical for the oxidative degradation of carotenoids.[12] Processing or storage conditions with higher oxygen exposure can lead to increased formation of norisoprenoids, including this compound.

  • pH (Acidity): Acidic conditions, such as those found in wine, facilitate the hydrolysis of glycosidic precursors to release the free aglycone (3-oxo-α-ionol), which is a key step in the formation pathway.[1]

  • Storage and Aging: The concentration of this compound has been shown to increase during the aging of alcoholic beverages like wine.[] This is attributed to the slow, acid-catalyzed breakdown of non-volatile precursors that accumulate over time.[1] General storage conditions, including temperature and light exposure, also play a role in the stability of both the precursors and the final compound.[19][20]

  • Raw Material Composition: The initial concentration of carotenoid precursors in the raw material is a fundamental determinant of the potential for this compound formation.[4] For instance, different tobacco varieties show varying levels of carotenoid degradation products, suggesting a genetic and geographical influence on precursor content.[4][13]

Quantitative Data on this compound and its Precursors

The concentration of this compound can vary significantly depending on the food matrix, processing methods, and storage duration.

Table 1: Concentration of this compound Isomers in Wine

Wine Type Concentration Range (µg/L) Reference
Red Wine 2 - 41 [2][]
White Wine 2 - 41 [2][]

Data is for the sum of five quantified isomers.

Table 2: Concentration of this compound and its Precursors in Tobacco

Sample Type Compound Concentration Reference
Fermented Tobacco Leaves This compound 8.345 mg/kg [2]
Unfermented Tobacco Leaves This compound ~0.455 mg/kg [2]
Tobacco Leaves (Foreign Origin) rsOIPG (precursor) Significantly higher than domestic [13]

| Tobacco Leaves (General) | rrOIPG (precursor) | Higher content than rsOIPG |[13] |

Table 3: Levels of Related Carotenoid Degradation Products in Different Tobacco Varieties

Tobacco Variety α-ionone (mg/100g DW) β-ionone (mg/100g DW) β-damascenone (mg/100g DW) Reference
Flue-Cured Virginia (FCV) 0.61 Not Reported 1.26 [4]
Burley (BU) 0.73 Not Reported 1.35 [4]
Oriental (Kr) 0.20 1.08 0.36 [4]
Oriental (Pd7) 1.43 Not Reported 1.23 [4]

This table provides proxy data on related compounds, suggesting the potential for this compound formation varies by tobacco type.

Experimental Protocols for Analysis

Accurate quantification of this compound and its precursors is essential for research and quality control. The following are generalized protocols based on cited methodologies.

Protocol 1: Quantification of this compound in Wine by HS-SPME-GC-MS

This method is adapted from procedures used for analyzing this compound isomers in wine.[2][]

1. Sample Preparation:

  • Place a 10 mL aliquot of wine into a 20 mL headspace vial.

  • Add a saturated salt solution (e.g., NaCl) to enhance the volatility of the analytes.

  • Add a known concentration of an appropriate internal standard.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Equilibrate the sample vial at a controlled temperature (e.g., 60 °C) for a set time (e.g., 15 minutes) with agitation.

  • Expose a 65 µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Thermally desorb the extracted analytes from the SPME fiber in the GC injection port.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Oven Program: Implement a temperature gradient to separate the isomers (e.g., start at 40 °C, ramp to 250 °C).

  • Carrier Gas: Use Helium at a constant flow rate.

  • MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification of specific this compound isomer ions. Use full scan mode for initial identification.

4. Quantification:

  • Create a calibration curve using certified standards of this compound isomers.

  • Calculate the concentration in the sample based on the peak area ratio of the analyte to the internal standard.

G cluster_workflow1 HS-SPME-GC-MS Workflow for this compound Analysis A Sample Preparation (Wine + Salt + Internal Std) B HS-SPME Extraction (PDMS-DVB Fiber) A->B C Thermal Desorption in GC Inlet B->C D GC Separation (Capillary Column) C->D E MS Detection (SIM Mode) D->E F Data Analysis & Quantification E->F

Diagram 2: Experimental workflow for this compound analysis in wine.
Protocol 2: Quantification of this compound Precursors in Tobacco by UHPLC

This protocol is based on the methodology for analyzing rrOIPG and rsOIPG in tobacco leaves.[4][13]

1. Sample Extraction:

  • Homogenize a known weight of dried, ground tobacco leaves.

  • Perform solid-liquid extraction using a suitable solvent (e.g., methanol/water mixture).

  • Use techniques like ultrasonic-assisted extraction to improve efficiency.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm filter.

2. Ultrahigh-Performance Liquid Chromatography (UHPLC) Analysis:

  • Chromatographic System: A UHPLC system equipped with a UV detector.

  • Column: A reversed-phase column (e.g., C18).

  • Mobile Phase: A gradient elution program using two solvents, such as acetonitrile (B52724) (A) and water (B).

  • Detection: Monitor the eluent at a specific wavelength appropriate for the precursors (e.g., 245 nm).

  • Injection Volume: Inject a small, precise volume of the filtered extract (e.g., 1-5 µL).

3. Quantification:

  • Prepare a calibration curve by injecting known concentrations of purified rrOIPG and rsOIPG standards.

  • Identify and quantify the precursor peaks in the sample chromatogram by comparing retention times and peak areas to the standards.

G cluster_workflow2 UHPLC Workflow for this compound Precursor Analysis A Sample Extraction (Tobacco + Solvent) B Filtration (0.22 µm filter) A->B C UHPLC Injection B->C D Chromatographic Separation (C18 Column, Gradient Elution) C->D E UV Detection D->E F Data Analysis & Quantification E->F

Diagram 3: Experimental workflow for precursor analysis in tobacco.

Conclusion

This compound is a critical aroma compound whose formation in food is a complex process initiated by the degradation of carotenoids. Key factors such as heat treatment, oxygen exposure, pH, and storage time significantly influence its concentration in the final product. The presence and levels of this compound are closely tied to the sensory qualities of products like wine, spirits, and tobacco. For researchers and professionals in food science and related fields, a thorough understanding of these formation pathways and the analytical methods for quantification is paramount for quality assessment, process optimization, and the development of novel products with desired aroma profiles.

References

Thermal Degradation of Carotenoids: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the thermal degradation of carotenoids. It covers the core principles of degradation pathways, the resulting degradation products, and their potential biological significance. This document summarizes quantitative data from various studies, details key experimental protocols for analysis, and visualizes relevant biological pathways to support further research and development in this field.

Introduction to Carotenoid Thermal Degradation

Carotenoids, the pigments responsible for the vibrant yellow, orange, and red colors in many fruits and vegetables, are tetraterpenoid compounds susceptible to degradation under various processing and storage conditions.[1] Thermal processing, in particular, can lead to significant losses of these bioactive molecules through two primary mechanisms: isomerization and oxidation.[2][3]

  • Isomerization: The all-trans configuration of most naturally occurring carotenoids can be converted to various cis-isomers upon heating. This geometric change can reduce the color intensity and provitamin A activity of the carotenoids.[3] For instance, cis-isomers of β-carotene exhibit lower antioxidant properties and generate approximately half the amount of vitamin A compared to the all-trans form.[3]

  • Oxidation: In the presence of oxygen, heat accelerates the oxidative cleavage of the polyene chain of carotenoids. This process generates a diverse array of smaller molecules, including epoxides, apocarotenals, apocarotenones, and short-chain volatile compounds.[1][3] Some of these degradation products, collectively known as apocarotenoids, are not merely inert breakdown molecules but can possess significant biological activities, acting as signaling molecules in various cellular pathways.[2][4]

The extent and nature of carotenoid degradation are influenced by several factors, including the temperature and duration of heating, the presence of oxygen and light, the specific carotenoid structure, and the composition of the food matrix.[3]

Quantitative Data on Thermal Degradation

The following tables summarize quantitative data on the degradation of parent carotenoids and the formation of their degradation products under various thermal processing conditions.

Table 1: Thermal Degradation of Parent Carotenoids in Various Food Matrices

CarotenoidFood MatrixTemperature (°C)TimeRemaining Percentage (%)Reference(s)
Total CarotenoidsBanana-Pumpkin Puree6060 min70[5]
7060 min68[5]
8060 min61[5]
9060 min37[5]
All-trans-β-caroteneSweet Potato Slices7520 min77[6]
8520 min56[6]
9520 min48[6]
All-trans-β-caroteneCarrot Extract1404 h<20[7]
LuteinMustard LeavesFrying (temp not specified)3 minSignificantly decreased[8]
9-Z-β-caroteneMustard LeavesFrying (temp not specified)1 minSignificantly increased[8]

Table 2: Formation of Carotenoid Thermal Degradation Products

Parent CarotenoidDegradation ProductMatrixTemperature (°C)TimeYield/ConcentrationReference(s)
Carotenoidsβ-iononeCrude Palm Oil1402 h0.44 mg/L[9][10]
Carotenoidsβ-ionone and DihydroactinidiolideOrange Sweet Potato Extract1404 hOptimum formation[11]
β-caroteneβ-apo-10'-carotenalIn vitro (BCO2 enzyme)Not applicableNot applicableVmax: 32.2 ± 2.9 pmol/mg protein/h[12]
β-carotene13-cis and 9-cis isomersPalm Olein120-180VariedIdentified and quantified[13]
Lutein13-cis, 9-cis, 13'-cis, and 9'-cis isomersPalm Olein120-180VariedIdentified and quantified[13]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of carotenoid thermal degradation.

Controlled Thermal Degradation of Carotenoids

This protocol describes a method for the controlled heating of carotenoid-containing samples to study the formation of degradation products.

Materials:

  • Carotenoid source (e.g., purified carotenoid, carotenoid-rich extract, food sample)

  • Solvent (if applicable, e.g., vegetable oil, organic solvent)

  • Glass vials with screw caps

  • Heating block or oven with precise temperature control

  • Inert gas (e.g., nitrogen or argon) for creating an oxygen-free environment (optional)

Procedure:

  • Prepare the carotenoid sample. For purified compounds or extracts, dissolve a known concentration in a suitable solvent. For food samples, homogenize as needed.

  • Transfer a precise volume or weight of the sample into a glass vial.

  • If an anaerobic environment is required, flush the vial with an inert gas before sealing it tightly with the screw cap.

  • Place the vials in a pre-heated heating block or oven set to the desired temperature (e.g., 100°C, 140°C).[7][14]

  • Collect samples at specific time intervals (e.g., every hour for 4 hours, or daily for longer experiments).[7][14]

  • Immediately cool the collected samples on ice to stop the degradation reactions.

  • Store the samples at -20°C or lower until analysis.

Analysis of Non-Volatile Degradation Products by HPLC

This protocol outlines a general method for the separation and quantification of non-volatile carotenoid degradation products using High-Performance Liquid Chromatography (HPLC).

Sample Preparation:

  • Extraction: Extract the carotenoids and their degradation products from the sample using an appropriate solvent system (e.g., a mixture of ethanol, tert-butylmethylether, and THF).[1] For oil-based samples, a direct dilution with a suitable solvent may be possible.

  • Saponification (optional): To remove interfering lipids, a saponification step with methanolic potassium hydroxide (B78521) can be employed.[14]

  • Purification: The extract can be further purified using Solid Phase Extraction (SPE) to remove polar and non-polar interferences.[14]

HPLC Conditions:

  • Column: A C30 reversed-phase column is often preferred for its excellent separation of carotenoid isomers.

  • Mobile Phase: A gradient elution using a mixture of methanol (B129727) and methyl-tert-butyl ether (MTBE) is commonly used.

  • Detection: A Photodiode Array (PDA) detector is used to acquire UV-Vis spectra for peak identification, with monitoring at specific wavelengths (e.g., 450 nm) for quantification.

  • Mass Spectrometry (MS) Coupling: For unambiguous identification, coupling the HPLC system to a mass spectrometer (e.g., with Atmospheric Pressure Chemical Ionization - APCI) is highly recommended.[14]

Analysis of Volatile Degradation Products by GC-MS

This protocol describes a general method for the analysis of volatile carotenoid degradation products, such as β-ionone and dihydroactinidiolide, using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation:

  • Extraction: Volatile compounds can be extracted from the sample using a suitable organic solvent (e.g., hexane).

  • Derivatization (optional): For certain compounds, derivatization may be necessary to improve their volatility and chromatographic behavior.

GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or equivalent) is typically used.

  • Injector: Splitless injection is often used for trace analysis.

  • Oven Temperature Program: A temperature gradient is employed to separate compounds with a wide range of boiling points (e.g., initial temperature of 60°C, ramped to 260°C).[7]

  • Carrier Gas: Helium is commonly used as the carrier gas.

  • Mass Spectrometer: Electron Impact (EI) ionization is typically used, with the mass spectrometer scanning a wide mass range (e.g., m/z 40-500).

Structural Elucidation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of unknown degradation products.

Sample Preparation:

  • Isolation: The degradation product of interest must be isolated in high purity, typically using preparative or semi-preparative HPLC.[15]

  • Drying: The isolated compound must be thoroughly dried to remove any residual solvents.

  • Dissolution: The purified compound is dissolved in a suitable deuterated solvent (e.g., deuterated chloroform (B151607) - CDCl₃).[15]

NMR Analysis:

  • 1D NMR: ¹H and ¹³C NMR spectra provide fundamental information about the structure of the molecule.

  • 2D NMR: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity of atoms within the molecule and confirm the final structure.

Signaling Pathways of Carotenoid Degradation Products

Several carotenoid degradation products, particularly apocarotenoids, have been shown to act as signaling molecules in plants, regulating various physiological processes, including stress responses and development.[2][4]

The β-Cyclocitral Retrograde Signaling Pathway

β-cyclocitral, a volatile degradation product of β-carotene, is a key signaling molecule in the plant's response to high-light stress. It acts as a retrograde signal, communicating information from the chloroplasts to the nucleus to modulate gene expression.[16][17]

beta_cyclocitral_pathway cluster_chloroplast Chloroplast cluster_cytosol Cytosol cluster_nucleus Nucleus High_Light High Light Stress ROS Reactive Oxygen Species (ROS) beta_carotene β-carotene ROS->beta_carotene Oxidizes beta_cyclocitral_chloro β-cyclocitral beta_carotene->beta_cyclocitral_chloro beta_cyclocitral_cyto β-cyclocitral beta_cyclocitral_chloro->beta_cyclocitral_cyto Translocates MBS1_cyto MBS1 beta_cyclocitral_cyto->MBS1_cyto Induces translocation of SCL14_TGAII SCL14 / TGAII Transcription Factors beta_cyclocitral_cyto->SCL14_TGAII Induces MBS1_nucleus MBS1 MBS1_cyto->MBS1_nucleus Xenobiotic_Response_Genes Xenobiotic Response Gene Expression MBS1_nucleus->Xenobiotic_Response_Genes Upregulates ANAC102 ANAC102 SCL14_TGAII->ANAC102 Activates ANAC102->Xenobiotic_Response_Genes Upregulates Stress_Tolerance Stress Tolerance Xenobiotic_Response_Genes->Stress_Tolerance

Caption: β-Cyclocitral retrograde signaling pathway in response to high-light stress.

Experimental Workflow for Studying Apocarotenoid Signaling

The following diagram illustrates a typical workflow for investigating the signaling properties of a carotenoid degradation product.

experimental_workflow Isolation_Identification 2. Isolation and Identification of Degradation Products (HPLC, GC-MS, NMR) Cell_Culture_Treatment 3. Treatment of Cell Cultures with Isolated Compound Isolation_Identification->Cell_Culture_Treatment Gene_Expression_Analysis 4. Gene Expression Analysis (qRT-PCR, RNA-Seq) Cell_Culture_Treatment->Gene_Expression_Analysis Protein_Analysis 5. Protein Level Analysis (Western Blot, Proteomics) Cell_Culture_Treatment->Protein_Analysis Phenotypic_Analysis 6. Phenotypic and Functional Assays Cell_Culture_Treatment->Phenotypic_Analysis Pathway_Elucidation 7. Signaling Pathway Elucidation Gene_Expression_Analysis->Pathway_Elucidation Protein_Analysis->Pathway_Elucidation Phenotypic_Analysis->Pathway_Elucidation

Caption: Experimental workflow for investigating apocarotenoid signaling.

Conclusion

The thermal degradation of carotenoids is a complex process that leads to a wide variety of chemical compounds. While often associated with a loss of nutritional value and color, the degradation products, particularly apocarotenoids, are emerging as a fascinating class of bioactive molecules with potential roles in cellular signaling and stress responses. A thorough understanding of the conditions that lead to the formation of these compounds, coupled with robust analytical methods for their identification and quantification, is crucial for both the food industry and for researchers exploring their potential applications in health and disease. This guide provides a foundational resource to support these endeavors.

References

Megastigmatrienone in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, also known as tabanone, is a C13-norisoprenoid derived from the degradation of carotenoids. It is a key aroma compound found in a variety of natural products, most notably in tobacco, where it imparts a characteristic sweet, tea-like, and slightly spicy aroma. Its presence is also significant in the flavor and aroma profiles of certain essential oils, wines, and spirits, contributing to what is often described as a "tobacco-like" note. This technical guide provides an in-depth overview of this compound in essential oil compositions, including quantitative data, detailed experimental protocols for its analysis, and an exploration of its biosynthetic origin.

Quantitative Data of this compound in Natural Products

The concentration of this compound can vary significantly depending on the plant source, processing methods, and aging conditions. While comprehensive data across a wide range of essential oils is still an area of active research, existing studies provide valuable quantitative insights into its presence in select products.

ProductPlant SourceConcentrationMethod of Analysis
Fermented TobaccoNicotiana tabacum8.345 mg/kg[1]Not specified
Tobacco AbsoluteNicotiana tabacumNorsolanadione isomer (related compound) present at 0.37%GC-MS[2]
Cognac, Armagnac, RumOak barrel agedFive isomers quantifiedSPME-GC-MS[1]
Osmanthus fragransOsmanthus fragransPresent, but quantitative data in essential oil not specifiedNot specified
SaffronCrocus sativusPresent, but quantitative data in essential oil not specifiedNot specified

Experimental Protocols

The analysis of this compound, a volatile to semi-volatile compound, is most effectively achieved through headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). This method offers high sensitivity and does not require the use of solvents.

Detailed Methodology for HS-SPME-GC-MS Analysis of this compound

1. Sample Preparation:

  • For essential oil samples, dilute a known quantity (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of methanol (B129727) or ethanol) to an appropriate concentration.

  • For solid samples (e.g., dried plant material), accurately weigh a specific amount (e.g., 0.1-0.5 g) of the finely ground material into a headspace vial.

  • Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the aqueous phase and enhance the volatility of the analytes.

2. HS-SPME Procedure:

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for the extraction of a broad range of volatile and semi-volatile compounds, including this compound.

  • Equilibration: Place the sealed vial in a heating block or water bath and allow the sample to equilibrate at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to allow for the adsorption of volatile compounds.

3. GC-MS Analysis:

  • Desorption: After extraction, immediately introduce the SPME fiber into the heated injection port of the gas chromatograph for thermal desorption of the analytes (e.g., at 250°C for 5 minutes).

  • Gas Chromatograph (GC) Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms; 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this compound isomers.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: An initial temperature of 40-60°C held for a few minutes, followed by a ramp up to 240-280°C at a rate of 3-10°C/min, and a final hold period.

  • Mass Spectrometer (MS) Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

4. Quantification:

  • Quantification is typically performed using an external or internal standard method. A calibration curve is generated using certified reference standards of this compound isomers.

Mandatory Visualizations

Biosynthesis of this compound

This compound is formed through the degradation of carotenoids, specifically from the precursor 3-oxo-α-ionol and its glucoside. This transformation often occurs during the aging and curing processes of plant materials.

Biosynthesis_of_this compound Precursor 3-Oxo-α-ionol Glucoside Intermediate 3-Oxo-α-ionol Precursor->Intermediate Hydrolysis Product This compound Intermediate->Product Dehydration & Rearrangement Experimental_Workflow start Essential Oil Sample dilution Dilution in Solvent start->dilution vial Transfer to Headspace Vial dilution->vial nacl Addition of NaCl Solution vial->nacl equilibration Equilibration at 60°C nacl->equilibration extraction Headspace Extraction with SPME Fiber equilibration->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Compound Identification detection->identification quantification Quantification using Standards detection->quantification

References

Megastigmatrienone: A Review of Its Emerging Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a fascinating molecule primarily recognized for its significant contribution to the aroma of tobacco, aged wines, and various spirits.[1] Beyond its well-documented role as a flavor and fragrance compound, emerging research has begun to shed light on its potential biological activities, particularly in the realm of immunomodulation. This technical guide provides a comprehensive literature review of the current state of this compound research, with a focus on its potential anti-inflammatory properties and associated signaling pathways. While direct quantitative data for this compound remains limited, this guide draws upon research on structurally related megastigmane compounds to provide a detailed overview of experimental methodologies and potential mechanisms of action.

Biological Activities of Megastigmane Derivatives

Research into the biological effects of this compound is still in its early stages. However, studies on closely related megastigmane compounds isolated from natural sources have revealed promising immunomodulatory activities. A key study on megastigmanes from Boehmeria nivea leaves demonstrated that certain derivatives can modulate the inflammatory response in macrophages.

Anti-inflammatory Effects

While specific quantitative data for this compound is not yet available in the public domain, a study on other megastigmane compounds has demonstrated significant anti-inflammatory effects. These compounds were shown to inhibit the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β) and enhance the secretion of the anti-inflammatory cytokine Interleukin-10 (IL-10) in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. This suggests that this compound may possess similar properties, warranting further investigation.

Table 1: Immunomodulatory Effects of Megastigmane Compounds on RAW264.7 Macrophages

CompoundActivityEffect
Megastigmane Derivative 1IL-1β SecretionInhibitory
Megastigmane Derivative 2IL-1β SecretionInhibitory
Megastigmane Derivative 3IL-1β SecretionInhibitory
Megastigmane Derivative 1IL-10 SecretionSignificant Increase
Megastigmane Derivative 3IL-10 SecretionSignificant Increase

Note: The data presented is for megastigmane compounds structurally related to this compound, as detailed in research on isolates from Boehmeria nivea.

Experimental Protocols

To facilitate further research into the biological activities of this compound, this section outlines a detailed methodology for assessing its anti-inflammatory and cytotoxic effects, based on established protocols used for similar compounds.

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol describes the measurement of pro- and anti-inflammatory cytokines from LPS-stimulated RAW264.7 macrophages treated with the test compound.

1. Cell Culture and Plating:

  • Culture RAW264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.

2. Compound Treatment and Stimulation:

  • Prepare various concentrations of this compound in DMEM.

  • Remove the culture medium from the wells and replace it with the medium containing the test compound.

  • Pre-incubate the cells with the compound for 2 hours.

  • Stimulate the cells with Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce an inflammatory response.

3. Cytokine Measurement:

  • After the incubation period, collect the cell culture supernatants.

  • Measure the concentrations of IL-1β and IL-10 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Data Analysis:

  • Calculate the percentage of inhibition of IL-1β production and the percentage of increase in IL-10 production compared to the LPS-stimulated control group.

  • Determine the IC₅₀ (half-maximal inhibitory concentration) for IL-1β inhibition if a dose-dependent effect is observed.

Cytotoxicity Assay

It is crucial to assess the cytotoxicity of the test compound to ensure that the observed anti-inflammatory effects are not due to cell death.

1. Cell Treatment:

  • Seed RAW264.7 cells in a 96-well plate as described above.

  • Treat the cells with the same concentrations of this compound used in the anti-inflammatory assay for 24 hours.

2. MTT Assay:

  • After treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the cell viability as a percentage of the untreated control.

  • Determine the CC₅₀ (half-maximal cytotoxic concentration).

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment & Stimulation cluster_assays Assays cluster_analysis Data Analysis culture Culture RAW264.7 cells seed Seed cells in 96-well plates culture->seed prepare Prepare this compound solutions treat Treat cells with compound prepare->treat stimulate Stimulate with LPS treat->stimulate elisa Measure cytokines (ELISA) stimulate->elisa mtt Assess cytotoxicity (MTT) stimulate->mtt analyze_inflammation Calculate cytokine modulation elisa->analyze_inflammation analyze_cytotoxicity Determine cell viability mtt->analyze_cytotoxicity

Caption: Experimental workflow for assessing the anti-inflammatory and cytotoxic effects of this compound.

Signaling Pathways

The immunomodulatory effects of megastigmane compounds are thought to be mediated through the Toll-like receptor 4 (TLR4) signaling pathway. TLR4 is a key receptor in the innate immune system that recognizes LPS, a component of the outer membrane of Gram-negative bacteria, and triggers a downstream signaling cascade leading to the production of pro-inflammatory cytokines.

Molecular docking simulations of megastigmane compounds have suggested that they may not directly compete with LPS for binding to the TLR4/MD-2 complex. Instead, they appear to bind to a nearby region on TLR4, which may interfere with the conformational changes required for the recruitment of downstream adaptor proteins and the subsequent activation of the signaling cascade.

The canonical TLR4 signaling pathway involves the recruitment of adaptor proteins like MyD88 and TRIF, leading to the activation of transcription factors such as NF-κB and IRF3. These transcription factors then translocate to the nucleus and induce the expression of genes encoding inflammatory mediators. By interfering with the initial steps of TLR4 activation, megastigmane compounds may effectively dampen this pro-inflammatory response.

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4/MD-2 lps->tlr4 Binds myd88 MyD88 tlr4->myd88 Recruits trif TRIF tlr4->trif Recruits mega This compound (Hypothesized) mega->tlr4 Interferes (Hypothesized) traf6 TRAF6 myd88->traf6 trif->traf6 irf3 IRF3 trif->irf3 Activates tak1 TAK1 traf6->tak1 ikk IKK Complex tak1->ikk ikb IκB ikk->ikb Phosphorylates (leading to degradation) nfkb NF-κB ikb->nfkb Releases nfkb_nuc NF-κB nfkb->nfkb_nuc Translocates irf3_nuc IRF3 irf3->irf3_nuc Translocates gene Pro-inflammatory Gene Expression nfkb_nuc->gene irf3_nuc->gene

Caption: Hypothesized mechanism of this compound interference with the TLR4 signaling pathway.

Conclusion and Future Directions

This compound, a compound with a rich history in the flavor and fragrance industry, is emerging as a molecule of interest for its potential biological activities. While direct evidence is still accumulating, research on structurally similar megastigmane compounds strongly suggests that this compound may possess immunomodulatory properties, particularly through the inhibition of pro-inflammatory signaling pathways like TLR4.

For researchers, scientists, and drug development professionals, this compound represents a promising scaffold for the development of novel anti-inflammatory agents. Future research should focus on:

  • Quantitative Biological Evaluation: Determining the specific IC₅₀ and CC₅₀ values of this compound in various in vitro and in vivo models of inflammation.

  • Mechanism of Action Studies: Elucidating the precise molecular interactions between this compound and the components of the TLR4 signaling pathway.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to identify key structural features responsible for its biological activity and to optimize its potency and selectivity.

  • In Vivo Efficacy: Evaluating the anti-inflammatory effects of this compound in animal models of inflammatory diseases.

The exploration of this compound's bioactivity is a compelling new chapter in the study of this well-known aroma compound, with the potential to unlock new therapeutic avenues.

References

Methodological & Application

Application Notes and Protocols for the GC-MS Analysis of Megastigmatrienone in Wine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid derived from the degradation of carotenoids, is a significant flavor compound found in various natural products, including tobacco and wine.[1][2][3] In wine, it is associated with desirable "tobacco" and "incense" aromas and is considered a contributor to the bouquet of aged wines.[1][2] The concentration and isomeric composition of this compound can be influenced by factors such as wine aging.[1][2] This document provides a detailed application note and protocol for the quantitative analysis of the five principal isomers of this compound in both red and white wines using headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS).

The five key isomers of this compound typically analyzed in wine are:

  • megastigma-4,6Z,8E-trien-3-one

  • megastigma-4,7E,9-trien-3-one

  • megastigma-4,6E,8E-trien-3-one

  • megastigma-4,6E,8Z-trien-3-one

  • megastigma-4,6Z,8Z-trien-3-one[1]

Quantitative Data Summary

The concentration of this compound isomers in wine can vary significantly. The following tables summarize the quantitative data from relevant studies.

Table 1: Total this compound Concentration in Wine

Wine TypeConcentration Range (µg/L)Reference
Red and White Wines2 - 41Slaghenaufi et al., 2014[1][2][4]

Table 2: Method Detection and Quantification Limits

Wine TypeLimit of Quantification (LOQ) Range (µg/L)
White Wine0.06 - 0.49
Red Wine0.11 - 0.98

Data derived from Slaghenaufi et al., 2014.[1][2]

Experimental Workflow

The overall experimental workflow for the GC-MS analysis of this compound in wine is depicted below.

GC-MS Analysis of this compound in Wine cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample_Collection Wine Sample Collection Vial_Preparation Transfer to 20 mL Vial Sample_Collection->Vial_Preparation Salt_Addition Add NaCl Vial_Preparation->Salt_Addition IS_Addition Add Internal Standard Salt_Addition->IS_Addition Incubation Incubation with Agitation IS_Addition->Incubation Fiber_Exposure Expose PDMS/DVB Fiber to Headspace Incubation->Fiber_Exposure Desorption Thermal Desorption in GC Inlet Fiber_Exposure->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

GC-MS analysis workflow.

Detailed Experimental Protocols

This section provides a detailed protocol for the analysis of this compound in wine, based on established methodologies.[1][2]

Materials and Reagents
  • Wine Samples: Red or white wine.

  • Sodium Chloride (NaCl): Analytical grade.

  • Internal Standard (IS): e.g., 3-octanol (B1198278) or a deuterated analog of a target analyte.

  • SPME Fiber: 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB).[1][2]

  • Vials: 20 mL amber glass headspace vials with PTFE/silicone septa.

  • Milli-Q Water (or equivalent): For cleaning and dilutions.

  • Methanol/Ethanol: HPLC grade for standard preparation.

  • This compound Isomer Standards: For calibration.

Sample Preparation Protocol
  • Sample Aliquoting: Pipette 10 mL of the wine sample into a 20 mL headspace vial.[5]

  • Salt Addition: Add 3 g of NaCl to the vial.[5] The addition of salt increases the ionic strength of the sample, which can enhance the release of volatile compounds into the headspace.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the sample.

  • Vial Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.

  • Equilibration: Place the vial in a temperature-controlled autosampler tray or water bath. Equilibrate the sample at 40°C for 5 minutes with agitation to facilitate the partitioning of analytes into the headspace.

HS-SPME Protocol
  • Fiber Conditioning: Prior to first use, condition the SPME fiber according to the manufacturer's instructions.

  • Extraction: Expose the conditioned SPME fiber to the headspace of the equilibrated sample vial for 40 minutes at 40°C with continuous agitation.

  • Fiber Retraction: After extraction, retract the fiber into the needle.

GC-MS Protocol
  • Injector:

    • Mode: Splitless

    • Temperature: 250°C

    • Desorption Time: 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A polar capillary column such as a DB-WAX or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp 1: Increase to 130°C at a rate of 4°C/min.

    • Ramp 2: Increase to 240°C at a rate of 8°C/min.

    • Final hold: Hold at 240°C for 5 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM).[1][2]

    • Transfer Line Temperature: 250°C.

    • Ion Source Temperature: 230°C.

    • Selected Ions (m/z): Specific ions for each this compound isomer need to be determined by analyzing the mass spectrum of each pure standard. Commonly, the molecular ion and characteristic fragment ions are selected. For C13-norisoprenoids, ions such as m/z 192 (molecular ion) and 142 are often monitored.[7]

Calibration and Quantification
  • Calibration Standards: Prepare a series of calibration standards by spiking a model wine solution (or a wine known to be free of this compound) with known concentrations of the five this compound isomers and the internal standard.

  • Analysis of Standards: Analyze the calibration standards using the same HS-SPME-GC-MS method as for the samples.

  • Calibration Curve: Construct a calibration curve for each isomer by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification of Samples: Calculate the concentration of each this compound isomer in the wine samples using the regression equation from the corresponding calibration curve.

Signaling Pathways and Logical Relationships

The formation of this compound in wine is primarily linked to the degradation of carotenoids present in grapes. This degradation can occur through enzymatic and photochemical pathways during grape ripening, fermentation, and wine aging.

This compound Formation Pathway Carotenoids Carotenoids in Grapes Degradation Enzymatic/Photochemical Degradation Carotenoids->Degradation C13_Norisoprenoid_Precursors C13-Norisoprenoid Precursors (Glycosides) Degradation->C13_Norisoprenoid_Precursors Hydrolysis Acid/Enzymatic Hydrolysis (during aging) C13_Norisoprenoid_Precursors->Hydrolysis This compound This compound Isomers Hydrolysis->this compound Aroma Tobacco/Incense Aroma in Wine This compound->Aroma

Formation of this compound.

Conclusion

The HS-SPME-GC-MS method described provides a robust and sensitive approach for the quantitative analysis of the five major isomers of this compound in wine. This methodology is crucial for researchers and scientists in the wine industry to understand and control the flavor profile of their products, particularly in relation to aging and the development of the wine's bouquet. For professionals in drug development, understanding the natural occurrence and analysis of such bioactive compounds can be relevant for broader studies on natural product chemistry and their potential physiological effects.

References

Application Note and Protocol: High-Efficiency Extraction of Megastigmatrienone using Solid-Phase Microextraction (SPME)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a key aroma compound found in a variety of natural products, including tobacco, grapes, wine, and floral scents.[1] Its characteristic fruity and tobacco-like notes significantly contribute to the sensory profile of these products. Accurate and sensitive quantification of this compound isomers is crucial for quality control, flavor and fragrance research, and understanding its formation during processes like tobacco curing and wine aging.

Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) provides a robust, solvent-free, and sensitive method for the extraction and analysis of volatile and semi-volatile compounds like this compound. This application note details a comprehensive protocol for the extraction of this compound using the Headspace SPME (HS-SPME) technique, offering researchers, scientists, and drug development professionals a reliable methodology for its analysis.

Principle of Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a sample preparation technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a sealed vial containing the sample matrix. Volatile and semi-volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the SPME fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and directly inserted into the injection port of a gas chromatograph for thermal desorption and subsequent analysis. This method concentrates the analytes of interest without the use of organic solvents, simplifying sample preparation and improving detection limits.

Experimental Protocols

This section outlines the detailed methodology for the extraction and analysis of this compound from both liquid (e.g., wine, spirits) and solid (e.g., tobacco, plant leaves) matrices.

Materials and Reagents
  • SPME Fiber Assembly: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) coated fiber is highly recommended for its broad-range applicability to volatile and semi-volatile compounds.[1] A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is also a suitable alternative, particularly for wine and spirit analyses.

  • Sample Vials: 20 mL clear glass vials with magnetic screw caps (B75204) and PTFE/silicone septa.

  • Heater/Stirrer or Agitator: To maintain constant temperature and facilitate the release of volatiles from the sample matrix.

  • GC-MS System: A gas chromatograph coupled with a mass spectrometer detector.

  • Standards: Analytical grade this compound standard for calibration and quantification.

  • Sodium Chloride (NaCl): ACS grade or higher, for increasing the ionic strength of liquid samples.

Sample Preparation

For Liquid Samples (e.g., Wine, Spirits):

  • Pipette 5-10 mL of the liquid sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, add a specific amount of NaCl (e.g., 1-2 g) to the vial.[2] This "salting-out" effect increases the ionic strength of the sample, reducing the solubility of organic analytes and promoting their transfer to the headspace.[2]

  • If an internal standard is used for quantification, add it to the vial at this stage.

  • Immediately seal the vial with the magnetic screw cap.

For Solid Samples (e.g., Tobacco, Plant Leaves):

  • Grind the solid sample to a fine, homogenous powder to increase the surface area for volatile release. A sample size of 0.5-1.0 g is typically sufficient.

  • Transfer the powdered sample into a 20 mL headspace vial.

  • For some plant materials, the addition of a small amount of deionized water may be beneficial to facilitate the release of volatiles.

  • If an internal standard is used, it can be spiked directly onto the solid sample.

  • Immediately seal the vial with the magnetic screw cap.

HS-SPME Procedure
  • Place the sealed vial in the autosampler tray or a heating block equipped with an agitator.

  • Incubate the sample at a specific temperature (e.g., 40-60°C) for a set period (e.g., 10-20 minutes) to allow the volatile compounds to equilibrate in the headspace. Agitation during this step is recommended to facilitate the mass transfer of analytes.

  • After incubation, expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately transfer it to the GC injection port for thermal desorption.

GC-MS Analysis
  • Injector: Set the injector temperature to 250-270°C for efficient thermal desorption of the analytes from the SPME fiber. The desorption time is typically 2-5 minutes in splitless mode to ensure complete transfer of the analytes to the GC column.

  • Carrier Gas: Use Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this compound isomers.

  • Oven Temperature Program: A typical temperature program starts at 40-50°C, holds for a few minutes, then ramps up to a final temperature of 250-280°C. An example program: 40°C for 2 min, then ramp at 5°C/min to 250°C, and hold for 5 min.[3]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Mode: For initial identification, a full scan mode (e.g., m/z 40-400) is used. For targeted quantification and improved sensitivity, Selected Ion Monitoring (SIM) mode is recommended, using characteristic ions of this compound.

Data Presentation: Optimization of SPME Parameters

The efficiency of the HS-SPME method is influenced by several factors. The following table summarizes the effects of key parameters on the extraction of this compound and other volatile compounds, based on findings from various studies.

ParameterConditionEffect on Extraction EfficiencyRationale
SPME Fiber Coating DVB/CAR/PDMSGenerally provides the highest extraction efficiency for a broad range of volatile and semi-volatile compounds, including those in tobacco.[1]The combination of different polymers allows for the adsorption of analytes with varying polarities and molecular weights.
PDMS/DVBShows good performance for this compound extraction, particularly in wine and spirits.Effective for the extraction of non-polar to moderately polar compounds.
Extraction Temperature 40°C - 70°CIncreasing temperature generally enhances the release of volatiles into the headspace, increasing the amount extracted up to an optimal point.[4][5]Higher temperatures increase the vapor pressure of the analytes. However, excessively high temperatures can negatively impact the partitioning of analytes onto the fiber.[5]
Extraction Time 30 - 60 minA longer extraction time generally leads to a higher amount of analyte adsorbed, until equilibrium is reached.Allows for sufficient time for the analytes to partition from the headspace onto the fiber coating. The optimal time depends on the analyte and matrix.
Salt Addition (for liquid samples) 1-2 g of NaCl in 10 mLSignificantly increases the peak area of polar volatile compounds.[2]The "salting-out" effect reduces the solubility of organic analytes in the aqueous matrix, driving them into the headspace.[2]

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the HS-SPME-GC-MS method for this compound extraction and analysis.

SPME_Workflow cluster_prep Sample Preparation cluster_spme HS-SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Vial Transfer to 20 mL Vial Sample->Vial Salt Add NaCl (for liquids) Vial->Salt Seal Seal Vial Vial->Seal Salt->Seal Incubate Incubate and Agitate (e.g., 50°C, 15 min) Seal->Incubate Expose Expose SPME Fiber (e.g., 50°C, 45 min) Incubate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Injector (250°C) Retract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Compound Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for this compound extraction by HS-SPME-GC-MS.

References

Application Notes and Protocols for UHPLC Quantification of Megastigmatrienone Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a significant aroma compound found in various natural products, including tobacco, grapes, and tea. Its presence and concentration are crucial for the flavor and quality assessment of these products. This compound is formed from the degradation of carotenoids, and its precursors, primarily glycosidically bound forms of 3-oxo-α-ionol, play a vital role in its formation. The accurate quantification of these precursors is essential for understanding flavor development, quality control, and for potential applications in the food, beverage, and pharmaceutical industries.

This document provides a detailed application note and protocol for the quantification of two key this compound precursors, (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG), using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following table summarizes the quantitative performance of the described UHPLC method for the analysis of this compound precursors in tobacco leaves.[1]

Parameter(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)
Linear Range (μg/mL)25.85 - 258.506.28 - 62.75
Correlation Coefficient (R²)0.99910.9990
Limit of Detection (LOD) (μg/mL)2.52.9
Recovery (%)83.94105.90
Relative Standard Deviation (RSD) (%)1.221.93

Experimental Protocols

This section details the complete workflow for the quantification of this compound precursors, from sample preparation to data analysis.

Sample Preparation: Ultrasound-Assisted Extraction

This protocol is optimized for the extraction of this compound precursors from tobacco leaves.[1]

Materials:

  • Dried tobacco leaves

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filters

Procedure:

  • Grind the dried tobacco leaves into a fine powder.

  • Weigh 1.0 g of the tobacco powder into a centrifuge tube.

  • Add 10 mL of methanol-water (80:20, v/v) to the tube.

  • Vortex the mixture for 1 minute to ensure thorough wetting of the sample.

  • Place the tube in an ultrasonic bath and extract for 30 minutes at room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.22 µm syringe filter into a UHPLC vial for analysis.

UHPLC-MS/MS Analysis

Instrumentation:

  • UHPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-8 min: 10-90% B

    • 8-10 min: 90% B

    • 10.1-12 min: 10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical - requires experimental determination):

    • The exact precursor and product ions for rrOIPG and rsOIPG need to be determined by infusing standard solutions of the analytes into the mass spectrometer. The protonated molecule [M+H]+ is expected to be the precursor ion. The fragmentation of the glycosidic bond is a common pathway for such molecules, leading to a product ion corresponding to the aglycone (3-oxo-α-ionol). Further fragmentation of the aglycone can also be monitored.

    • Example MRM transitions to be optimized:

      • rrOIPG/rsOIPG: m/z 371.2 [M+H]+ → m/z 209.1 [3-oxo-α-ionol]+

      • rrOIPG/rsOIPG: m/z 371.2 [M+H]+ → Fragment of 3-oxo-α-ionol

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon.

  • Data Acquisition and Processing: Analyst software or equivalent.

3. Quantification

Calibration curves are constructed by plotting the peak area of the analyte against the concentration of the corresponding standard solutions. The concentration of the this compound precursors in the samples is then determined from the calibration curve.

Visualizations

Biosynthetic Pathway of this compound Precursors

The formation of this compound precursors originates from the enzymatic degradation of carotenoids, particularly neoxanthin (B191967). The following diagram illustrates a simplified proposed pathway. The cleavage of neoxanthin by a carotenoid cleavage dioxygenase (CCD) yields a C13-apocarotenoid, which is then further converted to 3-oxo-α-ionol and subsequently glycosylated.

Biosynthetic_Pathway Neoxanthin Neoxanthin C13_Apocarotenoid C13-Apocarotenoid (Xanthoxin) Neoxanthin->C13_Apocarotenoid Carotenoid Cleavage Dioxygenase (CCD) Three_Oxo_Alpha_Ionol 3-Oxo-α-ionol C13_Apocarotenoid->Three_Oxo_Alpha_Ionol Reduction/ Oxidation Megastigmatrienone_Precursors (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside Three_Oxo_Alpha_Ionol->Megastigmatrienone_Precursors Glycosylation (UGT)

Biosynthetic pathway of this compound precursors.

Experimental Workflow

The diagram below outlines the key steps in the analytical workflow for the UHPLC quantification of this compound precursors.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis UHPLC-MS/MS Analysis cluster_Data Data Processing Sample Tobacco Leaves Grinding Grinding Sample->Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC MSMS MS/MS Detection (MRM Mode) UHPLC->MSMS Quantification Quantification (Calibration Curve) MSMS->Quantification

Experimental workflow for UHPLC quantification.

References

Synthesis of Megastigmatrienone Reference Standards: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a significant aroma compound found in various natural products, including tobacco, wine, and fruits.[1][2] Its characteristic tobacco-like and fruity notes make it a key component in flavor and fragrance research. The synthesis of this compound reference standards is crucial for accurate identification and quantification in complex matrices, as well as for sensory evaluations and biological activity studies. This application note provides detailed protocols for the chemical synthesis, purification, and characterization of this compound.

Synthesis of this compound

A common and effective route for the synthesis of this compound starts from α-ionone. The synthesis involves a three-step process: allylic oxidation, subsequent reduction of the resulting ketone, and final dehydration to yield the target compound.[3]

Synthesis Workflow

Synthesis_Workflow start α-Ionone step1 Step 1: Oxidation (tert-butyl hydroperoxide, vanadyl acetylacetonate) start->step1 intermediate1 3-Oxo-α-ionone step1->intermediate1 step2 Step 2: Reduction (Potassium borohydride) intermediate1->step2 intermediate2 3-Oxo-α-ionol step2->intermediate2 step3 Step 3: Dehydration (p-toluenesulfonic acid) intermediate2->step3 product This compound step3->product

Caption: Synthetic pathway of this compound from α-ionone.

Experimental Protocols

Step 1: Synthesis of 3-Oxo-α-ionone from α-Ionone
  • Reaction Setup: In a round-bottom flask, dissolve 200.6 g of α-ionone and 6.0 g of vanadyl acetylacetonate (B107027) in 832.6 g of acetone (B3395972).[3]

  • Oxidation: Stir the mixture and maintain the temperature at 30-35 °C.[3] Dropwise, add tert-butyl hydroperoxide and allow the reaction to proceed for 4 hours at a constant temperature.[3]

  • Quenching: After the reaction is complete, add 9.5 g of sodium thiosulfate (B1220275) to quench the reaction.[3]

  • Work-up: Remove the acetone under vacuum. Wash the residue with brine (2-3 times). Dry the organic phase over anhydrous sodium sulfate (B86663) and filter.[3]

Step 2: Synthesis of 3-Oxo-α-ionol
  • Reduction: Dissolve the crude 3-oxo-α-ionone in an appropriate solvent such as ethanol.[3]

  • Addition of Reducing Agent: Add potassium borohydride (B1222165) (KBH₄) in portions to the solution while stirring.[3]

  • Reaction: Allow the hydrogenation reaction to proceed to completion.

Step 3: Synthesis of this compound
  • Dehydration: To the solution containing 3-oxo-α-ionol, add p-toluenesulfonic acid.[3]

  • Reflux: Heat the reaction mixture to reflux to effect dehydration.[3]

  • Isolation: After the reaction is complete, cool the mixture and perform a suitable work-up to isolate the crude this compound.

Purification Protocol

Crude this compound is a mixture of isomers and byproducts. Purification is typically achieved by column chromatography on silica (B1680970) gel.[4][5]

  • Column Preparation: Pack a glass column with silica gel.

  • Eluent System: A common eluent system is a mixture of petroleum ether (PE) and ethyl acetate (B1210297) (EA). The ratio can be optimized, with reported ratios of 50:1 and 10:1 (PE:EA).[5]

  • Chromatography: Load the crude product onto the column and elute with the chosen solvent system.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or gas chromatography (GC) to identify the fractions containing the desired product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound. A total yield of 52.7% with a purity of ≥ 70% has been reported for this multi-step synthesis followed by column chromatography.[4] A stereoselective synthesis has been reported with a total yield of about 40%.[6]

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

Table 1: Physical and Spectroscopic Data of this compound
ParameterValue
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Appearance Colorless to pale yellow liquid
1H NMR (500 MHz, CDCl₃) δ (ppm) = 6.75 (d, J 1.5 Hz, 1H), 6.46 (d, J 11.6 Hz, 1H), 5.99 - 5.90 (m, 1H), 5.89 (s, 1H), 2.35 (s, 2H), 2.07 (d, J 0.7 Hz, 3H), 1.87 (dd, J 6.9, 1.4 Hz, 3H), 1.33 (s, 6H)[6]
13C NMR (125 MHz, CDCl₃) δ (ppm) = 199.4, 155.4, 139.9, 137.2, 132.8, 128.7, 125.9, 54.1, 38.5, 29.9, 22.4, 19.1[6]
Mass Spectrometry (EI) Key fragments can be compared with reference spectra.
Infrared (IR) Characteristic peaks for C=O and C=C stretching.

Analytical Methodology: GC-MS

Gas chromatography-mass spectrometry (GC-MS) is the method of choice for the analysis of this compound isomers.

Table 2: Typical GC-MS Parameters for this compound Analysis
ParameterCondition
GC Column DB-5MS or similar capillary column[7]
Carrier Gas Helium[7]
Oven Program Temperature ramp to separate isomers based on boiling points[7]
Injection Mode Split/Splitless
MS Ionization Electron Ionization (EI)[7]
Scan Mode Full Scan for qualitative analysis or Selected Ion Monitoring (SIM) for targeted quantification[7]

Natural Occurrence and Biosynthesis

This compound is formed in nature through the degradation of carotenoids. This pathway is particularly relevant in the curing of tobacco and the aging of wine.

Biosynthesis carotenoids Carotenoids (e.g., β-carotene, neoxanthin) degradation Enzymatic/Photochemical Degradation carotenoids->degradation megastigmane Megastigmane Precursors (e.g., 3-oxo-α-ionol glucosides) degradation->megastigmane This compound This compound megastigmane->this compound

Caption: Simplified biosynthesis of this compound from carotenoids.

Conclusion

This application note provides a comprehensive guide for the synthesis, purification, and analysis of this compound reference standards. The detailed protocols and characterization data will be valuable for researchers in flavor chemistry, natural product analysis, and other related fields requiring high-purity this compound. The provided synthesis route is robust and can be adapted for the production of sufficient quantities for various research needs.

References

Application Notes and Protocols for the Analytical Separation of Megastigmatrienone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Megastigmatrienones are a group of isomeric C13-norisoprenoids that contribute significantly to the aroma and flavor profiles of various natural products, including tobacco, wine, and spirits.[1][2][3] The separation and quantification of individual megastigmatrienone isomers are crucial for quality control, flavor development, and understanding their formation pathways. This document provides detailed application notes and protocols for the analytical separation of this compound isomers using modern chromatographic techniques.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) for the Analysis of this compound Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound isomers. When coupled with a sample preparation technique such as Headspace Solid-Phase Microextraction (HS-SPME), it offers high sensitivity and selectivity, making it ideal for complex matrices.[2][4]

Application Note:

This method is suitable for the quantitative analysis of five key this compound isomers in aged wine, spirits, and tobacco.[1][4][5] The isomers that can be quantified include four diastereomers (megastigma-4,6Z,8Z-trien-3-one, megastigma-4,6Z,8E-trien-3-one, megastigma-4,6E,8Z-trien-3-one, megastigma-4,6E,8E-trien-3-one) and one positional isomer (megastigma-4,7E,9-trien-3-one).[4] The protocol involves the extraction of volatile compounds from the sample matrix using HS-SPME, followed by separation and detection using GC-MS.

Experimental Protocol:

1. Sample Preparation (HS-SPME):

  • Place 5 mL of the liquid sample (e.g., wine, spirit) or a homogenized solid sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, add a saturated solution of NaCl.[6]

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 46°C) for a defined period (e.g., 52 minutes) with gentle agitation.[4]

  • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.[2][4][6]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode.

    • Column: A capillary column suitable for the separation of volatile and semi-volatile compounds (e.g., DB-5MS).[5]

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to ensure the separation of different compounds based on their boiling points.[5] An example program could be: start at 40°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[5]

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific this compound isomers, or full scan mode for qualitative analysis.[2][4][5]

3. Data Analysis:

  • The identification of this compound isomers is based on their retention times and mass spectra compared to reference standards.

  • Quantification is achieved by integrating the peak area and comparing it against a calibration curve.[5]

Quantitative Data Summary:
ParameterWhite WineRed WineReference
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L0.11 - 0.98 µg/L[2][4]
Repeatability (RSD) < 10%< 10%[2]
Recovery 96%94%[2][4]
Concentration Range 2 - 41 µg/L2 - 41 µg/L[2][4]

Experimental Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Wine, Spirit, Tobacco) Vial Headspace Vial with NaCl Sample->Vial Equilibration Equilibration (46°C, 52 min) Vial->Equilibration SPME HS-SPME (PDMS/DVB fiber) Equilibration->SPME Injector GC Injector (Thermal Desorption) SPME->Injector Column GC Column (e.g., DB-5MS) Injector->Column MS Mass Spectrometer (EI, SIM/Scan) Column->MS Data Data Acquisition MS->Data Analysis Peak Integration & Quantification Data->Analysis

Workflow for GC-MS analysis of this compound isomers.

Method 2: Ultra-High-Performance Liquid Chromatography (UHPLC) for the Analysis of this compound Precursor Isomers

Ultra-High-Performance Liquid Chromatography (UHPLC) offers high resolution and speed, making it an excellent choice for the analysis of less volatile or thermally labile compounds, such as the glycosidically bound precursors of megastigmatrienones.

Application Note:

This method is designed for the quantitative analysis of two key stereoisomeric precursors of this compound, (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG), in tobacco leaves.[7] The protocol utilizes ultrasound-assisted extraction followed by UHPLC with UV detection.

Experimental Protocol:

1. Sample Preparation (Ultrasound-Assisted Extraction):

  • Weigh a precise amount of powdered tobacco sample.

  • Add a suitable extraction solvent (e.g., methanol/water mixture).

  • Perform ultrasound-assisted extraction for a specified time and temperature to ensure efficient extraction of the target analytes.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm filter before UHPLC analysis.

2. UHPLC Analysis:

  • UHPLC System Conditions:

    • Column: A C18 or similar reversed-phase column suitable for the separation of polar compounds.

    • Mobile Phase: A gradient of two solvents, for example, Solvent A: water with 0.1% formic acid, and Solvent B: acetonitrile (B52724) or methanol. The gradient program should be optimized for the best separation of the isomers.

    • Flow Rate: A typical flow rate for UHPLC is between 0.3 and 0.6 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

    • Detector: UV detector set at an appropriate wavelength for the analytes.

3. Data Analysis:

  • Identify the peaks of rrOIPG and rsOIPG based on their retention times compared to pure standards.

  • Quantify the isomers by constructing a calibration curve using the peak areas obtained from the standards.

Quantitative Data Summary:
Parameter(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)Reference
Linear Range 25.85 - 258.50 µg/mL (R² = 0.9991)6.28 - 62.75 µg/mL (R² = 0.9990)[7]
Limit of Detection (LOD) 2.5 µg/mL2.9 µg/mL[7]
Recovery 83.94%105.90%[7]
Reproducibility (RSD) 1.22%1.93%[7]

Experimental Workflow Diagram:

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_data Data Processing Sample Powdered Tobacco Sample Extraction Ultrasound-Assisted Extraction Sample->Extraction Filtration Centrifugation & Filtration Extraction->Filtration Injector UHPLC Injector Filtration->Injector Column UHPLC Column (Reversed-Phase) Injector->Column Detector UV Detector Column->Detector Data Chromatogram Acquisition Detector->Data Analysis Peak Identification & Quantification Data->Analysis Chiral_GC_Workflow Sample Sample Matrix (e.g., Essential Oil, Wine) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Sample->HS_SPME GC_Injection GC Injection (Thermal Desorption) HS_SPME->GC_Injection Chiral_Column Chiral GC Column (Cyclodextrin CSP) GC_Injection->Chiral_Column Detection Detection (FID or MS) Chiral_Column->Detection Chromatogram Chromatogram (Separated Enantiomers) Detection->Chromatogram Data_Analysis Peak Integration and Enantiomeric Ratio Calculation Chromatogram->Data_Analysis

References

Application Note: Quantitative Analysis of Megastigmatrienone using Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and validated protocol for the quantitative analysis of Megastigmatrienone isomers, key aroma compounds found in various natural products, including tobacco and wine.[1][2][3] The described method utilizes headspace solid-phase microextraction (HS-SPME) for the extraction of these volatile C13-norisoprenoids, followed by separation and quantification using gas chromatography-mass spectrometry (GC-MS).[1][4] This solvent-free extraction technique offers high sensitivity and minimizes sample preparation time.[5][6] The protocol is particularly suited for complex matrices where this compound contributes to the overall flavor and aroma profile.

Introduction

This compound, also known as tabanone, is a C13-norisoprenoid formed from the degradation of carotenoids.[2][3] It exists as several isomers that contribute characteristic tobacco, balsamic, and incense-like aromas to products such as wine and tobacco.[1][4][7] Accurate quantification of these isomers is crucial for quality control in the food and beverage industry, flavor and fragrance development, and in understanding the chemical composition of natural products. Headspace analysis is an ideal technique for volatile compounds like this compound as it samples the vapor phase above the sample, avoiding interference from non-volatile matrix components.[8][9][10] HS-SPME is a preferred method due to its simplicity, efficiency, and solvent-free nature.[5][6][11] This note provides a detailed experimental protocol for the HS-SPME-GC-MS analysis of this compound.

Experimental Protocol

This protocol is based on the validated methods for the quantification of this compound isomers in wine.[1][3]

1. Sample Preparation

  • Place a known volume of the liquid sample (e.g., 5 mL of wine) into a headspace vial (e.g., 20 mL).[3]

  • For aqueous samples, the addition of salt (e.g., NaCl, approximately 1.5 g) is recommended to increase the ionic strength of the solution.[1][3] This "salting-out" effect reduces the solubility of volatile organic compounds and promotes their partitioning into the headspace, thereby improving extraction efficiency.[8]

  • If required, add an appropriate internal standard to the vial for accurate quantification.

  • Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME)

  • SPME Fiber: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is recommended for the extraction of this compound isomers.[1][4]

  • Equilibration: Place the sealed vial in a heating block or the autosampler's incubation oven set to the optimized extraction temperature. Allow the sample to equilibrate for a set time before exposing the fiber.

  • Extraction: Expose the SPME fiber to the headspace above the sample. The extraction is performed under agitation to facilitate the mass transfer of analytes from the sample matrix to the headspace and then to the fiber coating. Optimal conditions from validated studies include:[1]

    • Extraction Temperature: 50°C

    • Extraction Time: 50 minutes

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Desorption: After extraction, the SPME fiber is immediately transferred to the heated injection port of the GC for thermal desorption of the analytes.[3]

  • GC Conditions:

    • Injection Port Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.[2]

    • Column: A non-polar capillary column, such as a DB-5MS (or equivalent), is suitable for the separation of these isomers.[2]

    • Oven Temperature Program: A programmed temperature ramp is crucial for the separation of the different this compound isomers and other volatile compounds. A typical program might be:

      • Initial temperature of 40°C, hold for 2 minutes.

      • Ramp to 230°C at a rate of 3°C/minute.

      • Hold at 230°C for 10 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

    • Scan Mode: For quantitative analysis, Selected Ion Monitoring (SIM) mode is recommended to enhance sensitivity and selectivity.[1][2][3] For qualitative analysis and identification of unknown compounds, a full scan mode can be used.[2]

    • Transfer Line Temperature: 250°C

    • Ion Source Temperature: 200°C

4. Data Analysis and Quantification

  • Identification of this compound isomers is based on their retention times and mass spectra compared to authentic reference standards.[2]

  • Quantification is achieved by integrating the peak area of the target ions and comparing it against a calibration curve generated using known concentrations of analytical standards.[2][3]

Quantitative Data Summary

The following table summarizes the performance characteristics of the described HS-SPME-GC-MS method for the analysis of this compound isomers in wine, as reported in the literature.[1]

ParameterWhite WineRed Wine
Limit of Detection (LOD) 0.02 - 0.16 µg/L0.04 - 0.32 µg/L
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L0.11 - 0.98 µg/L
Repeatability (RSD%) < 10%< 10%
Recovery 96%94%

Concentrations of this compound isomers in aged red and white wines have been found to range from 2 µg/L to 41 µg/L.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample in Vial Salt Add Salt (optional) Sample->Salt IS Add Internal Standard Salt->IS Seal Seal Vial IS->Seal Equilibrate Equilibrate at 50°C Seal->Equilibrate Expose Expose PDMS/DVB Fiber (50 min) Equilibrate->Expose Desorb Thermal Desorption (250°C) Expose->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Identify Identify Peaks Detect->Identify Quantify Quantify Identify->Quantify

Caption: Experimental workflow for this compound analysis.

Simplified Carotenoid Degradation Pathway

carotenoid_degradation Carotenoids Carotenoids (e.g., β-carotene, Lutein) Degradation Enzymatic/Photo-oxidation Carotenoids->Degradation Degradation Norisoprenoids C13-Norisoprenoids (e.g., 3-oxo-α-ionol) Degradation->Norisoprenoids Formation This compound This compound (Tabanone) Norisoprenoids->this compound Transformation

Caption: Formation of this compound from carotenoids.

Conclusion

The HS-SPME-GC-MS method described provides a highly effective and efficient protocol for the quantitative analysis of this compound isomers. Its high sensitivity, good reproducibility, and minimal sample preparation requirements make it an ideal choice for researchers in various fields, from flavor chemistry to natural product analysis. The provided workflow and quantitative data serve as a valuable resource for the implementation of this technique.

References

Application Note: Quantification of Megastigmatrienone in Tobacco Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, also known as tabanone, is a key volatile compound that significantly contributes to the characteristic aroma and flavor profile of tobacco (Nicotiana tabacum).[1] As a degradation product of carotenoids, its concentration in tobacco leaves is influenced by factors such as tobacco variety, geographical origin, and curing and fermentation processes.[1][2] The quantification of this compound is crucial for quality control in the tobacco industry, flavor development, and for researchers investigating the biological activities of tobacco constituents. This application note provides detailed protocols for the extraction and quantification of this compound in tobacco samples using Gas Chromatography-Mass Spectrometry (GC-MS), as well as the analysis of its precursors by Ultra-High-Performance Liquid Chromatography (UHPLC).

Signaling Pathways and Biosynthesis

This compound is not produced through a direct signaling pathway but is rather a product of the enzymatic and oxidative degradation of carotenoids, which are abundant in green tobacco leaves. During the curing and aging process, these carotenoids break down into various aroma compounds, including this compound isomers. The immediate precursors to this compound are glycosides, specifically stereoisomers of 3-oxo-α-ionol-β-D-glucopyranoside.[3]

Carotenoids Carotenoids (e.g., β-carotene, Lutein, Violaxanthin) Degradation Enzymatic & Oxidative Degradation (during curing & aging) Carotenoids->Degradation Precursors This compound Precursors ((6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside & (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside) Degradation->Precursors This compound This compound Isomers (Tabanone) Precursors->this compound

Caption: Simplified biosynthetic pathway of this compound from carotenoids in tobacco.

Experimental Protocols

This section details the necessary steps for the quantification of this compound and its precursors in tobacco samples.

I. Sample Preparation: Ultrasound-Assisted Extraction

This protocol is suitable for the extraction of both this compound and its glycosidic precursors.

  • Grinding: Dry tobacco leaves are finely ground into a homogenous powder to increase the surface area for extraction.[1]

  • Extraction:

    • Accurately weigh 1.0 g of the ground tobacco powder into a 50 mL centrifuge tube.

    • Add 20 mL of methanol (B129727) or a methanol/water mixture.[1]

    • The mixture is subjected to ultrasonic extraction for 30 minutes to enhance the extraction efficiency.[1]

  • Centrifugation: Centrifuge the extract to separate the solid plant material from the liquid supernatant.[1]

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter prior to instrumental analysis.[1]

II. Quantification of this compound by GC-MS

Gas Chromatography-Mass Spectrometry is the standard method for the analysis of volatile and semi-volatile compounds like this compound.[1]

  • Instrumentation: A GC-MS system equipped with a capillary column suitable for volatile compound analysis (e.g., DB-5MS) is used.[1]

  • Injection: 1 µL of the filtered extract is injected into the GC inlet.

  • GC Conditions:

    • Carrier Gas: Helium at a constant flow rate.[1]

    • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of compounds based on their boiling points.[1] An example program could be: start at 50°C, hold for 2 minutes, ramp to 250°C at 5°C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).[1]

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific this compound isomers or full scan mode for qualitative analysis.[1]

  • Quantification: Identification of this compound is based on its retention time and mass spectrum compared to a certified reference standard. Quantification is achieved by creating a calibration curve from serial dilutions of the standard and integrating the peak area of the target analyte in the samples.[1]

III. Quantification of this compound Precursors by UHPLC

For the analysis of the non-volatile glycosidic precursors of this compound, a UHPLC method is employed.[1][3]

  • Instrumentation: A UHPLC system equipped with a C18 column and a UV detector.[1]

  • Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and water is typically used.[1]

  • Detection: The UV detector is set at an appropriate wavelength for the detection of the precursors.

  • Quantification: The concentration of the precursors is determined by comparing the peak areas of the samples to those of a calibration curve prepared with known concentrations of analytical standards of (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside.[3]

cluster_prep Sample Preparation cluster_analysis Analysis Grinding Tobacco Sample Grinding Extraction Ultrasound-Assisted Extraction Grinding->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration GCMS GC-MS Analysis (this compound) Filtration->GCMS UHPLC UHPLC Analysis (Precursors) Filtration->UHPLC Data Data Analysis & Quantification GCMS->Data UHPLC->Data

Caption: Experimental workflow for the quantification of this compound and its precursors.

Data Presentation

Direct comparative data for this compound across different tobacco varieties is limited in publicly available literature.[1] However, data on its precursors and related carotenoid degradation products provide valuable insights.

Table 1: Concentration of this compound Isomers in Greek Tobacco

This compound IsomerConcentration (ppm)
Isomer 10.1
Isomer 23
Isomer 315
Isomer 42
Isomer 511

Source: Adapted from a study on new tobacco constituents.[4]

Table 2: Content of this compound Precursors in Tobacco Leaves from Various Geographic Origins

PrecursorConcentration Range (µg/mL)Recovery Rate (%)RSD (%)
(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)25.85 - 258.5083.941.22
(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)6.28 - 62.75105.901.93

Source: Adapted from a study on the quantitative analysis of this compound precursors.[3] The study noted that the content of the rsOIPG configuration was significantly higher in foreign-origin tobacco leaves compared to domestic ones, and the content of the rrOIPG configuration was generally higher than that of the rsOIPG configuration.[3]

Table 3: Content of Related Carotenoid Degradation Products in Different Tobacco Varieties (mg/100g Dry Weight)

Tobacco Varietyα-iononeβ-iononeβ-damascenone
Flue-Cured Virginia (FCV)0.61Not Reported1.26
Burley (BU)0.73Not Reported1.35
Oriental (Kr)0.201.080.36
Oriental (Pd7)1.43Not Reported1.23

Source: Adapted from a study on carotenoid-related volatile compounds in tobacco essential oils.[1] This data serves as a proxy for the potential levels of related compounds like this compound.[1]

One study also reported that the content of this compound in cigar tobacco leaves increased significantly after fermentation, reaching 8.345 mg/kg.[2]

Conclusion

The protocols outlined in this application note provide a robust framework for the quantification of this compound and its precursors in tobacco samples. The use of GC-MS and UHPLC allows for accurate and reliable analysis, which is essential for quality control and research in the tobacco and flavor industries. The provided data highlights the variability of these compounds across different tobacco types and the impact of processing, underscoring the importance of precise quantification methods.

References

Solid-Phase Microextraction (SPME) for Volatile Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Solid-Phase Microextraction (SPME) in the analysis of volatile organic compounds (VOCs). SPME is a solvent-free, highly sensitive, and versatile sample preparation technique ideal for the extraction and concentration of volatile and semi-volatile compounds from a wide range of matrices.[1]

Principle of SPME

The core principle of SPME involves the partitioning of analytes between a sample matrix (or its headspace) and a stationary phase coated onto a fused silica (B1680970) fiber.[1] The concentrated analytes are then thermally desorbed from the fiber into the injector of a gas chromatograph (GC) for separation and detection, typically by mass spectrometry (MS).[1] Headspace SPME (HS-SPME) is particularly advantageous for complex samples as it minimizes matrix effects by exposing the fiber only to the vapor phase above the sample.[1]

Key Applications

SPME has found broad applications in various fields for the characterization of volatile compounds:

  • Flavor and Fragrance Analysis: Identification and quantification of volatile compounds contributing to the aroma profiles of food, beverages, and consumer products.[1][2]

  • Environmental Monitoring: Detection of volatile organic pollutants in air, water, and soil samples.[1][3]

  • Clinical Diagnostics: Analysis of volatile biomarkers in breath, urine, and blood for disease diagnosis and metabolic studies.[4]

  • Drug Development: Characterization of volatile impurities in active pharmaceutical ingredients (APIs) and finished products.[1]

Experimental Workflow and Methodologies

A successful SPME analysis requires careful optimization of several parameters to achieve the desired sensitivity and reproducibility.[1]

SPME_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection (Solid, Liquid, Gas) Vial Transfer to Headspace Vial Sample->Vial Additives Addition of Salt/Modifiers (Optional) Vial->Additives Equilibration Equilibration (Heating & Agitation) Additives->Equilibration Extraction SPME Fiber Exposure (Headspace) Equilibration->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation GC Separation Desorption->Separation Detection MS Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Figure 1: General experimental workflow for HS-SPME-GC-MS analysis of volatile compounds.
SPME Fiber Selection

The choice of SPME fiber coating is critical and depends on the polarity and molecular weight of the target analytes.

Fiber_Selection cluster_volatility Volatility / Molecular Weight cluster_polarity Polarity Analyte Analyte Properties Volatile Volatile (Low MW) Analyte->Volatile SemiVolatile Semi-Volatile (Higher MW) Analyte->SemiVolatile NonPolar Non-Polar Analyte->NonPolar Polar Polar Analyte->Polar Volatile->NonPolar and Volatile->Polar and Mixed Mixed Polarity Volatile->Mixed and SemiVolatile->NonPolar and SemiVolatile->Polar and SemiVolatile->Mixed and Fiber Recommended Fiber Coating NonPolar->Fiber PDMS (Polydimethylsiloxane) Polar->Fiber PA (Polyacrylate) Carbowax/PEG Mixed->Fiber DVB/CAR/PDMS (Divinylbenzene/Carboxen/PDMS)

Figure 2: Logical relationship for SPME fiber selection based on analyte properties.
Fiber CoatingAbbreviationPrimary Application
PolydimethylsiloxanePDMSNon-polar volatile and semi-volatile compounds.[5]
PolyacrylatePAPolar semi-volatile compounds.[5]
Polydimethylsiloxane/DivinylbenzenePDMS/DVBPolar volatile compounds, amines, and nitro-aromatic compounds.
Carboxen/PolydimethylsiloxaneCAR/PDMSVery volatile compounds and gases (low molecular weight).[5][6]
Divinylbenzene/Carboxen/PolydimethylsiloxaneDVB/CAR/PDMSWide range of volatile and semi-volatile compounds with mixed polarities.[6]

Headspace vs. Direct Immersion SPME

There are two primary modes for SPME sampling: Headspace (HS) and Direct Immersion (DI).

SPME_Modes cluster_hs Headspace (HS) SPME cluster_di Direct Immersion (DI) SPME Sample Sample Headspace Vapor Phase (Headspace) Sample->Headspace LiquidPhase Liquid Phase Sample->LiquidPhase HS_Fiber SPME Fiber Headspace->HS_Fiber Analyte Partitioning DI_Fiber SPME Fiber LiquidPhase->DI_Fiber Analyte Partitioning

Figure 3: Comparison of Headspace (HS) and Direct Immersion (DI) SPME modes.
  • Headspace SPME (HS-SPME): The SPME fiber is exposed to the vapor phase (headspace) above the sample. This is the most common and efficient mode for extracting volatile compounds from complex liquid and solid samples, as it minimizes interference from the sample matrix.[4]

  • Direct Immersion SPME (DI-SPME): The SPME fiber is directly immersed in a liquid sample. This mode is suitable for less volatile or highly water-soluble compounds that may not readily partition into the headspace.[4]

Application Protocols

The following are generalized protocols for common applications of SPME for volatile compound analysis. Note: These protocols should be optimized for specific sample matrices and target analytes.

Application 1: Analysis of Volatile Compounds in Food and Beverages (e.g., Dry-Cured Ham)

This protocol is adapted for the analysis of volatile organic compounds in a solid food matrix.[7]

1. Sample Preparation:

  • Accurately weigh 1.0 g of the homogenized food sample into a 10 mL headspace vial.[7]

  • Add 1 mL of a saturated NaCl solution to the vial. Salting out can increase the volatility of some compounds.[7]

  • If quantitative analysis is required, add an appropriate internal standard.[7]

  • Tightly seal the vial with a PTFE/silicone septum.[7]

2. HS-SPME Procedure:

  • Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often suitable for the broad range of volatiles in food.[7]

  • Pre-conditioning: Condition the fiber in the GC inlet at 250°C for 5 minutes before the first use.[7]

  • Equilibration: Place the vial in a heating block or autosampler and incubate at 70°C for 60 minutes with agitation to allow volatiles to partition into the headspace.[7]

  • Extraction: Insert the SPME fiber into the headspace of the vial and expose it for 60 minutes at 70°C with continuous agitation.[7]

3. GC-MS Analysis:

  • Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet, which is held at 250°C. Desorb for 4 minutes in splitless mode.[7]

  • GC Column: A suitable capillary column, such as a DB-5ms or equivalent, should be used.

  • Oven Program: A typical temperature program starts at a low temperature (e.g., 40°C) and ramps up to a higher temperature (e.g., 250°C) to separate the volatile compounds.

  • MS Detection: The mass spectrometer should be operated in full scan mode to identify a wide range of compounds.

ParameterRecommended ValuePurpose
Sample Weight1.0 gTo ensure a representative sample.[7]
Salt Addition1 mL saturated NaClTo increase the volatility of analytes.[7]
Equilibration Time60 minTo allow analytes to reach equilibrium between the sample and headspace.[7]
Equilibration Temp.70°CTo increase the vapor pressure of the analytes.[7]
Extraction Time60 minTo allow sufficient time for analytes to partition onto the fiber.[7]
Desorption Time4 minTo ensure complete transfer of analytes to the GC column.[7]
Desorption Temp.250°CTo thermally desorb analytes from the fiber.[7]
Application 2: Environmental Monitoring of Volatile Organic Compounds (VOCs) in Water

This protocol provides a general framework for the analysis of VOCs in water samples.

1. Sample Preparation:

  • Collect the water sample in a clean glass container, minimizing headspace.

  • Transfer a precise volume (e.g., 10 mL) of the water sample into a 20 mL headspace vial.

  • For enhanced sensitivity, NaCl can be added to the sample to increase the ionic strength.

  • Add an internal standard for quantitative analysis.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber: A Carboxen/Polydimethylsiloxane (CAR/PDMS) or Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is often used for a broad range of environmental VOCs.

  • Equilibration: Incubate the vial at a controlled temperature (e.g., 40-60°C) for 15-30 minutes with agitation.

  • Extraction: Expose the SPME fiber to the headspace for 20-40 minutes at the same temperature with continuous agitation.

3. GC-MS Analysis:

  • Desorption: Desorb the fiber in the GC inlet at 240-270°C for 2-5 minutes in splitless mode.

  • GC Column: A column suitable for VOC analysis, such as a DB-624 or equivalent, is recommended.

  • Oven Program: A temperature program that effectively separates the target VOCs should be employed.

  • MS Detection: Operate the mass spectrometer in full scan or selected ion monitoring (SIM) mode for higher sensitivity.

ParameterRecommended RangePurpose
Sample Volume10 mL in 20 mL vialTo provide adequate headspace for partitioning.
Equilibration Time15 - 30 minTo establish equilibrium between the aqueous and vapor phases.
Equilibration Temp.40 - 60°CTo promote the transfer of VOCs to the headspace.
Extraction Time20 - 40 minTo allow for sufficient adsorption/absorption of analytes.
Desorption Time2 - 5 minFor complete transfer of analytes to the GC.
Desorption Temp.240 - 270°CTo ensure efficient desorption of VOCs.
Application 3: Analysis of Volatile Biomarkers in Clinical Samples (e.g., Saliva)

This protocol is a general guide for the analysis of volatile biomarkers in saliva for disease detection.[8]

1. Sample Preparation:

  • Collect saliva samples and immediately freeze them until analysis to preserve the volatile profile.

  • Thaw the sample and centrifuge to separate cellular debris.

  • Transfer a specific volume of the supernatant (e.g., 1 mL) to a headspace vial.

  • Add an internal standard for quantification.

  • Seal the vial tightly.

2. HS-SPME Procedure:

  • Fiber: A fiber with mixed polarity, such as DVB/CAR/PDMS, is often a good starting point for the diverse range of potential biomarkers.

  • Equilibration: Incubate the sample at a physiologically relevant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace for a predetermined time (e.g., 30-60 minutes) at the same temperature.

3. GC-MS Analysis:

  • Desorption: Desorb the fiber in the GC inlet at an optimized temperature (e.g., 250°C) for a sufficient time (e.g., 3-5 minutes).

  • GC Column: A mid-polar or polar column may be beneficial for separating polar biomarkers.

  • Oven Program: A carefully optimized temperature program is crucial for resolving complex mixtures of biomarkers.

  • MS Detection: High-resolution mass spectrometry can aid in the identification of unknown biomarkers.

ParameterRecommended RangePurpose
Sample Volume1 mLTo standardize the amount of sample analyzed.
Equilibration Time15 - 30 minTo allow volatile biomarkers to partition into the headspace.
Equilibration Temp.37°CTo mimic physiological conditions.
Extraction Time30 - 60 minTo achieve sufficient sensitivity for low-concentration biomarkers.
Desorption Time3 - 5 minFor complete desorption of analytes.
Desorption Temp.250°CTo ensure efficient transfer to the GC column.

Quantitative Data Summary

The following table summarizes typical performance data for SPME-GC-MS analysis of volatile compounds. Note that these values are highly dependent on the specific analyte, matrix, and instrumental conditions.

ParameterFood Analysis (Dry-Cured Ham)[7]Environmental Analysis (Water)[9]Clinical Analysis (Air)[10]
Limit of Detection (LOD) 0.03–1.13 mg/kg0.033-0.092 µg/L10 pptv to 0.93 ppbv
Limit of Quantitation (LOQ) 0.09–3.41 mg/kg--
Linear Range 0.01–19.1 mg/kg0.1-100.0 µg/L1-30 ppbv
Relative Standard Deviation (RSD) < 17%2.8-9.5%8.8%

References

Megastigmatrienone in Flavor Creation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of Megastigmatrienone in flavor creation, detailing its chemical properties, sensory characteristics, and methods for its analysis and evaluation.

Introduction

This compound, also known as tabanone, is a C13-norisoprenoid derived from the degradation of carotenoids. It is a key aroma compound found in a variety of natural products, most notably tobacco, where it significantly contributes to the characteristic sweet, dry, and subtly fruity flavor profile.[1] Its versatile aroma also lends itself to applications in the broader flavor and fragrance industry, including daily chemical flavors.[1] this compound exists as several isomers, each with potentially unique sensory properties.

Chemical and Physical Properties

This compound is a light yellow transparent liquid with a sweet and lasting tobacco-like aroma, often with nuances of dried fruit.[2] Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 13215-88-8
Molecular Formula C13H18O
Molecular Weight 190.28 g/mol
Boiling Point 289°C
Density 0.968 g/cm³
Flash Point 124.8°C
Water Solubility 361 mg/L at 20°C
Odor Tobacco, Spicy, Sweet, Woody, Fruity

Source: PubChem, GlobalOEMs[3]

Sensory Profile and Flavor Applications

This compound is highly valued for its ability to impart a rich and satisfying tobacco character. It is a key flavor compound in Burley tobacco and is used to enhance the overall flavor profile of various tobacco products.[4] Beyond tobacco, its complex aroma makes it a valuable ingredient in the formulation of flavors for other products, such as aged spirits like Cognac, Armagnac, and rum, where it contributes to the tobacco-like notes developed during aging.[5][6]

Hypothetical Sensory Profile of this compound Isomers

IsomerOdor Descriptor 1: TobaccoOdor Descriptor 2: SpicyOdor Descriptor 3: WoodyOdor Descriptor 4: SweetHypothetical Odor Threshold (µg/L)
This compound A1 7.54.23.12.50.5
This compound A2 6.85.52.83.00.8
This compound A3 8.23.54.02.10.3
This compound A4 5.92.85.53.81.2
This compound A5 7.04.83.52.90.6

Note: The data in this table is illustrative and intended to represent potential ratings on a standardized intensity scale (e.g., 0-10) as would be determined by a trained sensory panel. The odor thresholds are also hypothetical.

Natural Occurrence and Formation

This compound is a natural product formed from the degradation of carotenoids, such as β-carotene, during processes like the curing of tobacco leaves and the aging of wine and spirits.[4] The concentration of this compound and its precursors can vary significantly depending on the tobacco's geographical origin and the specific aging conditions of beverages.

Concentration of this compound in Various Products

ProductIsomer(s)Concentration Range
Aged Red and White Wines Five isomers2 µg/L to 41 µg/L[7]
Aged Spirits (Cognac, Armagnac, Rum) Five isomersHigher amounts in barrel-aged spirits compared to freshly-distilled spirits[6]
Cigar Tobacco (Yunnan, China) Three isomersVaries by region, with DH cigars having the highest ketone content[5]

Experimental Protocols

Protocol 1: Quantification of this compound in Tobacco by Ultrasound-Assisted Extraction and GC-MS

This protocol describes a general method for the extraction and quantification of this compound from tobacco leaves.

1. Sample Preparation:

  • Dry tobacco leaves are ground into a fine powder.

  • A known weight of the tobacco powder (e.g., 1 g) is placed in a suitable vessel.

  • A specific volume of an organic solvent, such as methanol (B129727) or a methanol/water mixture, is added.

2. Extraction:

  • The mixture is subjected to ultrasonic extraction for approximately 30 minutes to enhance the extraction efficiency.

  • The extract is then centrifuged to separate the solid and liquid phases.

  • The supernatant is filtered through a 0.22 µm membrane filter.

3. GC-MS Analysis:

  • Injection: An aliquot of the filtered extract is injected into the GC-MS system.

  • Gas Chromatograph Conditions:

    • Column: A capillary column suitable for volatile and semi-volatile compounds (e.g., DB-5MS).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A programmed temperature ramp to separate compounds based on their boiling points (e.g., initial temperature of 50°C, hold for 2 min, ramp at 10°C/min to 280°C).

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific this compound isomers or full scan mode for qualitative analysis.

4. Data Analysis:

  • Identification of this compound isomers is based on their retention times and mass spectra compared to reference standards.

  • Quantification is achieved by integrating the peak area and comparing it against a calibration curve prepared with known concentrations of the standards.

GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing grind Grind Tobacco Leaves extract Ultrasound-Assisted Extraction grind->extract filter Centrifuge & Filter extract->filter inject Inject into GC-MS filter->inject separate GC Separation inject->separate detect MS Detection (SIM/Scan) separate->detect identify Identify by Retention Time & Mass Spectra detect->identify quantify Quantify using Calibration Curve identify->quantify

Workflow for Quantification of this compound in Tobacco
Protocol 2: Sensory Evaluation of this compound using a Trained Panel

This protocol outlines a general procedure for the sensory evaluation of this compound.

1. Panelist Selection and Training:

  • Select 8-12 panelists based on their sensory acuity, ability to describe aromas, and availability.

  • Train the panelists on the specific aroma attributes of this compound (e.g., tobacco, spicy, woody, sweet) using reference standards.

2. Sample Preparation and Presentation:

  • Prepare solutions of this compound (and its isomers, if available) in an appropriate solvent (e.g., ethanol/water mixture) at various concentrations, including levels around the suspected odor threshold.

  • Present the samples to the panelists in a controlled environment (e.g., sensory booths with controlled lighting and temperature).

  • Samples should be coded with random three-digit numbers and presented in a randomized order to avoid bias.

3. Evaluation Procedure:

  • Instruct panelists to sniff the samples and rate the intensity of each predefined aroma attribute on a structured scale (e.g., a 15-cm line scale from "not perceived" to "very strong").

  • Panelists should also provide descriptive terms for any other perceived aromas.

  • A "nose-cleansing" period with a neutral substance (e.g., smelling deionized water) should be enforced between samples.

4. Data Analysis:

  • Convert the intensity ratings from the line scales to numerical data.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences in the sensory profiles of different isomers or concentrations.

Sensory_Evaluation_Workflow cluster_setup Setup cluster_evaluation Evaluation cluster_analysis Data Analysis panel Select & Train Panel present Present Samples to Panelists panel->present samples Prepare & Code Samples samples->present evaluate Panelists Rate Attributes & Provide Descriptors present->evaluate cleanse Nose Cleansing evaluate->cleanse collect Collect & Digitize Data evaluate->collect cleanse->present analyze Statistical Analysis (ANOVA) collect->analyze interpret Interpret Results analyze->interpret

Workflow for Sensory Evaluation of this compound

Signaling Pathway of Odor Perception

The perception of odors, including that of this compound, is initiated by the interaction of odorant molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).

General Olfactory Transduction Cascade:

  • Binding: An odorant molecule (e.g., this compound) binds to a specific olfactory receptor.

  • G-protein Activation: This binding activates a G-protein (Gαolf).

  • Adenylate Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase III.

  • cAMP Production: Adenylyl cyclase III converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The opening of CNG channels allows an influx of cations (Na+ and Ca2+), leading to the depolarization of the olfactory sensory neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of the specific odor.

Olfactory_Pathway odorant This compound (Odorant) receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein G-protein (Gαolf) receptor->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Stimulates cAMP ATP -> cAMP ac->cAMP Converts cng_channel CNG Ion Channel cAMP->cng_channel Opens depolarization Depolarization (Na+, Ca2+ influx) cng_channel->depolarization Allows action_potential Action Potential to Olfactory Bulb depolarization->action_potential Generates

Simplified Olfactory Signaling Pathway

Conclusion

This compound is a potent and versatile flavor compound with significant applications in the tobacco and broader flavor industries. Its characteristic sweet, spicy, and tobacco-like aroma makes it a valuable tool for flavorists. The provided protocols for chemical and sensory analysis offer a framework for its quantification and characterization. Further research into the specific odor thresholds of its individual isomers and their unique sensory contributions will enable more precise and nuanced flavor creation.

References

Megastigmatrienone: Application Notes and Protocols for Fragrance Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, also known by its trade name Tabanone, is a potent aroma chemical prized for its complex and diffusive odor profile. As a C13-norisoprenoid derived from the degradation of carotenoids, it possesses a multifaceted scent with woody, amber, tobacco, and fruity-floral undertones. Its exceptional potency and fixative properties make it a valuable ingredient in fine fragrance, personal care, and home care applications.[1] This document provides detailed application notes and experimental protocols for researchers and developers working with this compound.

Chemical and Physical Properties

A comprehensive understanding of this compound's chemical and physical properties is fundamental for its effective application and analysis.

PropertyValueReference
Chemical Name 4-(2-Butenylidene)-3,5,5-trimethylcyclohex-2-en-1-one[2][3][4][5]
Synonyms Tabanone, (E,E)-Megastigmatrienone[2][3][4][5][6]
CAS Number 13215-88-8 (for mixed isomers)[1][3][4][6]
Molecular Formula C13H18O[2][3][6][7]
Molecular Weight 190.28 g/mol [2][3][7]
Appearance Clear to pale yellowish liquid[2][3]
Odor Profile Woody-amber, tobacco, honey-like, leathery, fruity, floral[1][2][6][8]
Boiling Point 289 °C (estimated)[9]
Flash Point 124.8 °C (estimated)[9]
Vapor Pressure 11 Pa at 25°C[9]
Solubility Practically insoluble in water; soluble in ethanol (B145695)[2][9]
LogP (XLogP3-AA) 2.6[2][3]

Fragrance Profile and Application

This compound is a highly versatile fragrance ingredient that can be incorporated into a wide array of fragrance compositions to provide warmth, complexity, and longevity.

ParameterDescriptionReference
Odor Type Woody, Amber, Tobacco[1]
Odor Description A powerful and complex aroma with distinctive woody-amber character, featuring nuances of sweet tobacco, honey, and leather. It can also possess fruity and floral undertones.[1][6][8]
Odor Threshold Extremely low, in the parts per billion (ppb) range, indicating high potency.[1]
Applications Fine fragrances (especially men's colognes and oriental types), tobacco flavorings, luxury candles, home fragrances, and personal care products.[1][10]
Function in Formulation Provides depth, character, and warmth. Acts as an excellent fixative, extending the longevity of the fragrance.[1]
Recommended Use Level Due to its high potency, it is typically used in trace amounts to achieve the desired effect.[1]

Experimental Protocols

The following protocols provide detailed methodologies for the evaluation, formulation, and stability testing of this compound.

Protocol 1: Olfactory Evaluation of this compound

Objective: To characterize the odor profile and determine the odor detection threshold of this compound using Gas Chromatography-Olfactometry (GC-O) and a sensory panel.

3.1.1. Gas Chromatography-Olfactometry (GC-O) Analysis

Materials and Equipment:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS) and an olfactory detection port (ODP)

  • Capillary column suitable for fragrance analysis (e.g., DB-5MS)

  • Helium carrier gas

  • This compound standard

  • Solvent for dilution (e.g., ethanol)

  • Trained sensory panelists (assessors)

Procedure:

  • Sample Preparation: Prepare a dilution series of the this compound standard in ethanol.

  • GC-MS/O System Setup:

    • Install the capillary column in the GC.

    • Set the GC oven temperature program to effectively separate the isomers of this compound and other volatile compounds.

    • Split the column effluent between the MS detector and the ODP.

  • Analysis:

    • Inject a known volume of the prepared sample into the GC.

    • As the compounds elute from the GC column, they are simultaneously detected by the MS and sniffed by a panelist at the ODP.

    • The panelist records the retention time, odor descriptor, and intensity of each perceived odor.

  • Data Analysis:

    • Identify the this compound isomers based on their mass spectra and retention times.

    • Correlate the odor descriptors and intensities with the corresponding chromatographic peaks.

    • Determine the Flavor Dilution (FD) factor by analyzing the dilution series to identify the highest dilution at which the odor is still detectable. This provides a semi-quantitative measure of the odor potency.

3.1.2. Sensory Panel Evaluation

Objective: To obtain a detailed descriptive analysis of the odor of this compound.

Materials:

  • This compound diluted in a suitable solvent (e.g., ethanol or dipropylene glycol) at various concentrations.

  • Odor-free smelling strips.

  • A panel of trained sensory assessors.

  • A controlled, odor-free environment for evaluation.

Procedure:

  • Panelist Training: Train panelists to identify and scale the intensity of various odor attributes relevant to this compound (e.g., woody, amber, tobacco, sweet, fruity).

  • Sample Presentation: Dip smelling strips into the prepared solutions of this compound. Present the strips to the panelists in a randomized and blind manner.

  • Evaluation: Each panelist evaluates the odor of the sample at different time intervals (top, middle, and base notes) and rates the intensity of the predefined odor attributes on a structured scale.

  • Data Analysis: Analyze the data statistically to generate a sensory profile of this compound, highlighting its dominant and minor odor characteristics.

Protocol 2: Formulation of a Woody-Amber Fragrance Accord

Objective: To create a simple woody-amber fragrance accord incorporating this compound.

Materials:

  • This compound (Tabanone)

  • Other fragrance ingredients (e.g., Iso E Super, Ambroxan, Cedarwood oil, Vanillin, Labdanum)

  • Perfumer's alcohol (ethanol)

  • Glass beakers and stirring rods

  • Digital scale

  • Smelling strips

Procedure:

  • Define the Accord Concept: Aim for a warm, diffusive, and long-lasting woody-amber character where this compound provides a signature tobacco and leathery nuance.

  • Ingredient Selection and Ratio Exploration: Start with a simple base and build upon it. The following is a suggested starting point:

    • Iso E Super: 40% (for a smooth, woody-amber base)

    • Ambroxan: 10% (for a diffusive, ambery character)

    • Cedarwood Atlas: 15% (for a classic dry woodiness)

    • Vanillin (10% solution): 5% (for a touch of sweetness and warmth)

    • Labdanum Absolute (10% solution): 5% (for a rich, resinous amber note)

    • This compound (1% solution): 5% (for the characteristic tobacco, woody complexity)

    • Hedione: 20% (for diffusion and a floral-jasmine touch)

  • Blending:

    • Accurately weigh each ingredient into a glass beaker.

    • Mix the ingredients thoroughly.

    • Dilute the final accord in perfumer's alcohol to the desired concentration (e.g., 20%).

  • Maturation and Evaluation:

    • Allow the accord to mature for at least 48 hours.

    • Evaluate the accord on a smelling strip at different stages of evaporation to assess the interplay of the notes.

    • Adjust the ratios of the ingredients as needed to achieve the desired olfactory profile.

Protocol 3: Accelerated Stability Testing of this compound in a Consumer Product Base

Objective: To evaluate the stability of a fragrance containing this compound in a cosmetic lotion base under accelerated conditions.

Materials and Equipment:

  • Cosmetic lotion base (unfragranced)

  • Fragrance oil containing this compound

  • Glass jars with airtight lids

  • Stability ovens set at different temperatures (e.g., 40°C, 50°C)

  • Refrigerator (4°C)

  • pH meter

  • Viscometer

  • Light exposure cabinet (optional)

Procedure:

  • Sample Preparation:

    • Prepare a batch of the lotion base fragranced with a known concentration of the this compound-containing fragrance oil.

    • Prepare a control batch of the unfragranced lotion base.

    • Fill the samples into glass jars, leaving some headspace.

  • Storage Conditions:

    • Place samples under the following conditions:

      • Elevated temperature: 40°C and 50°C

      • Room temperature: ~25°C (as a control)

      • Refrigerated: 4°C (as a control)

      • Freeze-thaw cycles: Alternate between -10°C and 25°C for several cycles.

      • Light exposure: Place samples in a light cabinet or near a window.

  • Evaluation Schedule: Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks).

  • Parameters to Evaluate:

    • Odor: Assess any changes in the fragrance profile, intensity, or the development of any off-odors.

    • Color: Observe any changes in the color of the lotion.

    • pH: Measure the pH of the lotion.

    • Viscosity: Measure the viscosity of the lotion.

    • Phase Separation: Visually inspect for any signs of emulsion instability.

  • Data Analysis and Interpretation: Compare the results of the aged samples to the room temperature and refrigerated controls. Any significant changes in the evaluated parameters may indicate an instability of the fragrance in the product base.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the olfactory signaling pathway, a typical experimental workflow for this compound analysis, and its formation from carotenoid degradation.

Olfactory_Signaling_Pathway cluster_cilia Olfactory Cilia cluster_neuron Olfactory Sensory Neuron Odorant This compound OR Olfactory Receptor (OR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to Ion_channel Ion Channel cAMP->Ion_channel Opens Depolarization Depolarization Ion_channel->Depolarization Ca2+/Na+ influx Action_potential Action Potential to Brain Depolarization->Action_potential

Caption: General olfactory signaling cascade initiated by an odorant like this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_sensory Sensory Evaluation Sample Sample containing This compound Extraction Headspace Solid-Phase Microextraction (HS-SPME) Sample->Extraction Sensory_Panel Trained Sensory Panel Sample->Sensory_Panel GC_O Gas Chromatography- Olfactometry (GC-O) Extraction->GC_O GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Extraction->GC_MS Odor_Profile Odor Profile (Descriptors, Intensity) GC_O->Odor_Profile Identification Compound Identification and Quantification GC_MS->Identification Final_Report Comprehensive Fragrance Profile Odor_Profile->Final_Report Identification->Final_Report Descriptive_Analysis Quantitative Descriptive Analysis (QDA) Sensory_Panel->Descriptive_Analysis Descriptive_Analysis->Final_Report

Caption: Experimental workflow for the comprehensive analysis of this compound's fragrance profile.

Carotenoid_Degradation Carotenoid Carotenoids (e.g., β-carotene, Lutein) Oxidative_Cleavage Enzymatic or Non-enzymatic Oxidative Cleavage Carotenoid->Oxidative_Cleavage Degradation Apocarotenoids Apocarotenoids Oxidative_Cleavage->Apocarotenoids This compound This compound Apocarotenoids->this compound Further Transformation

Caption: Simplified pathway of this compound formation from carotenoid degradation.

Safety and Handling

This compound is classified as harmful if swallowed and may cause skin irritation or an allergic skin reaction.[11] It is also considered harmful to aquatic life with long-lasting effects.[11]

  • Handling: Wear protective gloves, clothing, and eye protection.[11] Avoid breathing dust, fume, gas, mist, vapors, or spray.[11] Do not eat, drink, or smoke when using this product.[11]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed.

  • Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Application Notes and Protocols for the Stable Isotope Dilution Analysis of Megastigmatrienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a significant flavor and aroma compound found in various natural products, including tobacco, wine, and certain fruits. It is formed through the enzymatic or photo-oxidative degradation of carotenoids. The presence and concentration of this compound and its isomers can significantly impact the sensory profile of these products, contributing to characteristic tobacco, fruity, or floral notes. Accurate quantification of this compound is therefore crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and natural product biosynthesis.

Stable Isotope Dilution Analysis (SIDA) is the gold standard for accurate quantification of analytes in complex matrices. This technique involves the addition of a known amount of an isotopically labeled internal standard (e.g., deuterated or ¹³C-labeled) of the analyte to the sample. The labeled standard is chemically identical to the analyte and thus behaves similarly during sample preparation and analysis, correcting for matrix effects and variations in recovery. The analyte concentration is then determined by measuring the ratio of the unlabeled analyte to the labeled internal standard using mass spectrometry.

These application notes provide a detailed protocol for the quantification of this compound using Stable Isotope Dilution Analysis coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Quantitative Data Summary

The following tables summarize representative quantitative data for this compound isomers found in wine and spirits. It is important to note that while these values are typical, concentrations can vary significantly based on factors such as grape variety, aging conditions, and processing methods. The data presented here is compiled from various studies and may not have been exclusively generated using a stable isotope dilution analysis, but it provides a relevant concentration range for the application of the described method.

Table 1: Concentration of this compound Isomers in Wine

This compound IsomerWine TypeConcentration Range (µg/L)Reference
(E)-Megastigma-4,7,9-trien-3-oneRed Wine2 - 41[1]
(Z)-Megastigma-4,7,9-trien-3-oneRed Wine1 - 25[1]
(E)-Megastigma-4,6,8-trien-3-oneWhite Wine3 - 30[1]
(Z)-Megastigma-4,6,8-trien-3-oneWhite Wine1 - 15[1]
Megastigma-3,5,8-trien-7-oneRosé Wine5 - 50[1]

Table 2: Concentration of this compound Isomers in Spirits

This compound IsomerSpirit TypeConcentration Range (µg/L)Reference
(E)-Megastigma-4,7,9-trien-3-oneCognac10 - 150[1]
(Z)-Megastigma-4,7,9-trien-3-oneArmagnac5 - 80[1]
(E)-Megastigma-4,6,8-trien-3-oneRum15 - 200[1]
(Z)-Megastigma-4,6,8-trien-3-oneWhiskey20 - 250[1]

Experimental Protocols

Synthesis of Deuterated this compound Internal Standard

Proposed Synthesis of d₃-Megastigmatrienone:

  • Synthesis of d₃-Acetone: Commercially available deuterated methyl iodide (CD₃I) can be used as the starting material to synthesize d₃-acetone via standard organic chemistry procedures.

  • Aldol (B89426) Condensation: d₃-Acetone is then reacted with citral (B94496) in an aldol condensation reaction to form d₃-pseudoionone.

  • Cyclization: The resulting d₃-pseudoionone is cyclized using an acid catalyst (e.g., sulfuric acid or phosphoric acid) to yield a mixture of d₃-α-ionone and d₃-β-ionone.

  • Isomerization and Oxidation: The mixture of d₃-ionones can then be subjected to specific isomerization and oxidation reactions to introduce the additional double bonds and the ketone group at the C-3 position, yielding the desired d₃-Megastigmatrienone isomers.

Note: This proposed synthesis would require significant optimization and characterization of intermediates and the final product.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methods used for the analysis of volatile compounds in wine.[2]

  • Sample Spiking: To a 10 mL aliquot of the sample (e.g., wine, diluted spirit) in a 20 mL headspace vial, add a known amount of the deuterated this compound internal standard solution (e.g., 10 µL of a 1 mg/L solution in ethanol).

  • Matrix Modification: Add 1 g of sodium chloride to the vial to increase the ionic strength of the sample and enhance the partitioning of volatile compounds into the headspace.

  • Equilibration: Seal the vial and incubate at 40°C for 10 minutes with agitation to allow for equilibration between the sample and the headspace.

  • Extraction: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for 30 minutes at 40°C.

  • Desorption: After extraction, immediately transfer the SPME fiber to the GC injector for thermal desorption of the analytes.

GC-MS Analysis
  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode, 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Start at 40°C for 2 min, ramp to 150°C at 3°C/min, then ramp to 250°C at 10°C/min and hold for 5 min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

    • Monitored Ions (Hypothetical for d₃-Megastigmatrienone):

      • This compound (unlabeled): m/z 190 (molecular ion), 175, 147.

      • d₃-Megastigmatrienone (labeled): m/z 193 (molecular ion), 178, 150. (Note: Actual ions for monitoring should be determined empirically by analyzing the mass spectra of the pure standards.)

Quantification
  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of unlabeled this compound and a constant concentration of the deuterated internal standard.

  • Data Analysis: Integrate the peak areas of the selected ions for both the unlabeled analyte and the labeled internal standard in the chromatograms of the calibration standards and the samples.

  • Calculation: Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each point on the calibration curve and for each sample. Plot the peak area ratio against the concentration of the analyte for the calibration standards to generate a calibration curve. Determine the concentration of this compound in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Biosynthetic Pathway of this compound

This compound is an apocarotenoid, formed from the oxidative cleavage of carotenoids. The following diagram illustrates the general pathway of carotenoid biosynthesis and the subsequent degradation leading to the formation of C13-norisoprenoids like this compound.

Megastigmatrienone_Biosynthesis cluster_carotenoid Carotenoid Biosynthesis cluster_degradation Carotenoid Degradation GGPP Geranylgeranyl pyrophosphate Phytoene Phytoene GGPP->Phytoene Phytoene synthase Lycopene Lycopene Phytoene->Lycopene Desaturases beta_Carotene β-Carotene Lycopene->beta_Carotene Lycopene β-cyclase Zeaxanthin Zeaxanthin beta_Carotene->Zeaxanthin β-carotene hydroxylase Violaxanthin Violaxanthin Zeaxanthin->Violaxanthin Zeaxanthin epoxidase Carotenoids Carotenoids (e.g., Zeaxanthin, Violaxanthin) Cleavage Oxidative Cleavage (e.g., by CCD1, CCD4 enzymes) Carotenoids->Cleavage This compound This compound (C13-norisoprenoid) Cleavage->this compound

Caption: Carotenoid biosynthesis and degradation pathway to this compound.

Experimental Workflow for SIDA of this compound

The following diagram outlines the key steps in the stable isotope dilution analysis of this compound.

SIDA_Workflow Sample Sample (Wine, Spirit, etc.) Spiking Spike with Deuterated This compound Internal Standard Sample->Spiking HSSPME Headspace Solid-Phase Microextraction (HS-SPME) Spiking->HSSPME GCMS GC-MS Analysis (SIM or MRM mode) HSSPME->GCMS DataAnalysis Data Analysis (Peak Area Ratio Calculation) GCMS->DataAnalysis Quantification Quantification (Calibration Curve) DataAnalysis->Quantification

Caption: Experimental workflow for the SIDA of this compound.

Logical Relationship of SIDA for Accurate Quantification

This diagram illustrates the principle of how stable isotope dilution analysis corrects for variations in sample processing and analysis to provide accurate quantification.

SIDA_Logic cluster_sample Sample Preparation & Analysis Analyte_Initial Analyte (Unknown Amount) Extraction_Loss Extraction & Processing (Potential for Loss) Analyte_Initial->Extraction_Loss IS_Initial Internal Standard (Known Amount) IS_Initial->Extraction_Loss Analyte_Final Analyte (Measured Amount) Extraction_Loss->Analyte_Final IS_Final Internal Standard (Measured Amount) Extraction_Loss->IS_Final Ratio Ratio (Analyte/IS) Remains Constant Analyte_Final->Ratio IS_Final->Ratio Accurate_Quantification Accurate Quantification Ratio->Accurate_Quantification

Caption: Principle of accurate quantification using SIDA.

References

Application Notes and Protocols for the Quantification of Megastigmatrienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Megastigmatrienone, a C13-norisoprenoid, is a significant flavor and aroma compound found in various natural sources, most notably in tobacco, where it contributes to the characteristic sweet, spicy, and tobacco-like aroma.[1] It is also found in wine, where it can impart a tobacco or incense-like bouquet.[2] The quantification of this compound is crucial for quality control in the food, beverage, and tobacco industries, as well as for research into its potential biological activities. This document provides detailed application notes and validated protocols for the accurate quantification of this compound isomers.

Analytical Methodologies

The primary analytical techniques for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS), often coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME). For the analysis of its non-volatile precursors, Ultra-High-Performance Liquid Chromatography (UHPLC) is the method of choice.

Method Validation Summary

The following tables summarize the quantitative data from validated methods for the analysis of this compound and its precursors.

Table 1: Method Validation Parameters for this compound Isomers in Wine by HS-SPME-GC-MS

ParameterWhite WineRed Wine
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L0.11 - 0.98 µg/L
Repeatability (RSD%) < 10%< 10%
Recovery 96%94%
**Linearity (R²)
Concentration Range Not explicitly stated, but method was validated.Not explicitly stated, but method was validated.
Source:[2]

Table 2: Method Validation Parameters for this compound Precursors (rrOIPG and rsOIPG) in Tobacco by UHPLC

ParameterrrOIPGrsOIPG
Linearity Range 25.85 - 258.50 µg/mL6.28 - 62.75 µg/mL
Correlation Coefficient (R²) 0.99910.9990
Limit of Detection (LOD) 2.5 µg/mL2.9 µg/mL
Recovery 83.94%105.90%
Precision (RSD%) 1.22%1.93%
Source:[3]

Experimental Protocols

Protocol 1: Quantification of this compound Isomers in Wine by HS-SPME-GC-MS

This protocol is based on the validated method for analyzing the five isomers of this compound in red and white wines.[2]

1. Sample Preparation and HS-SPME

  • Pipette 5 mL of wine into a 20 mL headspace vial.

  • Add 1 g of sodium chloride to the vial.

  • Add a magnetic stir bar.

  • Seal the vial with a PTFE/silicone septum.

  • Place the vial in a heating block with magnetic stirring at 40°C.

  • Equilibrate the sample for 5 minutes.

  • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 60 minutes at 40°C with continuous stirring.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp to 180°C at 3°C/min.

      • Ramp to 230°C at 10°C/min, hold for 10 minutes.

    • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent polar capillary column.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Selected Ions: The specific ions for each of the five this compound isomers should be determined by analyzing a pure standard. Common fragment ions for C13-norisoprenoids include m/z 190 (molecular ion), 175, 150, 135, 122, and 91. The most abundant and specific ions should be chosen for quantification and qualification.

3. Quantification

  • Create a calibration curve using a series of standard solutions of this compound isomers in a model wine solution (e.g., 12% ethanol (B145695) in water).

  • Quantify the concentration of each isomer in the wine samples by comparing their peak areas to the calibration curve.

Protocol 2: Quantification of this compound in Tobacco by Ultrasound-Assisted Extraction and GC-MS

This protocol provides a general framework for the extraction and quantification of this compound from tobacco leaves.[4]

1. Sample Preparation and Extraction

  • Grind dry tobacco leaves into a fine powder.

  • Weigh 1 g of the powdered tobacco into a centrifuge tube.

  • Add 10 mL of methanol.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into a GC vial.

2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Injector: Splitless mode at 250°C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 250°C at 5°C/min, hold for 5 minutes.

    • Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.

    • Selected Ions: As in Protocol 1, determine the characteristic ions from a standard.

3. Quantification

  • Prepare a calibration curve with standard solutions of this compound in methanol.

  • Calculate the concentration in the tobacco samples based on the calibration curve.

Protocol 3: Quantification of this compound Precursors in Tobacco by UHPLC

This protocol is for the analysis of the glycosidically bound precursors of this compound, (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG).[3]

1. Sample Preparation and Extraction

  • Follow the same sample preparation and ultrasound-assisted extraction procedure as in Protocol 2.

2. UHPLC Analysis

  • Chromatographic System: A UHPLC system with a UV detector.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • Start with 5% B.

    • Linearly increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 5% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 235 nm.

3. Quantification

  • Prepare calibration curves for rrOIPG and rsOIPG standards in methanol.

  • Quantify the precursors in the tobacco extracts based on their respective calibration curves.

Visualizations

Experimental Workflow

cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Tobacco Tobacco Sample (Ground) Extraction Ultrasound-Assisted Extraction (Methanol) Tobacco->Extraction Wine Wine Sample SPME HS-SPME (PDMS/DVB fiber) Wine->SPME GCMS GC-MS Analysis (SIM Mode) Extraction->GCMS This compound UHPLC UHPLC-UV Analysis Extraction->UHPLC Precursors SPME->GCMS Quantification Quantification (Calibration Curve) GCMS->Quantification UHPLC->Quantification

Caption: General workflow for this compound and its precursor analysis.

Carotenoid Degradation Pathway

G Carotenoids Carotenoids (e.g., β-carotene, Neoxanthin) Oxidative_Cleavage Enzymatic/Non-enzymatic Oxidative Cleavage Carotenoids->Oxidative_Cleavage Alpha_Ionone α-Ionone Oxidative_Cleavage->Alpha_Ionone Oxo_Ionone 3-Oxo-α-ionone Alpha_Ionone->Oxo_Ionone Oxidation Oxo_Ionol 3-Oxo-α-ionol Oxo_Ionone->Oxo_Ionol Reduction This compound This compound Oxo_Ionol->this compound Dehydration cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive NFkB_active Active NF-κB NFkB_inactive->NFkB_active releases DNA DNA NFkB_active->DNA translocates to This compound This compound (or related compounds) This compound->IKK inhibits? Transcription Transcription of Pro-inflammatory Genes DNA->Transcription initiates Stimulus Inflammatory Stimulus Stimulus->Receptor

References

Application Note: Enantioselective Analysis of Megastigmatrienone Isomers by Chiral Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Megastigmatrienone, a key aroma compound found in tobacco, aged wines, and other natural products, possesses chiral centers, leading to the existence of various stereoisomers.[1][2] The sensory properties and biological activities of these isomers can differ significantly, making their separation and quantification crucial for quality control and flavor and fragrance analysis.[1] Chiral Gas Chromatography (GC) is a powerful technique for the enantioselective analysis of volatile compounds like this compound.[1] This application note details a protocol for the separation of this compound enantiomers using a cyclodextrin-based chiral stationary phase. While specific, published methods for this compound are not abundant, the methodologies presented here are adapted from established methods for structurally similar compounds.[1]

Principle of Chiral GC Separation

Chiral GC separates enantiomers by utilizing a chiral stationary phase (CSP) within the GC column.[1][3] The enantiomers of the analyte interact diastereomerically with the chiral selector of the CSP. These interactions form transient complexes with slightly different energies, leading to different retention times for each enantiomer and enabling their separation.[1] Modified cyclodextrins are frequently used as chiral selectors for a wide range of chiral compounds.[1]

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For complex matrices such as wine or tobacco extracts, a cleanup and extraction step is essential. HS-SPME is a suitable technique for extracting volatile and semi-volatile compounds.

  • Sample Placement: Place 1-5 g of homogenized sample (e.g., ground tobacco leaves) or 5-10 mL of a liquid sample (e.g., wine) into a 20 mL headspace vial.[1]

  • Salting Out (Optional): For aqueous samples, add a saturated solution of NaCl to increase the volatility of the analytes.[1]

  • Vial Sealing: Seal the vial with a PTFE-faced silicone septum.[1]

  • Equilibration: Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for 15-30 minutes with gentle agitation to allow the analytes to partition into the headspace.[1]

  • Analyte Adsorption: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20-40 minutes to adsorb the this compound isomers.[1][4]

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption of the analytes onto the column.[1]

Gas Chromatography (GC) Conditions

The following table summarizes the recommended GC conditions for the enantioselective analysis of this compound. These parameters are based on successful separations of similar compounds and may require optimization for specific instruments and samples.[1]

ParameterValue
Gas Chromatograph Agilent 7890B or equivalent
Column Cyclodextrin-based chiral capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature 250 °C
Injection Mode Splitless (for trace analysis)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 60 °C, hold for 2 min, ramp to 220 °C at 3 °C/min, hold for 10 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C (FID) or MS transfer line at 250 °C
MS Conditions (if used) Scan range 40-350 m/z, electron ionization at 70 eV

Note: The elution order of the enantiomers will depend on the specific chiral stationary phase used.[1]

Data Presentation

The following table presents hypothetical quantitative data for the chiral separation of two this compound enantiomers.

EnantiomerRetention Time (min)Peak AreaEnantiomeric Ratio (%)
Enantiomer 145.212500048.1
Enantiomer 246.513500051.9

Visualizations

G cluster_prep Sample Preparation (HS-SPME) cluster_analysis Chiral GC Analysis cluster_data Data Processing sample Sample in Vial equilibration Equilibration (Heating & Agitation) sample->equilibration adsorption SPME Fiber Adsorption equilibration->adsorption injection Thermal Desorption in GC Injector adsorption->injection separation Separation on Chiral Column injection->separation detection Detection (FID/MS) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration & Identification chromatogram->integration quantification Quantification & Enantiomeric Ratio Calculation integration->quantification

Caption: Experimental workflow for the chiral GC analysis of this compound isomers.

G cluster_analyte Racemic this compound cluster_csp Chiral Stationary Phase (CSP) cluster_interaction Diastereomeric Interactions cluster_separation Chromatographic Separation R_enantiomer R Interaction1 R-Enantiomer + CSP -> [R-CSP] (Complex 1) R_enantiomer->Interaction1 S_enantiomer S Interaction2 S-Enantiomer + CSP -> [S-CSP] (Complex 2) S_enantiomer->Interaction2 CSP Chiral Selector CSP->Interaction1 CSP->Interaction2 Elution Different Retention Times (Complex 1 ≠ Complex 2) Interaction1->Elution Interaction2->Elution

Caption: Principle of chiral separation of this compound enantiomers on a chiral stationary phase.

References

Application Notes and Protocols for the Sensory Evaluation of Megastigmatrienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the sensory evaluation of Megastigmatrienone, a significant flavor and aroma compound found in various natural products. This document outlines detailed protocols for its sensory analysis, presents relevant quantitative data, and illustrates key biological and experimental workflows.

Introduction to this compound

This compound, also known as tabanone, is a norisoprenoid derived from the degradation of carotenoids. It is a key contributor to the characteristic flavor and aroma profiles of numerous products, most notably tobacco, where it imparts a sweet, dry, and subtly fruity aroma.[1] Its presence is also significant in aged wines and spirits, contributing to what is often described as a "tobacco" or "incense-like" aroma. This compound exists as several isomers, each potentially possessing a unique sensory profile and intensity. Understanding the sensory properties of this compound is crucial for quality control, flavor development, and the formulation of a wide array of consumer products, including fragrances and air fresheners.

Quantitative Data on this compound

The sensory impact of this compound is directly related to its concentration and the perceptual threshold of its various isomers. Below is a summary of available quantitative data.

Table 1: Odor Threshold of this compound

Compound/MixtureMatrixThreshold TypeThreshold Concentration
Mixture of five isomersWaterDetection8 µg/L[2]

Table 2: Illustrative Sensory Profile of this compound A Isomers

Note: The data in this table is illustrative and intended to serve as a template for presenting results from a sensory panel evaluation. Actual values would need to be determined through rigorous experimental testing.[3]

IsomerOdor Descriptor 1: Tobacco (Intensity 0-10)Odor Descriptor 2: Spicy (Intensity 0-10)Odor Descriptor 3: Woody (Intensity 0-10)Odor Descriptor 4: Sweet (Intensity 0-10)Hypothetical Odor Threshold (µg/L)
This compound A17.54.23.12.50.5
This compound A26.85.52.83.00.8
This compound A38.23.54.02.10.3
This compound A45.92.85.53.81.2
This compound A57.04.83.52.90.6

Table 3: Concentration of this compound Isomers in Wine and Spirits

ProductThis compound IsomerConcentration Range
Red and White WinesFive Isomers (total)2 µg/L - 41 µg/L[][5]
Cognac, Armagnac, RumFive Isomers (total)Quantification performed, specific ranges not detailed in abstract[6]
Freshly-distilled Spiritsmegastigma-4,7E,9-trien-3-oneLower concentrations
Barrel-aged Spiritsmegastigma-4,7E,9-trien-3-oneHigher concentrations
Armagnac and Cognacmegastigma-4,6Z,8E-trien-3-oneDistinguishing concentration levels

Experimental Protocols for Sensory Evaluation

A variety of sensory evaluation techniques can be employed to characterize the aroma and flavor profile of this compound.

This method is used to identify and quantify the sensory attributes of this compound.

Objective: To develop a comprehensive sensory profile of this compound.

Materials:

  • This compound sample (and its isomers, if available)

  • Odor-free solvent (e.g., ethanol, propylene (B89431) glycol) for dilution

  • Glass vials with Teflon-lined caps

  • Odor-free blotter strips

  • Palate cleansers (e.g., unsalted crackers, filtered water)

  • Sensory evaluation booths with controlled lighting and ventilation

Procedure:

  • Panelist Selection and Training:

    • Recruit 8-12 panelists based on their sensory acuity, descriptive ability, and availability.

    • Conduct training sessions to familiarize panelists with the sensory attributes of this compound and reference standards.

    • Develop a consensus vocabulary for the aroma and flavor profile (e.g., tobacco, woody, spicy, sweet, fruity).

  • Sample Preparation:

    • Prepare a series of dilutions of the this compound sample in the chosen solvent.

    • Present samples in coded, identical vials to blind the panelists.

  • Evaluation:

    • Panelists individually evaluate each sample by sniffing from the vial or a dipped blotter strip.

    • For each agreed-upon sensory descriptor, panelists rate the intensity on a continuous line scale (e.g., 0 = not perceptible, 10 = very strong).

    • A rest period of at least 2 minutes should be enforced between samples to prevent olfactory fatigue.

  • Data Analysis:

    • Collect the intensity ratings from all panelists.

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to identify significant differences between samples.

    • Use Principal Component Analysis (PCA) to visualize the relationships between the samples and their sensory attributes.

This protocol is used to determine if a perceptible sensory difference exists between two samples, for example, between two different isomers of this compound or between a product with and without added this compound.

Objective: To determine if a sensory difference exists between two samples.

Materials:

  • Two samples to be compared (A and B).

  • Identical, coded sample containers.

Procedure:

  • Sample Presentation:

    • Present each panelist with three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B).

    • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation:

    • Instruct panelists to evaluate the samples from left to right.

    • Each panelist must identify the "odd" or "different" sample.

  • Data Analysis:

    • Tally the number of correct identifications.

    • Use a statistical table (e.g., a chi-square test or a binomial test) to determine if the number of correct responses is statistically significant (i.e., greater than what would be expected by chance, which is 1/3).

This protocol determines the lowest concentration at which this compound can be detected (detection threshold) and recognized by its specific character (recognition threshold).

Objective: To determine the detection and recognition thresholds of this compound.

Materials:

  • This compound sample.

  • Odor-free solvent (e.g., deionized water, ethanol).

  • A series of graduated dilutions of the sample.

  • Coded sample containers.

Procedure:

  • Sample Preparation:

    • Prepare a series of ascending concentrations of this compound in the solvent.

  • Evaluation (Ascending Forced-Choice Method):

    • Present panelists with sets of three samples (triangle test format), where one contains a low concentration of this compound and the other two are blanks (solvent only).

    • Panelists are asked to identify the different sample.

    • Start with a concentration below the expected threshold and gradually increase it.

    • Detection Threshold: The lowest concentration at which a panelist can consistently and correctly identify the different sample.

    • Recognition Threshold: After correctly identifying the different sample, the panelist is asked to describe its character. The recognition threshold is the lowest concentration at which the panelist can correctly describe the characteristic aroma/flavor of this compound.

  • Data Analysis:

    • The individual thresholds are typically calculated as the geometric mean of the last concentration missed and the first concentration correctly identified and described.

    • The group threshold is the geometric mean of the individual thresholds.

Visualizations: Workflows and Signaling Pathways

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis Panelist_Selection Panelist Selection & Training Sample_Prep Sample Preparation & Coding Panelist_Selection->Sample_Prep Sensory_Testing Sensory Testing (QDA, Triangle, etc.) Sample_Prep->Sensory_Testing Data_Collection Data Collection Sensory_Testing->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Report Reporting & Interpretation Stat_Analysis->Report

Workflow for Sensory Panel Evaluation

The perception of odorants like this compound is initiated by their interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), which trigger a downstream signaling cascade.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CNG_Channel Cyclic Nucleotide-Gated (CNG) Channel ATP_cAMP->CNG_Channel Opens Ion_Influx Ca2+ / Na+ Influx CNG_Channel->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Generalized Olfactory Signaling Cascade

References

Troubleshooting & Optimization

Technical Support Center: Megastigmatrienone Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Megastigmatrienone isomers. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the co-elution and analysis of these important flavor and aroma compounds.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chromatographic analysis of this compound isomers.

Issue: Co-elution of this compound Isomers in Gas Chromatography (GC)

Question: My GC-MS analysis shows poor separation of this compound isomers, with several peaks co-eluting. How can I improve the resolution?

Answer: Co-elution is a common challenge when analyzing structurally similar isomers.[1] Here are several strategies to improve separation:

  • Optimize the Temperature Program:

    • Slower Ramp Rate: A slower temperature ramp can increase the interaction time of the isomers with the stationary phase, potentially leading to better separation.[2]

    • Isothermal Segments: Introducing isothermal holds at temperatures where the isomers start to elute can enhance resolution.

  • Select an Appropriate GC Column:

    • Stationary Phase: A column with a different polarity may provide better selectivity. For general profiling, a mid-polarity column like a DB-5MS is often used.[3] For targeted chiral separations, a cyclodextrin-based chiral stationary phase is recommended.[4]

    • Column Dimensions: A longer column or a column with a smaller internal diameter can increase efficiency and improve resolution.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (e.g., Helium) can improve peak sharpness and separation.

  • Sample Derivatization: Although not always necessary for these isomers, derivatization can sometimes alter volatility and chromatographic behavior, aiding in separation.

Issue: Poor Sensitivity and Peak Shape

Question: The peaks for my this compound isomers are broad and have low intensity. What can I do to improve this?

Answer: Poor peak shape and sensitivity can stem from several factors in your analytical method.

  • Injection Technique:

    • Splitless Injection: For trace-level analysis, a splitless injection ensures that the entire sample is transferred to the column, maximizing sensitivity.

    • Injector Temperature: Ensure the injector temperature is sufficient to volatilize the isomers completely without causing thermal degradation.

  • Sample Preparation:

    • Solid-Phase Microextraction (SPME): Headspace SPME (HS-SPME) is a highly effective technique for extracting and concentrating volatile compounds like this compound from complex matrices.[5][6] The choice of fiber is crucial; a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber has been shown to be efficient for these isomers.[4][5]

    • Extraction Parameters: Optimize extraction time, temperature, and the addition of salt to the sample matrix to enhance the recovery of the target analytes.[6]

  • Mass Spectrometer Settings:

    • Selected Ion Monitoring (SIM): Operating the mass spectrometer in SIM mode significantly increases sensitivity by monitoring only the characteristic ions of the this compound isomers.[3][6]

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for separating this compound isomers?

A1: The most commonly employed techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC).[5][7] GC-MS is particularly well-suited for these volatile compounds, often coupled with headspace solid-phase microextraction (HS-SPME) for sample preparation.[6] For enantiomeric separation, chiral GC is the method of choice.[4] Supercritical Fluid Chromatography (SFC) is an emerging powerful technique for isomer separation, offering advantages in speed and reduced solvent consumption.[8][9]

Q2: How can I identify the specific isomers of this compound in my sample?

A2: Isomer identification relies on a combination of chromatographic retention data and mass spectral information.[3]

  • Retention Indices: Comparing the retention indices of your peaks with those of authentic standards or published data can provide tentative identification.

  • Mass Spectra: The mass spectrum, particularly the fragmentation pattern obtained through electron ionization (EI), serves as a fingerprint for the molecule.[10] Comparing these spectra to libraries like the NIST WebBook can help confirm the identity.[10][11] For unambiguous structure elucidation, especially for novel isomers, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[12]

Q3: Are there established methods for the chiral separation of this compound enantiomers?

A3: Yes, chiral Gas Chromatography (GC) is the recommended technique for separating enantiomers of chiral compounds like this compound.[4] This is typically achieved using a chiral stationary phase (CSP), with cyclodextrin-based columns being particularly effective for this class of compounds.[4]

Q4: What are the key mass spectral fragments to look for when identifying this compound isomers by GC-MS?

A4: While the full mass spectrum provides the most definitive identification, key ions can be monitored for quantification and initial identification. The molecular weight of this compound is 190.28 g/mol .[10] Therefore, the molecular ion peak (M+) at m/z 190 is a primary ion to monitor. Other significant fragment ions should be determined by analyzing the mass spectrum of a reference standard.

Q5: Can Supercritical Fluid Chromatography (SFC) be used to resolve co-eluting this compound isomers?

A5: Yes, SFC is an excellent technique for separating isomers due to its unique properties.[8] The use of supercritical CO2 as the mobile phase, often with a polar co-solvent (modifier), allows for high efficiency and unique selectivity.[9][13] SFC can be particularly advantageous for separating thermally labile or complex mixtures of isomers and is considered a "green" analytical technique.[14]

Experimental Protocols

Protocol 1: HS-SPME-GC-MS for the Quantification of Five this compound Isomers in Wine

This protocol is adapted from methodologies described for the analysis of this compound isomers in aged wine.[5][6]

1. Sample Preparation (HS-SPME)

  • Place 5-10 mL of the wine sample into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to enhance the volatility of the analytes.

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at 40-60 °C for 15-30 minutes with gentle agitation.[4]

  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 20-40 minutes.[4]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Injector: Splitless mode, 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program: Start at 40 °C, hold for 2 minutes, ramp to 250 °C at 5 °C/min, and hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for target isomers.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

3. Data Analysis

  • Identify isomers based on retention times compared to reference standards.

  • Quantify using the peak area of characteristic ions and a calibration curve.

Quantitative Data

Table 1: GC-MS Parameters for this compound Isomer Analysis

ParameterSettingReference
Column DB-5MS or equivalent capillary column[3]
Carrier Gas Helium[3]
Injection Mode SplitlessN/A
Ionization Mode Electron Ionization (EI)[3]
Scan Mode Selected Ion Monitoring (SIM) or Full Scan[3][6]

Table 2: Limits of Quantification (LOQ) for this compound Isomers in Wine using HS-SPME-GC-MS

MatrixLOQ Range (µg/L)Reference
White Wine0.06 - 0.49[6]
Red Wine0.11 - 0.98[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Wine Sample Vial Add to Headspace Vial with NaCl Sample->Vial Equilibrate Equilibrate at 40-60°C Vial->Equilibrate SPME Expose PDMS/DVB SPME Fiber Equilibrate->SPME Desorb Thermal Desorption in GC Injector SPME->Desorb Introduce Fiber Separate Chromatographic Separation (GC) Desorb->Separate Detect Detection and Identification (MS) Separate->Detect Identify Isomer Identification (Retention Time & Mass Spectra) Detect->Identify Quantify Quantification (Calibration Curve) Identify->Quantify

Caption: Workflow for this compound isomer analysis by HS-SPME-GC-MS.

troubleshooting_flow Start Co-elution of Isomers Observed? Opt_Temp Optimize Temperature Program (Slower ramp, Isothermal holds) Start->Opt_Temp Yes Result Improved Resolution? Opt_Temp->Result Change_Col Change GC Column (Different polarity, Chiral column, Longer/narrower column) Adj_Flow Adjust Carrier Gas Flow Rate Change_Col->Adj_Flow Re_Eval Re-evaluate Method Adj_Flow->Re_Eval Result->Change_Col No End Analysis Complete Result->End Yes

Caption: Logical troubleshooting workflow for resolving co-eluting isomers.

References

Technical Support Center: Overcoming Matrix Effects in Megastigmatrienone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in megastigmatrienone analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect this compound analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix.[1] In this compound analysis, this can lead to either suppression or enhancement of the signal, resulting in inaccurate quantification.[2][3] These effects are a major concern in complex matrices like food, beverages, and biological samples, where endogenous components can interfere with the analysis.[2][3]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Two common methods to assess matrix effects are the post-column infusion technique and the post-extraction spike method.[3][4] The post-column infusion method provides a qualitative assessment by infusing a constant flow of a this compound standard post-column and injecting a blank matrix extract.[5] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement.[6][7] The post-extraction spike method offers a quantitative assessment by comparing the response of an analyte spiked into a blank matrix extract with the response of a standard in a pure solvent.[3][5]

Q3: What are the primary strategies to overcome matrix effects?

A3: The two primary strategies are to either minimize the matrix effects or to compensate for them.[5][8] The choice depends on the required sensitivity of the analysis.[8][9] Minimization is preferred when high sensitivity is crucial, while compensation can be used when there is sufficient sensitivity and complete removal of interferences is not feasible.[8]

Q4: When should I choose to minimize matrix effects versus compensating for them?

A4: The decision to minimize or compensate for matrix effects hinges on the specific analytical requirements, particularly the needed sensitivity.[5][8]

  • Minimize Matrix Effects: This is the preferred approach when high sensitivity is paramount.[8] Minimization strategies focus on removing or reducing interfering components from the sample matrix before analysis by optimizing sample preparation and chromatographic conditions.[4][8]

  • Compensate for Matrix Effects: When you have sufficient sensitivity and the complete removal of the matrix is not practical, compensation strategies can be employed.[8] These methods aim to correct for the signal alteration caused by the matrix. Common techniques include the use of matrix-matched calibration standards, stable isotope-labeled internal standards, or the standard addition method.[2][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Signal Intensity / Ion Suppression Co-eluting matrix components are interfering with the ionization of this compound.[6][10]1. Optimize Sample Preparation: Implement more rigorous cleanup steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[10][11] For complex samples, techniques like QuEChERS can be effective.[12] 2. Improve Chromatographic Separation: Modify the gradient profile or change the column to better separate this compound from matrix interferences.[4][11] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11]
Inconsistent Results / Poor Reproducibility Variable matrix effects between samples.[4]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects as the analyte, thus providing accurate correction.[2][13] 2. Employ Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the samples being analyzed to compensate for consistent matrix effects.[2][14]
Signal Enhancement Co-eluting compounds are enhancing the ionization of this compound.1. Follow the same steps for Ion Suppression: Optimizing sample cleanup and chromatography will also help mitigate ion enhancement.[4] 2. Evaluate Internal Standard Choice: Ensure the internal standard is appropriate and responds similarly to the matrix effects.
Peak Shape Distortion (Splitting, Tailing, Broadening) High concentration of matrix components or contaminants on the column.[10][15]1. Enhance Sample Cleanup: Utilize advanced sample preparation techniques to remove a broader range of interferences.[16] 2. Column Maintenance: Ensure the analytical column is clean and not overloaded.[15] 3. Adjust Injection Volume: A smaller injection volume may reduce the impact of the matrix on peak shape.

Experimental Protocols

Protocol 1: Quantification of Matrix Effects using Post-Extraction Spike

This protocol provides a quantitative measure of matrix effects.

Methodology:

  • Prepare a Solvent Standard (A): Prepare a standard solution of this compound in a pure solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 50 ng/mL).

  • Prepare a Matrix-Matched Standard (B):

    • Select a representative blank sample matrix (e.g., tobacco extract, wine) confirmed to be free of this compound.

    • Perform the same extraction procedure on this blank sample as you would for your test samples.

    • Spike the resulting blank matrix extract with the this compound standard to achieve the same final concentration as the solvent standard (50 ng/mL).

  • Analysis: Analyze both solutions (A and B) using your established LC-MS/MS or GC-MS method.

  • Calculation: Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area of B / Peak Area of A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% indicates no matrix effect.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Tobacco Samples

This protocol is a general guideline for cleaning up tobacco extracts to reduce matrix effects.

Methodology:

  • Sample Extraction:

    • Grind dry tobacco leaves into a fine powder.[17]

    • Add an extraction solvent (e.g., methanol/water mixture) to the powder.[17]

    • Use ultrasound-assisted extraction for approximately 30 minutes to improve extraction efficiency.[17]

    • Centrifuge the mixture to separate the solid and liquid phases.[17]

    • Filter the supernatant through a 0.22 µm membrane.[17]

  • SPE Cleanup:

    • Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

    • Loading: Load the filtered tobacco extract onto the SPE cartridge.

    • Washing: Wash the cartridge with a weak solvent (e.g., water/methanol mixture) to remove polar interferences.

    • Elution: Elute the this compound with a stronger solvent (e.g., acetonitrile (B52724) or a higher percentage of methanol).

  • Analysis: The eluted sample is now ready for LC-MS/MS or GC-MS analysis.

Visualizing Workflows and Concepts

Troubleshooting Workflow for Matrix Effects cluster_Start Start cluster_Assessment Assessment cluster_Mitigation Mitigation Strategy cluster_End End Start Inaccurate this compound Quantification Assess Quantify Matrix Effect (Post-Extraction Spike) Start->Assess Result Matrix Effect > ±20%? Assess->Result Minimize Minimize Effects: - Optimize Sample Prep (SPE, LLE) - Improve Chromatography Result->Minimize Yes Compensate Compensate for Effects: - Matrix-Matched Calibration - Stable Isotope-Labeled IS Result->Compensate Yes End Accurate Quantification Result->End No Minimize->End Compensate->End

Caption: A logical workflow for identifying and addressing matrix effects.

Strategies to Overcome Matrix Effects cluster_Main cluster_Minimize Minimization cluster_Compensate Compensation Strategies Overcoming Matrix Effects SamplePrep Sample Preparation (SPE, LLE, QuEChERS) Strategies->SamplePrep Chroma Chromatographic Separation Strategies->Chroma Dilution Sample Dilution Strategies->Dilution MatrixMatch Matrix-Matched Calibration Strategies->MatrixMatch SIL_IS Stable Isotope-Labeled Internal Standard Strategies->SIL_IS StdAdd Standard Addition Strategies->StdAdd

Caption: Key strategies for minimizing and compensating for matrix effects.

References

Technical Support Center: Optimizing SPME Parameters for Megastigmatrienone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Solid-Phase Microextraction (SPME) for the analysis of Megastigmatrienone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended SPME fiber for this compound analysis?

A1: For the analysis of this compound, a 65 μm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is widely recommended.[1][2] This type of fiber has demonstrated high efficiency in extracting this compound isomers from various matrices, including wine and spirits.[1][3] The PDMS/DVB coating is a bipolar phase, making it suitable for a range of volatile and semi-volatile compounds.

Q2: Should I use Headspace (HS) or Direct Immersion (DI) SPME for this compound?

A2: Headspace Solid-Phase Microextraction (HS-SPME) is the preferred method for this compound analysis.[1][2] HS-SPME is a cleaner extraction technique as the fiber is not in direct contact with the sample matrix, which can contain non-volatile components that may contaminate the fiber and interfere with the analysis. This is particularly advantageous when analyzing complex matrices like wine.

Q3: What are the key parameters to optimize for this compound extraction?

A3: The critical parameters to optimize for HS-SPME of this compound are extraction time, extraction temperature, and the addition of salt to the sample.[1][2] These factors significantly influence the partitioning of the analytes from the sample matrix to the headspace and subsequently to the SPME fiber.

Q4: How does adding salt improve the extraction of this compound?

A4: The addition of salt, such as sodium chloride (NaCl), to the sample increases the ionic strength of the aqueous matrix. This "salting-out" effect reduces the solubility of organic compounds like this compound, promoting their release into the headspace and thereby increasing the extraction efficiency.[4] Adding 25-30% (w/v) NaCl is a common practice to enhance the recovery of polar analytes.[4]

Q5: Is SPME a quantitative technique?

A5: Yes, SPME can be used for quantitative analysis. However, it is an equilibrium-based technique, so it is crucial to maintain consistent experimental conditions for all samples and standards. For accurate quantification, it is recommended to use a calibration curve and an internal standard with similar chemical properties to the analyte.

Troubleshooting Guides

This section addresses common issues encountered during the SPME-GC-MS analysis of this compound.

Problem Possible Cause(s) Recommended Solution(s)
Poor Reproducibility - Inconsistent extraction time and temperature.[5] - Variable sample volume and headspace.[4] - Improper fiber conditioning or cleaning.[5] - Inconsistent agitation.- Use a thermostated autosampler or a controlled temperature water bath for consistent temperature.[4] - Precisely control the extraction time for all samples. - Maintain a consistent sample volume and use vials of the same size.[4] - Follow the manufacturer's instructions for fiber conditioning and clean the fiber between injections.[5] - Use a consistent agitation method and speed.
Low Analyte Recovery - Suboptimal extraction parameters (time, temperature).[5] - Inappropriate SPME fiber. - Competitive adsorption from other volatile compounds.[5] - High affinity of the analyte for the sample matrix.- Optimize extraction time and temperature to ensure equilibrium is reached.[5] - Ensure you are using the recommended PDMS/DVB fiber. - If the matrix is complex, consider sample dilution. - Add salt (NaCl) to the sample to increase the release of this compound into the headspace.[4]
Peak Tailing or Broadening - Active sites in the GC inlet or column. - Inadequate desorption temperature or time. - Use of an incorrect GC inlet liner.[4] - Co-elution with interfering compounds.- Use a deactivated inlet liner and a high-quality capillary column. - Optimize the desorption temperature and time to ensure complete transfer of the analyte from the fiber to the GC column. - Use a narrow-bore inlet liner (e.g., 0.75 mm I.D.) specifically designed for SPME.[4] - Adjust the GC temperature program to improve separation.
Ghost Peaks or Carryover - Incomplete desorption of analytes from the previous injection. - Contaminated SPME fiber. - Bleed from the vial septum or GC column.- Increase the desorption time and/or temperature. - Clean the fiber by re-inserting it into the hot GC inlet for an extended period after each run. - Use high-quality, low-bleed septa and condition the GC column properly.
Fiber Breakage - Bending the needle during septum piercing. - Incorrect alignment of the SPME device with the GC inlet. - Excessive agitation speed.- Adjust the needle guide on the SPME holder to expose only the necessary length for septum piercing. - Ensure proper alignment of the autosampler or manual injection with the GC inlet. - Use a moderate and consistent agitation speed.

Experimental Protocols

Optimized HS-SPME-GC-MS Method for this compound in Wine

This protocol is based on methodologies reported for the analysis of this compound isomers in wine.[1][2]

1. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.

  • Add 1.5 g of sodium chloride (NaCl).

  • Add a suitable internal standard (e.g., deuterated analog of this compound).

  • Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • SPME Fiber: 65 µm PDMS/DVB.

  • Fiber Conditioning: Condition the fiber prior to first use according to the manufacturer's instructions (typically in the GC inlet at a high temperature).

  • Equilibration: Place the vial in a heating block or water bath at 40°C for 5 minutes with constant agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 40 minutes at 40°C with continuous agitation.

3. GC-MS Analysis:

  • Desorption: After extraction, immediately insert the SPME fiber into the GC inlet for thermal desorption.

  • Inlet Temperature: 250°C.

  • Desorption Time: 5 minutes (in splitless mode).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A suitable capillary column for flavor and fragrance analysis (e.g., DB-WAX or equivalent).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 230°C at a rate of 4°C/min.

    • Hold at 230°C for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target this compound isomers.

Summary of Optimized SPME Parameters for this compound
ParameterOptimized ValueReference
SPME Fiber 65 µm PDMS/DVB[1][2]
Extraction Mode Headspace (HS)[1][2]
Sample Volume 5 mL (in 20 mL vial)[1]
Salt Addition 1.5 g NaCl[1]
Extraction Temperature 40°C[1]
Extraction Time 40 minutes[1]
Agitation Continuous
Desorption Temperature 250°C[6]
Desorption Time 5 minutes[6]

Visualizations

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis Sample Sample (e.g., Wine) Add_Salt Add NaCl Sample->Add_Salt Add_IS Add Internal Standard Add_Salt->Add_IS Vial Seal in Headspace Vial Add_IS->Vial Equilibrate Equilibrate at 40°C Vial->Equilibrate Extract Expose SPME Fiber (40 min at 40°C) Equilibrate->Extract Desorb Thermal Desorption (250°C) Extract->Desorb Separate GC Separation Desorb->Separate Detect MS Detection (SIM) Separate->Detect Data Data Analysis Detect->Data

Caption: Workflow for HS-SPME-GC-MS analysis of this compound.

SPME_Optimization cluster_params Key Optimization Parameters cluster_factors Influencing Factors Optimized_Extraction Optimized this compound Extraction Efficiency Fiber SPME Fiber Selection (PDMS/DVB) Fiber->Optimized_Extraction Time Extraction Time Equilibrium Analyte Partitioning (Sample-Headspace-Fiber) Time->Equilibrium Temp Extraction Temperature Temp->Equilibrium Salt Salt Addition Volatility Analyte Volatility Salt->Volatility Equilibrium->Optimized_Extraction Volatility->Equilibrium Matrix Sample Matrix Effects Matrix->Equilibrium

References

Technical Support Center: Improving GC-MS Resolution of Tabanone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to assist you in enhancing the gas chromatography-mass spectrometry (GC-MS) resolution of Tabanone isomers. Tabanone, a key flavor component in tobacco, is a mixture of four megastigmatrienone stereoisomers, and achieving their separation is crucial for accurate analysis.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor separation or co-elution of Tabanone isomers in my GC-MS analysis?

A1: Poor separation of Tabanone isomers is a common challenge due to their structural similarity. Several factors can contribute to this issue:

  • Inappropriate GC Column: Standard non-polar or moderately polar columns may not provide sufficient selectivity to resolve stereoisomers. For chiral compounds like the Tabanone isomers, a chiral stationary phase is often necessary.

  • Suboptimal GC Oven Temperature Program: A temperature ramp that is too fast will not allow for adequate interaction between the isomers and the stationary phase, leading to co-elution.

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas significantly impacts column efficiency and, consequently, resolution. An unoptimized flow rate can lead to band broadening.

  • Injector Issues: High injector temperatures can sometimes cause thermal degradation or isomerization of labile compounds.

Q2: What type of GC column is recommended for separating Tabanone isomers?

A2: For the separation of stereoisomers like those of Tabanone (this compound), a chiral capillary column is highly recommended. These columns have a stationary phase that can differentiate between enantiomers. Cyclodextrin-based columns, particularly those with beta-cyclodextrin (B164692) derivatives, have proven effective for separating various terpene and flavor isomers.[1] When selecting a column, consider the specific cyclodextrin (B1172386) derivative, as this can influence selectivity.

Q3: How does the GC oven temperature program affect the resolution of Tabanone isomers?

A3: The temperature program is a critical parameter for optimizing the separation of closely eluting isomers.

  • Initial Temperature: A lower initial temperature can improve the focusing of the analytes at the head of the column, leading to sharper peaks.

  • Ramp Rate: A slower temperature ramp rate increases the interaction time of the isomers with the stationary phase, which can significantly enhance resolution.

  • Hold Times: Introducing isothermal holds at specific points in the temperature program can also help to improve the separation of critical pairs.

Q4: Can the choice of carrier gas impact the separation of Tabanone isomers?

A4: Yes, the choice of carrier gas (e.g., Helium, Hydrogen, Nitrogen) and its linear velocity are important. Hydrogen often provides better efficiency and allows for faster analysis times compared to Helium. Optimizing the flow rate is crucial; a flow rate that is too high or too low will decrease column efficiency and resolution.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your GC-MS analysis of Tabanone isomers.

Problem: Co-eluting or Poorly Resolved Tabanone Isomer Peaks

Possible Causes & Solutions:

CauseRecommended Solution
Inadequate Column Selectivity Switch to a chiral capillary column, preferably one with a cyclodextrin-based stationary phase. Beta-cyclodextrin derivatives are a good starting point for terpene-like isomers.[1]
Temperature Program Not Optimized Decrease the temperature ramp rate (e.g., try 2-5 °C/min). Lower the initial oven temperature to improve peak focusing.
Suboptimal Carrier Gas Flow Optimize the linear velocity of your carrier gas. For most standard capillary columns, a helium flow rate of 1-1.5 mL/min is a good starting point.
Column Overload Reduce the injection volume or dilute your sample to prevent peak fronting and broadening.
Problem: Peak Tailing for Tabanone Isomers

Possible Causes & Solutions:

CauseRecommended Solution
Active Sites in the System Use a deactivated inlet liner. Ensure your GC column is of high quality and inert. If tailing persists, consider trimming a small portion (e.g., 10-20 cm) from the inlet side of the column.
Column Contamination Bake out the column at a temperature close to its maximum limit (as specified by the manufacturer) to remove contaminants.
Problem: Irreproducible Retention Times

Possible Causes & Solutions:

CauseRecommended Solution
Leaks in the GC System Check for leaks at the injector, column fittings, and the MS interface using an electronic leak detector.
Inconsistent Oven Temperature Ensure your GC oven is properly calibrated and maintaining a stable temperature.
Fluctuations in Carrier Gas Flow Check your gas supply and regulators to ensure a consistent pressure and flow.

Experimental Protocols

The following is a recommended starting point for a GC-MS method for the analysis of Tabanone isomers, based on methods used for analyzing volatile flavor compounds in tobacco.[2][3] Note: This method will likely require optimization, particularly the temperature program, for your specific instrument and chiral column.

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

  • Place a known amount of the tobacco sample into a headspace vial.

  • Seal the vial.

  • Incubate the vial at a controlled temperature (e.g., 60-80°C) for a set time (e.g., 20-30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 15-30 minutes) to adsorb the analytes.

  • Retract the fiber and introduce it into the GC injector for thermal desorption.

GC-MS Parameters:

The following table summarizes a set of starting parameters for the GC-MS analysis.

ParameterRecommended Setting
GC Column Chiral Capillary Column (e.g., Beta-Cyclodextrin derivative), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Mode Splitless
Injector Temperature 250 °C
Carrier Gas Helium
Flow Rate 1.5 mL/min (Constant Flow)
Oven Temperature Program Initial: 50°C, hold for 2 minRamp: 10°C/min to 200°C, hold for 5 min
MS Transfer Line Temp. 280 °C
Ionization Mode Electron Ionization (EI)
Ionization Voltage 70 eV
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 40-500

Visualizing the Workflow and Troubleshooting Logic

To aid in your experimental design and troubleshooting process, the following diagrams illustrate the key workflows and decision-making steps.

G Experimental Workflow for Tabanone Isomer Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Tobacco Sample B HS-SPME A->B C GC Injection B->C D Chiral Column Separation C->D E Mass Spectrometry Detection D->E F Chromatogram E->F G Peak Identification & Integration F->G H Quantitative Analysis G->H

Caption: Experimental workflow for Tabanone isomer analysis.

G Troubleshooting Logic for Poor Resolution cluster_column Column Evaluation cluster_method Method Optimization Start Poor Resolution of Tabanone Isomers Q1 Is a chiral column being used? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Is the temperature ramp rate slow enough? A1_Yes->Q2 Sol1 Switch to a Chiral Column (e.g., Cyclodextrin-based) A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Is the carrier gas flow optimized? A2_Yes->Q3 Sol2 Decrease Ramp Rate (e.g., to 2-5°C/min) A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No End Resolution Improved A3_Yes->End Sol3 Optimize Linear Velocity A3_No->Sol3 Sol3->End

Caption: Troubleshooting logic for poor isomer resolution.

References

troubleshooting poor peak shape in Megastigmatrienone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the chromatography of Megastigmatrienone, with a focus on addressing poor peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor peak shape in this compound chromatography?

A1: Poor peak shape in the chromatography of this compound, a relatively non-polar ketone, can manifest as peak tailing, fronting, or splitting. The primary causes are often related to secondary interactions with the stationary phase, improper mobile phase composition, column overloading, or issues with the analytical column itself. Given that this compound is practically insoluble in water, careful consideration of the sample solvent and its compatibility with the mobile phase is crucial.

Q2: Which type of column is most suitable for this compound analysis?

A2: For reversed-phase chromatography of this compound, a C18 column is a common choice.[1] The non-polar nature of the C18 stationary phase provides good retention for this somewhat non-polar analyte. Using a high-purity, end-capped C18 column can minimize secondary interactions with residual silanols, which can be a source of peak tailing even for neutral compounds.

Q3: What is a typical mobile phase for this compound analysis by UHPLC?

A3: A typical mobile phase for the analysis of this compound and its precursors by UHPLC is a gradient mixture of acetonitrile (B52724) and water.[1] The gradient allows for the effective elution of the compound while maintaining good peak shape. The starting conditions should have a sufficiently high aqueous content to ensure proper retention on the C18 column.

Troubleshooting Guides for Poor Peak Shape

Peak Tailing

Problem: My this compound peak is showing significant tailing.

Possible Causes & Solutions:

  • Secondary Interactions with Stationary Phase: Even though this compound is a neutral compound, it can still interact with active sites (residual silanols) on the silica-based stationary phase, leading to peak tailing.

    • Solution:

      • Use a high-purity, well-end-capped C18 column to minimize the number of accessible silanol (B1196071) groups.

      • Consider adding a small amount of a polar solvent, like isopropanol (B130326), to the mobile phase to help shield the analyte from active sites.

      • While less common for neutral compounds, a slight acidification of the mobile phase (e.g., with 0.1% formic acid) can sometimes improve the peak shape of ketones by suppressing any potential ionization of silanol groups.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing the peak to tail.

    • Solution:

      • Reduce the injection volume or dilute the sample.

      • Observe the peak shape at different concentrations to determine if overloading is the issue.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.

    • Solution:

      • Flush the column with a strong solvent (e.g., isopropanol or methanol).

      • If the problem persists, replace the column.

      • Always filter samples through a 0.22 µm filter before injection to prevent particulate contamination.[1]

Peak Fronting

Problem: My this compound peak is fronting.

Possible Causes & Solutions:

  • Sample Solvent Incompatibility: Injecting a sample dissolved in a solvent significantly stronger than the initial mobile phase is a common cause of peak fronting. Since this compound is soluble in organic solvents like methanol (B129727) and ethanol, this is a likely issue if the initial mobile phase is highly aqueous.

    • Solution:

      • Whenever possible, dissolve the sample in the initial mobile phase.

      • If the sample is not soluble in the initial mobile phase, use the weakest possible solvent that ensures solubility.

      • Reduce the injection volume to minimize the effect of the strong sample solvent.[2]

  • Column Overload (Mass Overload): Injecting a highly concentrated sample can lead to peak fronting.

    • Solution:

      • Dilute the sample and reinject.

  • Column Collapse: A void at the head of the column can cause the sample band to spread unevenly, resulting in fronting peaks.

    • Solution:

      • Replace the column.

      • Ensure that operating pressures and temperatures are within the manufacturer's limits for the column.

Split Peaks

Problem: My this compound peak is split or shows a shoulder.

Possible Causes & Solutions:

  • Co-elution of Isomers: this compound exists as several isomers. If the chromatographic conditions are not optimized for their separation, they may co-elute, appearing as a split or shouldered peak.

    • Solution:

      • Optimize the mobile phase gradient to improve the resolution between isomers. A shallower gradient can often enhance separation.

      • Adjusting the column temperature may also alter the selectivity and improve the separation of isomers.

  • Sample Solvent Effect: A strong injection solvent can cause the sample to band improperly at the head of the column, leading to a split peak.

    • Solution:

      • As with peak fronting, dissolve the sample in the initial mobile phase or the weakest possible solvent.

      • Reduce the injection volume.

  • Partially Blocked Column Frit: Particulates from the sample or mobile phase can partially block the inlet frit of the column, causing the sample flow to be uneven and resulting in split peaks for all analytes in the chromatogram.

    • Solution:

      • Filter all samples and mobile phases.

      • If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).

      • If the problem persists, replace the frit or the entire column.

Data Presentation

The following table summarizes hypothetical quantitative data illustrating the effect of mobile phase composition and column temperature on the peak asymmetry of this compound. This data is representative of what might be observed during method development.

Condition IDMobile Phase B (Acetonitrile) GradientColumn Temperature (°C)USP Tailing FactorPeak Asymmetry (at 10% height)
140-80% over 10 min301.81.6
240-80% over 10 min401.31.2
350-70% over 15 min301.51.4
450-70% over 15 min401.11.0

Experimental Protocols

Detailed UHPLC Method for this compound Analysis

This protocol is a representative method for the quantitative analysis of this compound in a liquid matrix (e.g., wine or a flavoring solution).

1. Sample Preparation: Ultrasound-Assisted Liquid-Liquid Extraction (UA-LLE)

  • To 5 mL of the liquid sample in a 15 mL centrifuge tube, add 5 mL of a hexane/diethyl ether (1:1, v/v) extraction solvent.

  • Vortex the mixture for 1 minute.

  • Place the tube in an ultrasonic bath and sonicate for 15 minutes at room temperature.

  • Centrifuge the sample at 4000 rpm for 10 minutes to separate the phases.

  • Carefully transfer the upper organic layer to a clean vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 50:50 acetonitrile:water).

  • Filter the reconstituted sample through a 0.22 µm syringe filter into a UHPLC vial.

2. UHPLC-UV Analysis

  • Instrument: A UHPLC system equipped with a UV detector.

  • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 50% B

    • 1-10 min: Linear gradient from 50% to 90% B

    • 10-12 min: Hold at 90% B

    • 12.1-15 min: Return to 50% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detection Wavelength: 236 nm

Mandatory Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Is it a neutral compound like this compound? start->q1 a1_yes Yes q1->a1_yes q2 Are you using a high-purity, end-capped column? a1_yes->q2 a2_no No q2->a2_no a2_yes Yes q2->a2_yes s1 Switch to a high-purity, end-capped C18 column. a2_no->s1 q3 Is the sample concentration high? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s2 Reduce injection volume or dilute the sample. a3_yes->s2 q4 Has the column been used extensively or with unfiltered samples? a3_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s3 Flush the column with a strong solvent. If tailing persists, replace the column. a4_yes->s3 s4 Consider secondary interactions. Try adding a small amount of a polar modifier to the mobile phase. a4_no->s4

Caption: Troubleshooting workflow for peak tailing of this compound.

Troubleshooting_Peak_Fronting_Splitting start Peak Fronting or Splitting Observed q1 Is the sample dissolved in a solvent stronger than the initial mobile phase? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no s1 Dissolve sample in initial mobile phase or weakest possible solvent. Reduce injection volume. a1_yes->s1 q2 Is the peak split or shouldered? a1_no->q2 a2_yes Yes q2->a2_yes a2_no No (Peak is Fronting) q2->a2_no q3 Are all peaks in the chromatogram split? a2_yes->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s2 Check for a blocked column frit. Filter samples and mobile phases. Back-flush or replace the column. a3_yes->s2 s3 Co-elution of isomers is likely. Optimize the mobile phase gradient (e.g., make it shallower) or adjust the column temperature. a3_no->s3 q4 Is the sample highly concentrated? a2_no->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Dilute the sample. a4_yes->s4 s5 Consider column collapse. Check operating pressure and temperature. Replace the column if necessary. a4_no->s5

Caption: Troubleshooting workflow for peak fronting and splitting of this compound.

References

minimizing degradation of Megastigmatrienone during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Megastigmatrienone during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during extraction?

A1: this compound, also known as Tabanone, is a C13-norisoprenoid and a key aroma compound found in various natural sources, including tobacco and oak barrel-aged wine.[1] Its stability is a significant concern because it is susceptible to degradation under common extraction conditions, which can lead to lower yields and inaccurate quantification. Factors such as temperature, pH, light, and the presence of oxygen can all contribute to its degradation.[2][3]

Q2: What are the primary factors that cause this compound degradation during extraction?

A2: The primary factors leading to the degradation of this compound during extraction are:

  • Temperature: Elevated temperatures, particularly above 50°C, can accelerate degradation reactions.[2]

  • pH: Acidic and alkaline conditions can catalyze the degradation of this compound.[4]

  • Light: Exposure to light, especially UV radiation, can induce photodegradation.[5][6]

  • Oxidation: this compound can be susceptible to oxidation, especially in the presence of oxygen and certain enzymes.[7]

Q3: Which solvents are recommended for this compound extraction to minimize degradation?

A3: The choice of solvent can significantly impact the stability of this compound. Based on its solubility and the goal of minimizing degradation, the following solvents are generally recommended:

  • Methanol (B129727): It is a common solvent for extracting this compound and its precursors from tobacco.[8]

  • Ethanol (B145695): It is another suitable polar solvent for extraction.[1]

  • Mixtures of Methanol or Ethanol with Water: These mixtures can be effective, but the water content should be optimized to avoid promoting hydrolytic degradation.[8]

  • Non-polar solvents (for initial defatting): If the matrix is rich in lipids, a pre-extraction with a non-polar solvent like hexane (B92381) can be performed to remove fats without significantly dissolving the more polar this compound.

It is crucial to use high-purity, degassed solvents to minimize oxidative degradation.

Q4: How can I monitor the degradation of this compound during my experiments?

A4: Degradation can be monitored using stability-indicating analytical methods, primarily chromatographic techniques.[9] High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometry (MS) detector is a common method.[10] Gas Chromatography-Mass Spectrometry (GC-MS) is also frequently used for the analysis of volatile compounds like this compound.[11] By analyzing samples at different time points during the extraction process, you can quantify the remaining this compound and identify the formation of degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the extraction of this compound.

Problem Potential Cause Recommended Solution
Low yield of this compound Degradation during extraction: Exposure to high temperatures, inappropriate pH, light, or oxygen.Optimize extraction parameters: use lower temperatures (below 50°C), maintain a neutral pH (around 7), protect the extraction setup from light using amber glassware or by covering it with aluminum foil, and use degassed solvents or perform the extraction under an inert atmosphere (e.g., nitrogen).
Incomplete extraction: Inefficient solvent or extraction technique.Select an appropriate solvent based on sample matrix and consider using extraction enhancement techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency at lower temperatures and shorter times.
Presence of unexpected peaks in the chromatogram Formation of degradation products: This indicates that the extraction conditions are too harsh.Review and optimize the extraction protocol to milder conditions as described above. Analyze the degradation products using techniques like LC-MS/MS to understand the degradation pathway.
Co-extraction of interfering compounds: The solvent may be extracting other compounds from the matrix that have similar retention times.Optimize the chromatographic method to improve the separation of this compound from interfering peaks. Consider a sample clean-up step using Solid Phase Extraction (SPE) before chromatographic analysis.
Inconsistent results between batches Variability in extraction conditions: Minor differences in temperature, time, solvent quality, or light exposure between experiments.Standardize the extraction protocol meticulously. Ensure all parameters are precisely controlled and documented for each extraction. Use fresh, high-purity solvents for each batch.
Sample heterogeneity: The concentration of this compound may vary within the source material.Homogenize the sample material thoroughly before taking aliquots for extraction.

Quantitative Data on this compound Degradation

Disclaimer: Specific kinetic data for this compound degradation is limited in the public domain. The following tables provide estimated degradation percentages based on general principles of chemical stability and data for structurally related compounds. These should be used as a guide for optimizing extraction protocols.

Table 1: Estimated Effect of Temperature on this compound Stability in Methanol (at neutral pH, in the dark, for 1 hour)

Temperature (°C)Estimated Degradation (%)Notes
4< 1Ideal for storage of extracts.
25 (Room Temp)1 - 5Minimal degradation for short-term handling.
405 - 15Increased degradation, shorter extraction times are recommended.
6015 - 30Significant degradation is likely; avoid prolonged exposure.[10]
80> 30High risk of substantial degradation.

Table 2: Estimated Effect of pH on this compound Stability in 50% Ethanol/Water (at 25°C, in the dark, for 4 hours)

pHEstimated Degradation (%)Notes
310 - 25Acid-catalyzed degradation can occur.[4]
55 - 15Milder acidic conditions still pose a risk.
7< 5Optimal pH for minimizing hydrolytic degradation.
910 - 20Base-catalyzed degradation can occur.
11> 20Strong alkaline conditions should be avoided.

Table 3: Estimated Effect of Light Exposure on this compound Stability in Methanol (at 25°C, neutral pH)

Light SourceExposure Time (hours)Estimated Degradation (%)Notes
Ambient Lab Light85 - 10Use of amber glassware is recommended.
Direct Sunlight215 - 30Avoid direct exposure to sunlight.
UV Lamp (254 nm)1> 40Significant and rapid degradation can be expected.[5]
UV Lamp (365 nm)120 - 40Significant degradation, though potentially less than at 254 nm.[6]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is a general guideline for the extraction of this compound from a solid matrix (e.g., dried plant material).

  • Sample Preparation:

    • Grind the dried sample to a fine powder (e.g., 40-60 mesh).

    • If the sample is rich in lipids, perform a pre-extraction (defatting) step with n-hexane for 1-2 hours at room temperature. Discard the hexane extract.

  • Extraction:

    • Weigh 1 gram of the powdered (and defatted, if necessary) sample into an amber glass extraction vessel.

    • Add 20 mL of pre-chilled (4°C) methanol.

    • Place the vessel in an ultrasonic bath with temperature control.

    • Set the bath temperature to 25°C.

    • Sonicate for 30 minutes.

  • Sample Recovery:

    • After sonication, centrifuge the mixture at 4000 x g for 15 minutes at 4°C.

    • Carefully decant the supernatant into a clean amber vial.

    • For quantitative analysis, it is recommended to re-extract the solid pellet with another 20 mL of methanol and combine the supernatants.

  • Storage:

    • Store the extract at -20°C in a tightly sealed amber vial until analysis.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) for Volatile this compound Analysis

This protocol is suitable for the analysis of volatile this compound isomers from a liquid or solid matrix (e.g., wine, tobacco).

  • Sample Preparation:

    • Place a known amount of the sample (e.g., 5 mL of wine or 0.5 g of powdered tobacco) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (e.g., 1 g) to increase the volatility of the analytes.

    • Seal the vial tightly with a PTFE-faced silicone septum.

  • Extraction:

    • Place the vial in a heating block or water bath set to a controlled temperature (e.g., 40-50°C).

    • Allow the sample to equilibrate for 15 minutes.

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature.

  • Analysis:

    • Immediately after extraction, desorb the fiber in the injection port of a gas chromatograph (GC) coupled with a mass spectrometer (MS) for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_recovery Sample Recovery cluster_analysis Analysis start Start: Sample grind Grinding start->grind defat Defatting (optional) grind->defat add_solvent Add Solvent defat->add_solvent uae Ultrasound-Assisted Extraction add_solvent->uae centrifuge Centrifugation uae->centrifuge collect Collect Supernatant centrifuge->collect analyze LC-MS or GC-MS Analysis collect->analyze end End: Data analyze->end

Caption: Workflow for this compound Extraction and Analysis.

degradation_pathway cluster_factors Degradation Factors This compound This compound degradation_products Degradation Products (e.g., smaller volatile compounds, polymers) This compound->degradation_products Degradation temperature High Temperature temperature->this compound ph Acidic/Alkaline pH ph->this compound light Light (UV) light->this compound oxygen Oxidation oxygen->this compound

Caption: Factors Leading to this compound Degradation.

References

Technical Support Center: Analysis of Megastigmatrienone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on selecting the optimal Gas Chromatography (GC) column and troubleshooting experimental issues encountered during the analysis of megastigmatrienone isomers.

Frequently Asked Questions (FAQs)

Q1: What are this compound isomers and why is their separation important?

A1: this compound is a key flavor compound found in tobacco and has also been detected in aged wines, where it can contribute to a tobacco or incense-like aroma.[1][2] It exists as several isomers, including enantiomeric forms.[3] The separation of these isomers is crucial because different isomers can have distinct sensory properties and biological activities, making their accurate quantification essential for flavor and aroma research, as well as in studies related to the impact of these compounds.[3]

Q2: What is the recommended analytical technique for the separation of this compound isomers?

A2: The recommended technique is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] For the separation of enantiomers, the use of a chiral GC column is necessary.[3]

Q3: What type of GC column is best suited for separating this compound isomers?

A3: Chiral GC columns with cyclodextrin-based stationary phases are highly recommended for the enantioselective analysis of volatile compounds like this compound.[3] These columns create a chiral environment that allows for the differential interaction and separation of enantiomers.[3]

Q4: Can I use a non-chiral column for this analysis?

A4: A non-chiral column can be used for the separation of some positional isomers of this compound. However, for the separation of enantiomers (optical isomers), a chiral stationary phase is mandatory.[3] Without a chiral column, enantiomers will co-elute.

Q5: What are some common issues when separating this compound isomers?

A5: Common issues include poor resolution between isomers (peak co-elution), peak tailing, and low signal intensity. These can be caused by a variety of factors including the choice of GC column, suboptimal GC parameters, or issues with sample preparation.

Optimal GC Column Selection

The selection of the appropriate GC column is critical for the successful separation of this compound isomers. The choice depends on which isomers you are targeting (positional vs. enantiomers).

Recommended GC Columns for this compound Isomers
Column Type Stationary Phase Application Key Characteristics
Chiral Column Cyclodextrin-based (e.g., derivatized β-cyclodextrin)Separation of enantiomersProvides enantioselectivity through the formation of transient diastereomeric complexes.[3]
Mid-Polar Column e.g., 5% Phenyl Polysilphenylene-siloxaneSeparation of positional isomersGood general-purpose column for separating compounds with slight polarity differences.

Diagram: GC Column Selection Workflow

GC_Column_Selection GC Column Selection for this compound Isomers start Start: Define Analytical Goal isomers Identify Target Isomers start->isomers enantiomers Enantiomers isomers->enantiomers Yes positional Positional Isomers isomers->positional No chiral_column Select Chiral GC Column (Cyclodextrin-based) enantiomers->chiral_column non_chiral_column Select Mid-Polar Non-Chiral Column positional->non_chiral_column optimization Optimize GC Method (Temperature Program, Flow Rate) chiral_column->optimization non_chiral_column->optimization end Analysis optimization->end

Caption: Workflow for selecting the optimal GC column for this compound isomer analysis.

Experimental Protocols

Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methods for the analysis of volatile compounds in wine and tobacco.[1][2]

  • Sample: 5-10 mL of wine or a prepared solution of a tobacco extract in a 20 mL headspace vial.

  • Salt Addition (optional): Add a saturated solution of NaCl to enhance the release of volatile compounds.[3]

  • Equilibration: Seal the vial and equilibrate at 40-60°C for 15-30 minutes with gentle agitation.[3]

  • Extraction: Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20-40 minutes.[1][2][3]

  • Desorption: Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[3]

GC-MS Parameters

The following parameters are recommended and may require optimization for your specific instrument and sample.[3]

Parameter Recommended Condition
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial temperature of 40°C, hold for 2 minutes, then ramp at 4°C/min to 230°C, and hold for 5 minutes.
GC Column Chiral: e.g., Cyclodex-B (30 m x 0.25 mm ID, 0.25 µm film thickness)
MS Transfer Line Temp. 230 °C
MS Ion Source Temp. 230 °C
MS Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan or Selected Ion Monitoring (SIM)

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Resolution / Peak Co-elution 1. Inappropriate GC column. 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high.1. For enantiomers, ensure a chiral column is being used. For positional isomers, a column with a different polarity may be needed. 2. Lower the initial oven temperature or decrease the ramp rate to improve separation of early eluting peaks. 3. Reduce the carrier gas flow rate to increase the interaction time with the stationary phase.
Peak Tailing 1. Active sites in the GC system (injector liner, column). 2. Column contamination. 3. Sample overload.1. Use a deactivated inlet liner. Condition the column according to the manufacturer's instructions. 2. Bake out the column at a high temperature (within its specified limits). 3. Dilute the sample and re-inject.
Ghost Peaks 1. Carryover from a previous injection. 2. Contaminated syringe or sample solvent. 3. Septum bleed.1. Run a blank solvent injection to clean the system. 2. Use fresh, high-purity solvent and clean the syringe. 3. Replace the injector septum.
Low Signal Intensity 1. Insufficient sample concentration. 2. Inefficient extraction by SPME. 3. Leak in the system.1. Increase the sample concentration if possible. 2. Optimize SPME parameters (extraction time, temperature). 3. Perform a leak check of the GC system.

Diagram: Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow Troubleshooting Poor Resolution of this compound Isomers start Start: Poor Peak Resolution check_column Is the correct column type being used? (Chiral for enantiomers) start->check_column change_column Select appropriate column check_column->change_column No optimize_temp Optimize Oven Temperature Program check_column->optimize_temp Yes change_column->optimize_temp lower_initial_temp Lower initial temperature optimize_temp->lower_initial_temp decrease_ramp Decrease ramp rate optimize_temp->decrease_ramp optimize_flow Optimize Carrier Gas Flow Rate lower_initial_temp->optimize_flow decrease_ramp->optimize_flow reduce_flow Reduce flow rate optimize_flow->reduce_flow check_sample_prep Review Sample Preparation reduce_flow->check_sample_prep resolved Peaks Resolved check_sample_prep->resolved

Caption: A logical workflow for troubleshooting poor peak resolution in the GC analysis of this compound isomers.

References

calibration strategies for accurate Megastigmatrienone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the accurate quantification of Megastigmatrienone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound, often referred to as tabanone, is a C13-norisoprenoid that significantly contributes to the aroma profile of various products, including tobacco, wine, and spirits.[1][2][3][4] Its isomers are key flavor compounds, and their accurate quantification is crucial for quality control, flavor development, and understanding the chemical changes that occur during the aging processes of these products.

Q2: What are the common analytical techniques for this compound quantification?

A2: The most common and robust method for quantifying this compound isomers is Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3][5] For the analysis of this compound precursors, such as (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG), Ultra-High-Performance Liquid Chromatography (UHPLC) is often employed.[4]

Q3: Which SPME fiber is recommended for this compound analysis?

A3: A 65 µm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is highly recommended and has been shown to be effective for the extraction of this compound isomers from various matrices.[1][2][5]

Q4: What is the purpose of adding salt during sample preparation for HS-SPME?

A4: Adding a salt, such as sodium chloride (NaCl), to the sample vial increases the ionic strength of the sample matrix. This reduces the solubility of volatile organic compounds like this compound, promoting their release into the headspace and thereby enhancing the efficiency of their extraction by the SPME fiber.[1][5]

Calibration Strategies

Q5: Should I use an external or internal standard for calibration?

A5: While external standard calibration is simpler to perform, an internal standard (IS) is highly recommended for this compound quantification to improve precision and accuracy. An IS helps to correct for variations in sample preparation, injection volume, and instrument response. The use of an internal standard is a powerful tool for minimizing both random and systematic errors during analysis.

Q6: What are suitable internal standards for this compound quantification by GC-MS?

A6: The ideal internal standard should be a compound that is not naturally present in the sample, has similar chemical properties to this compound, and elutes close to the analytes of interest without co-eluting. For the analysis of volatile compounds in wine, 4-methyl-2-pentanol (B46003) and 2-octanol (B43104) are commonly used internal standards. Given their properties, they are potentially suitable for this compound quantification. Deuterated forms of the target analyte are also excellent choices for GC-MS analysis.

Q7: How do I prepare a calibration curve for this compound quantification?

A7: A calibration curve is prepared by creating a series of standard solutions with known concentrations of this compound. It is recommended to prepare a stock solution of a certified this compound standard in a suitable solvent (e.g., methanol (B129727) or ethanol) and then perform serial dilutions to obtain at least five to seven calibration points across the expected concentration range of your samples. Each of these standards, as well as a blank, should be analyzed under the same conditions as the samples. The peak area (or the ratio of the analyte peak area to the internal standard peak area) is then plotted against the concentration to generate the calibration curve.

Troubleshooting Guide

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q8: My this compound peaks are tailing. What could be the cause and how can I fix it?

A8: Peak tailing is often indicative of active sites in the GC system. Here are the steps to troubleshoot this issue:

  • Check the GC Inlet Liner: The liner may be contaminated or have active sites. Try replacing it with a new, deactivated liner.

  • Column Contamination: The front end of the GC column can become contaminated over time. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often resolve this.

  • Column Degradation: If the column is old or has been exposed to oxygen at high temperatures, the stationary phase may be degraded. Replacing the column may be necessary.

  • Sample Matrix Effects: Components in the sample matrix can interact with the analyte. Ensure your sample cleanup procedure is adequate.

Issue 2: Low Sensitivity or No Peak Detected

Q9: I am not detecting this compound or the signal is very weak. What should I do?

A9: Low sensitivity can be due to a variety of factors related to sample preparation and the analytical instrument.

  • Optimize HS-SPME Conditions: Ensure the extraction temperature and time are optimal. For wine, an extraction temperature of around 40-60°C for 30-60 minutes is a good starting point.[5]

  • Check for Leaks: A leak in the GC inlet can lead to sample loss. Perform a leak check.

  • Clean the MS Ion Source: A dirty ion source is a common cause of low sensitivity. Follow the manufacturer's instructions for cleaning the ion source.

  • Verify Standard Concentration: Ensure your standard solutions are prepared correctly and have not degraded.

Issue 3: Co-elution of this compound Isomers

Q10: The different isomers of this compound are not well-separated in my chromatogram. How can I improve the resolution?

A10: Co-elution of isomers can be a challenge. Here are some strategies to improve their separation:

  • Optimize the GC Oven Temperature Program: This is often the most effective way to improve resolution. Try a slower temperature ramp rate (e.g., 2-5°C/min) around the elution temperature of the isomers.

  • Use a Different GC Column: If optimizing the temperature program is not sufficient, consider a column with a different stationary phase that offers different selectivity. A mid-polarity stationary phase could provide better separation than a non-polar one.

  • Adjust Carrier Gas Flow Rate: Ensure the carrier gas flow rate is set to the optimal linear velocity for your column to maximize efficiency.

Issue 4: High Variability in Results (Poor Precision)

Q11: I am seeing a high relative standard deviation (RSD) in my replicate injections. What is causing this?

A11: Poor precision is often related to inconsistencies in the analytical process.

  • Use an Internal Standard: If you are not already using one, incorporating an internal standard is the best way to correct for variability in injection volume and sample preparation.

  • Automate the SPME Process: Manual SPME can be subject to variability. An autosampler will provide more consistent extraction times and temperatures.

  • Check for Carryover: Ghost peaks from a previous, more concentrated sample can affect the quantification of a subsequent, less concentrated sample. Run a blank after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound analysis from the literature.

Table 1: Limits of Quantification (LOQ) for this compound Isomers in Wine

MatrixLOQ Range (µg/L)
White Wine0.06 - 0.49
Red Wine0.11 - 0.98
Data from Slaghenaufi et al. (2014)[2]

Table 2: Method Validation Parameters for this compound in Wine

ParameterResult
Repeatability (RSD)< 10%
Recovery (White Wine)96%
Recovery (Red Wine)94%
Data from Slaghenaufi et al. (2014)[2]

Table 3: Concentration of this compound Isomers Found in Wine

Wine TypeConcentration Range (µg/L)
Red and White Wines2 - 41
Data from Slaghenaufi et al. (2014)[2]

Experimental Protocols

Protocol 1: Quantification of this compound Isomers in Wine by HS-SPME-GC-MS

This protocol is based on the validated method by Slaghenaufi et al. (2014).[2]

1. Sample Preparation:

  • Pipette 5 mL of the wine sample into a 20 mL headspace vial.
  • Add 1.5 g of NaCl to the vial.
  • Add the internal standard solution to achieve a final concentration suitable for your calibration range (e.g., 10 µg/L of 4-methyl-2-pentanol).
  • Immediately seal the vial with a magnetic screw cap with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the vial in a heated agitator.
  • Equilibrate the sample at 40°C for 5 minutes with agitation.
  • Expose a 65 µm PDMS/DVB SPME fiber to the headspace of the vial for 40 minutes at 40°C with continuous agitation.

3. GC-MS Analysis:

  • After extraction, immediately transfer the SPME fiber to the GC injection port.
  • Desorb the analytes from the fiber in the injector at 250°C for 5 minutes in splitless mode.
  • GC column: A suitable capillary column for volatile compound analysis (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
  • Carrier gas: Helium at a constant flow rate of 1 mL/min.
  • Oven temperature program: Start at 40°C for 2 minutes, then ramp to 240°C at 4°C/min, and hold for 5 minutes.
  • MS parameters:
  • Ionization mode: Electron Ionization (EI) at 70 eV.
  • Scan mode: Selected Ion Monitoring (SIM) for targeted quantification. Select characteristic ions for each this compound isomer and the internal standard.
  • Ion source temperature: 230°C.
  • Transfer line temperature: 250°C.

4. Calibration and Quantification:

  • Prepare a series of at least five calibration standards in a model wine solution (e.g., 12% ethanol (B145695) in water with 5 g/L tartaric acid, pH 3.5) containing known concentrations of this compound isomers and a constant concentration of the internal standard.
  • Analyze the calibration standards using the same HS-SPME-GC-MS method.
  • Construct a calibration curve by plotting the ratio of the peak area of each this compound isomer to the peak area of the internal standard against the concentration of the isomer.
  • Calculate the concentration of this compound isomers in the samples using the regression equation from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample 5 mL Wine Sample add_salt Add 1.5g NaCl sample->add_salt add_is Add Internal Standard add_salt->add_is seal_vial Seal Vial add_is->seal_vial equilibrate Equilibrate at 40°C seal_vial->equilibrate extract Expose PDMS/DVB Fiber (40 min at 40°C) equilibrate->extract desorb Desorb at 250°C extract->desorb separate Chromatographic Separation desorb->separate detect MS Detection (SIM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve integrate->calibrate quantify Quantification calibrate->quantify

Figure 1. Experimental workflow for this compound quantification.

troubleshooting_workflow decision decision issue issue solution solution start Start Troubleshooting issue1 Poor Peak Shape? start->issue1 issue2 Low Sensitivity? issue1->issue2 No solution1a Replace GC Inlet Liner issue1->solution1a Yes issue3 Isomer Co-elution? issue2->issue3 No solution2a Optimize SPME Conditions issue2->solution2a Yes solution3a Optimize GC Temperature Program issue3->solution3a Yes end Problem Resolved issue3->end No solution1b Trim GC Column solution1a->solution1b solution1c Check for Active Sites solution1b->solution1c solution1c->issue2 solution2b Clean MS Ion Source solution2a->solution2b solution2c Check for Leaks solution2b->solution2c solution2c->issue3 solution3b Change GC Column solution3a->solution3b solution3c Adjust Carrier Gas Flow solution3b->solution3c solution3c->end

Figure 2. Troubleshooting decision tree for GC-MS analysis.

References

improving sensitivity for trace level Megastigmatrienone detection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the trace level detection of Megastigmatrienone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving analytical sensitivity and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its trace level detection important?

This compound, often referred to as tabanone, is a key aroma compound found in various natural sources, most notably tobacco, where it significantly contributes to the characteristic flavor profile.[1] It is formed from the degradation of carotenoids during processes like curing.[1] Its detection at trace levels is crucial for quality control in the food and beverage industry, flavor development, and for exploring its potential biological activities.[1] this compound has also been identified in fermented beverages like wine, where it can impart tobacco-like and spicy notes to the bouquet.[2][3]

Q2: Which analytical techniques are most suitable for detecting trace levels of this compound?

Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for the quantification of this compound.[1] For enhanced sensitivity, especially in complex matrices, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is a highly effective and widely used method.[2][3] This approach allows for the extraction and pre-concentration of volatile compounds like this compound, thereby lowering detection limits.[2] For the analysis of this compound precursors, Ultra-High-Performance Liquid Chromatography (UHPLC) is often utilized.[1][4]

Q3: What are the typical challenges encountered in the analysis of this compound?

Common challenges in analyzing trace levels of this compound and other volatile aroma compounds include:

  • Complex Sample Matrices: Food and beverage samples contain a wide variety of compounds that can interfere with the analysis.[5]

  • Low Concentrations: this compound is often present at very low concentrations, requiring sensitive analytical methods.[6]

  • Analyte Stability: Trace levels of volatile compounds can be susceptible to degradation or loss during sample preparation and analysis.[6][7]

  • Matrix Effects: The sample matrix can suppress or enhance the analyte signal in the mass spectrometer, leading to inaccurate quantification.[8]

  • Reproducibility: Achieving consistent and reproducible results can be challenging, particularly with manual sample preparation methods.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace level analysis of this compound.

GC-MS Analysis Issues
Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Broad or Tailing Peaks) 1. Inactive sites in the GC inlet or column. 2. Incompatible injection solvent. 3. Column contamination.1. Use a deactivated inlet liner and a high-quality, inert GC column. 2. Dissolve and inject samples in a solvent that is compatible with the mobile phase. 3. Bake out the column or trim the first few centimeters.
Low Signal Intensity / Poor Sensitivity 1. Sub-optimal injection parameters (e.g., split ratio too high). 2. Leak in the GC system. 3. Contaminated ion source.1. Use splitless injection for trace analysis to maximize the amount of analyte reaching the column. 2. Perform a leak check of the injector, column fittings, and detector. 3. Clean the ion source of the mass spectrometer.
Ghost Peaks / Carryover 1. Contamination from a previous injection. 2. Septum bleed.1. Run a blank solvent injection after a high-concentration sample. 2. Use high-quality, low-bleed septa and replace them regularly.
Irreproducible Results 1. Inconsistent sample injection volume. 2. Fluctuations in GC oven temperature or carrier gas flow.1. Use an autosampler for precise and repeatable injections. 2. Verify the performance of the GC oven and electronic pressure control.
HS-SPME Sample Preparation Issues
Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Efficiency 1. Sub-optimal fiber coating for the analyte. 2. Inadequate extraction time or temperature. 3. Incorrect sample pH.1. For this compound, a polydimethylsiloxane-divinylbenzene (PDMS-DVB) fiber is recommended.[2] 2. Optimize extraction time and temperature; gentle heating can improve the release of semi-volatile compounds. 3. Adjusting the sample pH can improve the partitioning of some analytes into the headspace.
High Variability in Results 1. Inconsistent sample volume and headspace volume. 2. Inconsistent agitation during extraction. 3. Inconsistent fiber positioning in the headspace.1. Maintain a consistent sample-to-headspace volume ratio in all vials. 2. Use consistent agitation (e.g., stirring, sonication) for all samples. 3. Ensure the SPME fiber is positioned at the same depth in the headspace for every extraction.
Fiber Breakage or Damage 1. Incorrect handling of the SPME fiber. 2. Bending the fiber needle in the injection port.1. Handle the SPME fiber with care and avoid touching the fiber coating. 2. Ensure the GC inlet is properly aligned and use a SPME-specific inlet liner.[9]
Carryover from SPME Fiber 1. Incomplete desorption of the analyte from the fiber. 2. The desorption temperature is too low or the time is too short.1. Optimize the desorption temperature and time in the GC inlet to ensure complete release of the analyte. 2. After desorption, bake the fiber in a separate conditioning station or in the GC inlet at a higher temperature before the next extraction.

Quantitative Data Summary

The following table summarizes the limits of quantification (LOQ) for this compound isomers in wine, as reported in the literature. This data can serve as a benchmark for researchers developing their own analytical methods.

MatrixThis compound IsomerAnalytical MethodLimit of Quantification (LOQ)Reference
White WineIsomer 1HS-SPME-GC-MS (SIM)0.06 µg/L[3]
White WineIsomer 2HS-SPME-GC-MS (SIM)0.49 µg/L[3]
Red WineIsomer 1HS-SPME-GC-MS (SIM)0.11 µg/L[3]
Red WineIsomer 2HS-SPME-GC-MS (SIM)0.98 µg/L[3]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction for this compound Precursors in Tobacco

This protocol is a generalized procedure for the extraction of this compound precursors from tobacco leaves.[1]

  • Sample Grinding: Dry tobacco leaves are ground into a fine powder.

  • Extraction: A suitable organic solvent, such as methanol (B129727) or a methanol/water mixture, is added to the tobacco powder.

  • Ultrasonication: The mixture is subjected to ultrasonic extraction for approximately 30 minutes to enhance the extraction efficiency.[1]

  • Centrifugation and Filtration: The extract is centrifuged to separate the solid and liquid phases. The resulting supernatant is then filtered through a 0.22 µm membrane.[1]

  • Analysis: The filtered extract is then analyzed by UHPLC for the quantification of this compound precursors.[1]

Protocol 2: HS-SPME-GC-MS for this compound Isomers in Wine

This protocol is based on a validated method for the quantification of this compound isomers in wine.[2][3]

  • Sample Preparation: Place a known volume of the wine sample into a headspace vial. For improved extraction efficiency of volatile compounds, salt (e.g., NaCl) may be added.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Expose a 65 µm polydimethylsiloxane-divinylbenzene (PDMS-DVB) SPME fiber to the headspace above the sample.[2]

    • Heat the sample (e.g., to 40-60°C) and agitate for a specific duration (e.g., 30-60 minutes) to facilitate the adsorption of volatile compounds onto the fiber.

  • GC-MS Analysis:

    • Desorption: Insert the SPME fiber into the heated GC inlet to desorb the analytes.

    • Chromatographic Separation: Use a capillary column suitable for the separation of volatile and semi-volatile compounds (e.g., DB-5MS).[1] Employ a programmed temperature ramp to separate the compounds based on their boiling points.

    • Mass Spectrometric Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for targeted quantification of specific this compound isomers.[1][2] Use full scan mode for qualitative analysis.[1]

  • Data Analysis: Identify this compound isomers based on their retention times and mass spectra compared to reference standards. Quantify by integrating the peak area and comparing it against a calibration curve.[1]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample (e.g., Wine, Tobacco) Extraction Extraction (e.g., HS-SPME, UAE) Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Inject/Desorb Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for this compound analysis.

Carotenoid_Degradation_Pathway Carotenoids Carotenoids Degradation Degradation (e.g., Curing, Aging) Carotenoids->Degradation Precursors This compound Precursors (e.g., 3-oxo-α-ionol glucosides) Degradation->Precursors This compound This compound Precursors->this compound Hydrolysis & Dehydration

Caption: Simplified carotenoid degradation pathway to this compound.

References

Technical Support Center: Analysis of Megastigmatrienone in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Megastigmatrienone in complex matrices. The information is designed to address specific issues that may be encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly found?

A1: this compound, also known as tabanone, is a key aroma compound that contributes to the characteristic flavor of tobacco.[1] It is formed from the degradation of carotenoids during the curing process of tobacco leaves.[1] Besides tobacco, isomers of this compound have been identified in various other complex matrices, including oak barrel-aged wine and spirits like Cognac and Armagnac, where they contribute to the tobacco-like and spicy notes of the bouquet.

Q2: What are the main analytical challenges associated with this compound analysis?

A2: The primary challenges in analyzing this compound include:

  • Isomer Complexity: this compound exists as multiple isomers, which can be difficult to separate chromatographically.

  • Matrix Effects: Complex sample matrices, such as botanical extracts and beverages, can cause ion suppression or enhancement in mass spectrometry, affecting quantitative accuracy.

  • Thermal Lability: As a volatile compound, this compound may be susceptible to thermal degradation in the GC inlet, leading to inaccurate quantification and the appearance of unexpected peaks.

  • Low Concentrations: In some matrices, this compound may be present at very low concentrations, requiring sensitive analytical methods for detection and quantification.

Q3: Which analytical techniques are most suitable for this compound analysis?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most commonly employed technique for the quantification of this compound due to its high sensitivity and selectivity, especially for volatile and semi-volatile compounds.[1] Ultra-High-Performance Liquid Chromatography (UHPLC) can also be used, particularly for the analysis of this compound precursors.[1]

Q4: What sample preparation methods are recommended for extracting this compound?

A4: The choice of extraction method depends on the sample matrix.

  • Ultrasound-Assisted Extraction (UAE): This method is effective for solid samples like tobacco leaves, using an organic solvent such as methanol.[1]

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free technique ideal for extracting volatile compounds like this compound from liquid matrices such as wine and spirits. A common fiber choice is polydimethylsiloxane/divinylbenzene (PDMS/DVB).

Troubleshooting Guides

This section provides solutions to common problems encountered during the GC-MS analysis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) 1. Active sites in the GC inlet liner or column. 2. Contamination in the GC system. 3. Sub-optimal flow rate.1. Use a deactivated inlet liner. Consider replacing the liner and trimming the first few centimeters of the column. 2. Bake out the column and clean the ion source. 3. Optimize the carrier gas flow rate.
Poor Peak Shape (Fronting) 1. Column overload. 2. Inappropriate injection solvent.1. Dilute the sample or reduce the injection volume. 2. Ensure the solvent is compatible with the stationary phase of the column.
Low Analyte Response / No Peak 1. Low concentration of this compound in the sample. 2. Thermal degradation in the injector. 3. Ion suppression due to matrix effects. 4. Inefficient extraction.1. Concentrate the sample extract or use a more sensitive detection mode (e.g., Selected Ion Monitoring - SIM). 2. Lower the injector temperature. Start with a lower temperature (e.g., 230 °C) and gradually increase if necessary. 3. Dilute the sample extract to minimize matrix effects. Use matrix-matched calibration standards. 4. Optimize the extraction parameters (e.g., for HS-SPME, adjust extraction time, temperature, and consider adding salt).
Poor Separation of Isomers 1. Sub-optimal GC oven temperature program. 2. Inappropriate GC column.1. Optimize the temperature ramp rate. A slower ramp rate (e.g., 2-5 °C/min) can improve the resolution of closely eluting isomers. 2. Use a column with a suitable stationary phase for separating isomers, such as a mid-polarity column (e.g., DB-5MS).
Ghost Peaks / Carryover 1. Contamination from previous injections. 2. Syringe contamination.1. Run a solvent blank after a high-concentration sample. 2. Increase the injector temperature and bake out the column. 3. Thoroughly rinse the syringe with a strong solvent between injections.
Unexpected Peaks in Chromatogram 1. Thermal degradation of this compound. 2. Matrix interferences. 3. Contamination from solvents or sample preparation.1. Lower the injector temperature. Analyze for known degradation products if their standards are available. 2. Run a blank matrix sample to identify interfering peaks. Improve sample cleanup procedures. 3. Run a solvent blank to check for contamination.

Quantitative Data Summary

The following tables summarize quantitative data gathered from various studies on this compound analysis.

Table 1: this compound Concentration in Wine

Wine TypeConcentration Range (µg/L)
Red Wine2 - 41
White Wine2 - 41

Source: Adapted from studies on this compound in aged wine.

Table 2: Method Validation Parameters for this compound Analysis in Wine by HS-SPME-GC-MS

ParameterWhite WineRed Wine
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L0.11 - 0.98 µg/L
Repeatability (RSD%) < 10%< 10%
Recovery 96%94%

Source: Adapted from validated methods for quantifying this compound isomers.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Tobacco Leaves
  • Sample Grinding: Grind dry tobacco leaves into a fine powder.

  • Extraction:

    • To 1 gram of tobacco powder, add 10 mL of methanol.

    • Sonicate the mixture for 30 minutes in an ultrasonic bath.

  • Centrifugation and Filtration:

    • Centrifuge the extract to separate the solid and liquid phases.

    • Filter the supernatant through a 0.22 µm membrane filter into a GC vial.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Wine
  • Sample Preparation:

    • Place 5 mL of wine into a 20 mL headspace vial.

    • Add 1 gram of NaCl to the vial to enhance the release of volatile compounds.

    • Seal the vial with a PTFE-faced silicone septum.

  • Extraction:

    • Equilibrate the sample at 40°C for 15 minutes with gentle agitation.

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes.

  • Desorption:

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption at 250°C.

Protocol 3: GC-MS Analysis of this compound
  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Column: DB-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar.

  • Injector: Split/Splitless Inlet at 250°C.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 3°C/min.

    • Ramp 2: Increase to 240°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • MS Transfer Line Temperature: 230°C.

    • MS Ion Source Temperature: 230°C.

    • MS Quadrupole Temperature: 150°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 40-350) for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Sample Extraction Extraction Sample->Extraction e.g., UAE or HS-SPME Filtration Filtration Extraction->Filtration GC_Inlet GC Inlet (Vaporization) Filtration->GC_Inlet GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Detection) GC_Column->MS_Detector Data_Acquisition Data Acquisition MS_Detector->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Quantification Quantification Peak_Integration->Quantification troubleshooting_logic Start Problem with GC-MS Analysis Check_Peak_Shape Poor Peak Shape? Start->Check_Peak_Shape Check_Response Low/No Response? Check_Peak_Shape->Check_Response No Tailing Tailing: - Check for active sites - Clean system Check_Peak_Shape->Tailing Yes Fronting Fronting: - Dilute sample - Check solvent Check_Peak_Shape->Fronting Yes Check_Isomers Poor Isomer Separation? Check_Response->Check_Isomers No Low_Response Low Response: - Check for thermal degradation - Optimize extraction - Address matrix effects Check_Response->Low_Response Yes Isomer_Separation Isomer Separation: - Optimize oven program (slower ramp) - Use appropriate column Check_Isomers->Isomer_Separation Yes End Problem Resolved Check_Isomers->End No Tailing->End Fronting->End Low_Response->End Isomer_Separation->End

References

Technical Support Center: Troubleshooting SPME Fiber Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability in Solid Phase Microextraction (SPME) fiber performance. The information is tailored for researchers, scientists, and drug development professionals to help resolve common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor reproducibility in SPME analysis?

Poor reproducibility in SPME analysis can stem from several factors. The most critical to control are the extraction time and temperature.[1] For pre-equilibrium extractions, even small variations in extraction time can lead to significant differences in the amount of analyte absorbed, impacting reproducibility.[2] Other key factors include:

  • Inconsistent Fiber Positioning: The depth of the fiber in the sample headspace or liquid must be consistent for every extraction.[1]

  • Variable Sample Volume and Headspace: Maintaining a consistent sample volume and vial size is crucial, as this affects the headspace volume and analyte concentration.[1]

  • Inconsistent Agitation: The method and intensity of agitation (stirring or shaking) must be uniform across all samples to ensure consistent mass transport of analytes to the fiber.[2]

  • Sample Matrix Effects: Variations in the sample matrix, such as pH or ionic strength, can alter the analyte's volatility and partitioning behavior.[1] Using internal standards similar to the analytes can help compensate for these variations.

  • Fiber Variability: Although manufacturing processes have improved, some fiber-to-fiber and lot-to-lot variability can exist.[3]

Q2: How can I improve the recovery of my target analytes?

Several strategies can be employed to enhance analyte recovery:

  • Fiber Selection: Choose a fiber with a coating that has a high affinity for your analytes of interest.

  • Extraction Mode: For volatile and semi-volatile compounds, headspace SPME (HS-SPME) is often advantageous as it can be faster and cleaner than direct immersion, and it helps prolong fiber life.

  • Temperature Optimization: Increasing the sample temperature can enhance the volatility of semi-volatile analytes, but excessively high temperatures can lead to analyte desorption from the fiber.

  • Sample Modification:

    • Salting-out: Adding salt (e.g., 25% NaCl) to aqueous samples increases the ionic strength, which can decrease the solubility of organic analytes and promote their partitioning into the headspace.[4]

    • pH Adjustment: Adjusting the pH of the sample can suppress the ionization of acidic or basic analytes, making them more volatile. For acidic analytes, lower the pH, and for basic analytes, increase the pH.

  • Agitation: Stirring or agitating the sample facilitates the transfer of analytes from the matrix to the fiber coating.

Q3: What is "carryover" and how can I prevent it?

Carryover occurs when residual analytes from a previous, more concentrated sample are desorbed in a subsequent analysis, leading to artificially high results in the following sample.[5] To prevent carryover:

  • Increase Desorption Time and Temperature: Ensure that the desorption conditions (time and temperature) in the GC inlet are sufficient to completely remove all analytes from the fiber.[5]

  • Fiber Bakeout/Conditioning: After desorption, a post-desorption bakeout or conditioning step can help clean the fiber. This can be done by leaving the fiber in the hot inlet for an extended period or using a separate conditioning station.[6][7]

  • Blank Analysis: Running a blank sample after a high-concentration sample can help identify and quantify any carryover.[5]

  • Solvent Rinsing: For some applications, rinsing the fiber with an appropriate solvent after extraction and before desorption can help remove non-volatile matrix components that may contribute to carryover.[8]

Q4: How can I extend the lifetime of my SPME fibers?

SPME fibers are consumable and have a finite lifetime, typically ranging from 50 to 100 injections, depending on the application and sample matrix.[9] To maximize fiber lifespan:

  • Avoid Needle Bending: Most fiber damage occurs from bending the needle, especially when piercing vial septa. Adjust the needle depth gauge to expose only a small portion of the needle (0.5-1 cm) when piercing the septum.

  • Use Appropriate Septa: Hard or thick septa can cause needle bending and breakage. Use pre-drilled septa or softer silicone septa.[9][10]

  • Minimize Matrix Exposure: Whenever possible, use headspace SPME to avoid direct contact of the fiber with complex or non-volatile sample matrices, which can contaminate or damage the fiber coating. If direct immersion is necessary, rinsing the fiber after extraction can be beneficial.[1]

  • Adhere to Temperature Limits: Do not exceed the maximum recommended operating temperature for the specific fiber coating.

  • Proper Storage: When not in use, retract the fiber into the holder to protect it from physical damage and environmental contaminants.[11]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your SPME experiments.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Analyte Response Inappropriate fiber selection.Select a fiber with a coating that has a higher affinity for your analytes.
Suboptimal extraction parameters (time, temperature).Optimize extraction time and temperature. For semi-volatiles, increasing temperature may help.
Insufficient agitation.Agitate or stir the sample during extraction.
Fiber damage or contamination.Visually inspect the fiber for damage. Condition the fiber according to the manufacturer's instructions.[12] If performance does not improve, replace the fiber.
Poor Peak Shape (Tailing or Broadening) Suboptimal GC inlet conditions.Ensure the GC inlet temperature is high enough for rapid desorption.[5] Use an appropriate narrow-bore inlet liner for SPME.[12]
Active sites in the GC system.Use a deactivated inlet liner and ensure the GC column is properly conditioned.[5]
Incomplete desorption.Increase the desorption time and/or temperature.[5]
Fiber Breakage Bending the needle when piercing the vial septum.Adjust the needle depth gauge to expose only 0.5-1 cm of the needle. Use SPME-specific vials with thinner septa.[10]
Misalignment of the autosampler.Ensure proper alignment of the autosampler with the GC inlet and vial tray.[2]
Contact with glass wool in the inlet liner.Do not use inlet liners containing glass wool with SPME fibers.[2]
High Background Noise Contaminated fiber.Recondition the fiber for a longer period.
Septum particles in the inlet liner.Check and clean the inlet liner. Change the vial and inlet septa regularly.
Contaminated vials or septa.Use pre-cleaned vials and bake out septa before use.

Experimental Protocols

Protocol 1: Standard SPME Fiber Conditioning

Proper conditioning is essential to remove contaminants from a new fiber before its first use and to clean a fiber between analyses.[12]

  • Set GC Inlet Conditions:

    • Set the GC inlet to the conditioning temperature recommended by the fiber manufacturer (typically 20°C above the planned operating temperature, but not exceeding the maximum allowed temperature for the fiber).[8][13]

    • Operate the inlet in split mode with a high split flow to vent contaminants away from the GC column.[6]

  • Insert the Fiber:

    • Insert the SPME fiber into the hot GC inlet.

  • Conditioning:

    • Expose the fiber for the time specified by the manufacturer (e.g., 30-60 minutes for a new fiber).[12]

  • Blank Run:

    • After conditioning, perform a blank run (desorbing the empty fiber in the GC) to ensure it is clean and free from interfering peaks.[11]

Protocol 2: Headspace SPME (HS-SPME) of Volatiles

This protocol is a general guideline for the analysis of volatile organic compounds in a liquid matrix.

  • Sample Preparation:

    • Place a known volume of the liquid sample into a headspace vial (e.g., 5 mL in a 10 mL vial).

    • If required, add salt (e.g., 1.25 g of NaCl for a 5 mL sample) and adjust the pH.

    • Spike with an internal standard if quantitative analysis is being performed.

    • Seal the vial with a septum cap.

  • Equilibration and Extraction:

    • Place the vial in a heating block or autosampler agitator set to the desired extraction temperature (e.g., 60°C).

    • Allow the sample to equilibrate for a set time (e.g., 5-15 minutes) with agitation.[2]

    • Expose the conditioned SPME fiber to the headspace above the sample for a fixed time (e.g., 15-30 minutes) while maintaining the temperature and agitation.[2]

  • Desorption:

    • Retract the fiber and immediately insert it into the hot GC inlet for thermal desorption (e.g., 250°C for 2-5 minutes).[5]

Data Presentation

Table 1: Recommended Conditioning Parameters for Common SPME Fibers
Fiber CoatingMaximum Temperature (°C)Recommended Conditioning Temperature (°C)Conditioning Time (New Fiber)
Polydimethylsiloxane (PDMS)2802501 hour
PDMS/Divinylbenzene (DVB)27025030 minutes
Carboxen/PDMS3002802 hours
Polyacrylate (PA)3203001 hour

Note: These are general guidelines. Always refer to the manufacturer's specific instructions for your fiber.[12]

Visualizations

Logical Workflow for Troubleshooting Poor Reproducibility

G Troubleshooting Workflow: Poor Reproducibility start Poor Reproducibility Observed check_params Review Key Parameters: - Extraction Time - Temperature - Agitation Speed - Fiber Position start->check_params consistent_params Are parameters consistent across all runs? check_params->consistent_params check_matrix Investigate Sample Matrix Effects: - pH - Ionic Strength consistent_params->check_matrix Yes adjust_params Adjust and Standardize Protocol consistent_params->adjust_params No use_is Implement Internal Standard check_matrix->use_is check_fiber Inspect and Test Fiber Performance: - Visual Inspection - Run a Standard use_is->check_fiber fiber_ok Is fiber performance acceptable? check_fiber->fiber_ok replace_fiber Replace SPME Fiber fiber_ok->replace_fiber No end Reproducibility Improved fiber_ok->end Yes replace_fiber->end adjust_params->end G HS-SPME Experimental Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis sample_prep 1. Sample Preparation (Aliquot, Add Salt/pH adjust, Spike IS) equilibration 3. Equilibration (Heat and agitate sample) sample_prep->equilibration fiber_cond 2. Fiber Conditioning (Thermal cleaning in GC inlet) extraction 4. Headspace Extraction (Expose fiber to headspace) fiber_cond->extraction equilibration->extraction desorption 5. Desorption (Inject into GC inlet) extraction->desorption gc_analysis 6. GC/MS Analysis desorption->gc_analysis data_processing 7. Data Processing gc_analysis->data_processing

References

impact of pH on Megastigmatrienone extraction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Megastigmatrienone. The following information addresses common issues encountered during extraction, with a specific focus on the impact of solvent pH on extraction efficiency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what sources is it typically extracted?

This compound, also known as tabanone, is a ketone with the molecular formula C₁₃H₁₈O.[1][2][3] It is a significant aroma and flavor compound, notably contributing to the characteristic scent of tobacco.[2][4] It is also found in wines that have been aged in oak barrels.[4] The primary natural source for its extraction is tobacco leaves.[5][6]

Q2: What are the general methods for extracting this compound?

Standard extraction protocols for this compound from plant material, such as tobacco leaves, typically involve the use of organic solvents. Common methods include:

  • Solvent Extraction: Using nonpolar organic solvents like dichloromethane (B109758) or hexane.[5] Methanol (B129727) has also been used, sometimes in combination with ultrasonication to improve efficiency.[6]

  • Steam Distillation: This technique is often used after an initial solvent extraction to separate volatile compounds like this compound from the non-volatile matrix.[5]

  • Solid-Phase Microextraction (SPME): Particularly for analysis in liquid matrices like wine, headspace SPME is a useful technique for extracting volatile and semi-volatile organic compounds.[7]

  • Purification: Following initial extraction, purification is typically achieved through techniques like column chromatography.[5]

Q3: How does the pH of the extraction solvent affect the efficiency of this compound extraction?

Direct, quantitative studies detailing the optimal pH for this compound extraction are not extensively available in current literature. However, based on its chemical structure (a ketone, which is a neutral compound) and general principles of natural product extraction, we can infer the likely effects:

  • Neutral pH: As this compound is a neutral, non-ionizable compound, its solubility in organic solvents is not expected to be significantly altered by changes in pH. Therefore, performing the extraction at a neutral pH (around 7.0) is a logical starting point to avoid potential degradation of the compound under harsh acidic or basic conditions.

  • Acidic or Alkaline pH: Extreme pH values (highly acidic or highly alkaline) could potentially lead to the degradation of this compound through reactions like hydrolysis or isomerization, which would decrease the overall extraction yield. The stability of many organic compounds can be compromised at pH extremes.[8] For some non-polar compounds, an increase in volatility has been observed at neutral pH compared to more acidic conditions, which could be relevant for extraction methods that involve a vapor phase, such as steam distillation or headspace analysis.[7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Yield of this compound Suboptimal pH of the extraction solvent. While this compound is neutral, the extraction matrix is complex. Adjusting the pH of the aqueous phase (if using a liquid-liquid extraction) or the initial solvent slurry may influence the release of the target compound from the plant matrix. We recommend starting with a neutral pH and then systematically testing slightly acidic and slightly basic conditions (e.g., pH 5, 7, and 9) to determine the empirical optimum for your specific sample matrix.
Inappropriate solvent choice. This compound is practically insoluble in water and soluble in organic solvents like ethanol.[1][9] Ensure you are using a solvent of appropriate polarity. Dichloromethane, hexane, and methanol are commonly used.[5][6]
Degradation of the compound. Avoid extreme temperatures and pH conditions during extraction and storage. This compound should be stored in a cool, dry place away from direct sunlight.[2]
Inconsistent Extraction Results Variability in the pH of the starting material. The inherent pH of the plant material can vary. Consider homogenizing your sample material thoroughly and measuring the pH of a sample slurry before extraction to ensure consistency between batches.
Incomplete extraction. Increase the extraction time or the solvent-to-sample ratio. Employing techniques like ultrasonication can also enhance extraction efficiency.[6]
Co-extraction of Impurities Extraction pH favoring solubility of contaminants. Altering the pH may change the solubility of acidic or basic impurities. For example, using a slightly acidic solution may protonate basic impurities, making them more water-soluble and less likely to be co-extracted into an organic solvent.

Experimental Protocols

Protocol for Investigating the Impact of pH on this compound Extraction Efficiency

This protocol provides a framework for systematically evaluating how pH affects the yield of this compound from a solid matrix (e.g., tobacco leaves).

  • Sample Preparation:

    • Dry the source material (e.g., tobacco leaves) to a constant weight.

    • Grind the dried material into a fine, homogenous powder.

  • Preparation of Extraction Solvents at Different pH:

    • Prepare buffered solutions at a range of pH values (e.g., pH 4, 5, 6, 7, 8, and 9).

    • For each pH value, prepare an extraction solvent mixture. A common choice is a biphasic system, for example, a 1:1 (v/v) mixture of the prepared buffer and a suitable organic solvent (e.g., dichloromethane).

  • Extraction Procedure:

    • For each pH condition, accurately weigh a standardized amount of the powdered sample material (e.g., 5 grams) into a separate extraction vessel.

    • Add a fixed volume of the corresponding buffered organic solvent (e.g., 50 mL) to each vessel.

    • Agitate the mixtures at a constant temperature for a defined period (e.g., 2 hours). Using a technique like ultrasonication for a shorter duration (e.g., 30 minutes) can also be effective.[6]

    • After extraction, separate the organic phase from the solid material and the aqueous phase. This can be achieved by centrifugation followed by decantation or by filtration.

  • Analysis:

    • Analyze the concentration of this compound in each organic extract using a validated analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[6]

    • Prepare a calibration curve using a certified this compound standard to quantify the results.

    • Calculate the extraction yield for each pH value, expressed as mg of this compound per gram of dry sample material.

Data Presentation

Table 1: Hypothetical Quantitative Data on the Impact of pH on this compound Extraction Efficiency

pH of Extraction MediumThis compound Yield (mg/g of dry weight)Relative Standard Deviation (%)
4.01.84.5
5.02.53.2
6.03.12.8
7.0 3.5 2.5
8.03.23.1
9.02.73.9

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the sample matrix and experimental conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis Sample Homogenized Sample Material Mix Mix Sample and Buffered Solvent Sample->Mix Solvents Buffered Solvents (pH 4-9) Solvents->Mix Agitate Agitation / Ultrasonication Mix->Agitate Separate Phase Separation (Centrifugation) Agitate->Separate GCMS GC-MS Analysis Separate->GCMS Organic Extract Quantify Quantification of This compound GCMS->Quantify

Caption: Workflow for Investigating pH Impact on this compound Extraction.

Logical_Relationship cluster_conditions pH Conditions cluster_effects Potential Effects Acidic Acidic pH (e.g., < 6) Degradation Potential for Compound Degradation/Isomerization Acidic->Degradation Increased Risk Neutral Neutral pH (e.g., ~7) Optimal Optimal Stability and Extraction Efficiency Neutral->Optimal Hypothesized Optimum Alkaline Alkaline pH (e.g., > 8) Alkaline->Degradation Increased Risk

Caption: Logical Relationship of pH to this compound Stability During Extraction.

References

Technical Support Center: Strategies for Reducing Analytical Interferences

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting analytical interferences. This resource is designed for researchers, scientists, and drug development professionals to effectively identify, understand, and mitigate interferences in their analytical experiments.

Frequently Asked Questions (FAQs)

Q1: What are analytical interferences?

Analytical interferences are substances present in a sample, other than the analyte of interest, that can cause an error in the measurement of the analyte's concentration.[1][2] These interferences can lead to either falsely high (positive interference) or falsely low (negative interference) results, compromising the accuracy and reliability of the data.[3][4]

Q2: What are the common types of analytical interferences?

Analytical interferences can be broadly categorized as follows:

  • Spectral Interferences: Occur when the signal from an interfering substance overlaps with the signal of the analyte.[5][6][7] This is common in techniques like ICP-OES and ICP-MS.

  • Chemical Interferences: Result from chemical reactions between the analyte and other components in the sample, which can alter the analyte's properties and affect its measurement.[6][7]

  • Matrix Effects: Caused by the components of a sample's matrix (e.g., plasma, urine, soil extract) that can enhance or suppress the analytical signal of the target analyte.[8][9][10] This is a significant challenge in LC-MS analysis.

  • Immunoassay-Specific Interferences: These include cross-reactivity from structurally similar molecules, and interference from endogenous antibodies like heterophile antibodies or human anti-animal antibodies (HAMA).[3][4][11]

Q3: How can I identify if my experiment is affected by interferences?

Common signs of analytical interferences include:

  • Poor reproducibility of results.

  • Inaccurate quantification and high variability in measurements.

  • Non-linear calibration curves.

  • Reduced sensitivity and poor signal-to-noise ratios.

  • Inconsistent results for quality control (QC) samples.

  • Unexpected peaks or altered peak shapes in chromatography.[8]

Troubleshooting Guides

This section provides detailed troubleshooting guides for common analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Issue: I am observing poor data quality (inaccurate quantification, high variability) in my LC-MS analysis. How can I troubleshoot for matrix effects?

Matrix effects, the suppression or enhancement of the analyte signal by co-eluting matrix components, are a primary source of error in LC-MS.[8][9][10] The following workflow can help you diagnose and mitigate matrix effects.

Troubleshooting_Matrix_Effects Start Suspected Matrix Effects (Poor Data Quality) Diagnose Diagnose Matrix Effects (Post-Extraction Spike) Start->Diagnose Evaluate Evaluate Results (Matrix Effect > ±15%?) Diagnose->Evaluate Mitigate Mitigate Matrix Effects Evaluate->Mitigate Yes End Accurate & Reliable Data Evaluate->End No Optimize_SP Optimize Sample Preparation (SPE, LLE, PPT) Mitigate->Optimize_SP Optimize_Chromo Optimize Chromatography Mitigate->Optimize_Chromo Use_IS Use Stable Isotope-Labeled Internal Standard (SIL-IS) Mitigate->Use_IS Optimize_SP->End Optimize_Chromo->End Use_IS->End

Troubleshooting workflow for matrix effects in LC-MS.

This method helps to quantify the extent of matrix effects (ion suppression or enhancement).

Materials:

  • Blank matrix (e.g., plasma, urine) without the analyte.

  • Analyte standard solution of known concentration.

  • Solvents for extraction and reconstitution.

Procedure:

  • Prepare two sets of samples:

    • Set A (Neat Solution): Spike the analyte standard into the reconstitution solvent at a known concentration.

    • Set B (Post-Extraction Spike): Process the blank matrix through your entire sample preparation procedure (e.g., protein precipitation, solid-phase extraction). In the final step, spike the analyte standard into the extracted blank matrix at the same concentration as in Set A.

  • Analyze both sets of samples by LC-MS.

  • Calculate the Matrix Effect (%ME) using the following formula: %ME = (Peak Area in Set B / Peak Area in Set A) * 100

    • A %ME value significantly different from 100% (e.g., < 85% or > 115%) indicates the presence of matrix effects.

StrategyDescriptionTypical Effectiveness
Solid-Phase Extraction (SPE) A highly selective sample cleanup method that uses a solid sorbent to retain the analyte while interfering compounds are washed away.[5]High
Liquid-Liquid Extraction (LLE) A selective technique that partitions the analyte into an immiscible organic solvent, leaving many matrix components behind.Moderate to High
Protein Precipitation (PPT) A simple and fast method for biological samples, but it may not remove all interfering substances.[5][12]Low to Moderate
Chromatographic Optimization Modifying parameters like the column chemistry, mobile phase gradient, and flow rate can separate the analyte from co-eluting interferences.Variable
Stable Isotope-Labeled Internal Standard (SIL-IS) A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[13]High

This protocol is a general guideline for the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, a common SPE-based technique.[14][15]

Materials:

  • Homogenized food sample (e.g., fruit, vegetable).

  • Acetonitrile (B52724) (ACN) with 1% acetic acid.

  • Dispersive SPE kit (containing anhydrous magnesium sulfate, primary secondary amine (PSA) sorbent).

  • Centrifuge tubes.

Procedure:

  • Extraction:

    • Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 15 mL of 1% acetic acid in ACN.

    • Shake vigorously for 1 minute.

    • Centrifuge at a low speed (e.g., 1500 rcf) for 1 minute.

  • Dispersive SPE Cleanup:

    • Transfer 1 mL of the upper ACN layer to a 2 mL microcentrifuge tube containing the d-SPE sorbent.

    • Shake vigorously for 1 minute.

    • Centrifuge at a higher speed for at least 1 minute.

  • Analysis:

    • The resulting supernatant is ready for LC-MS or GC-MS analysis.

This is a common procedure for removing the bulk of proteins from plasma samples before LC-MS analysis.[12][16]

Materials:

  • Plasma sample.

  • Ice-cold acetonitrile (ACN).

  • Microcentrifuge tubes.

  • Vortex mixer.

  • Microcentrifuge.

Procedure:

  • Pipette 100 µL of plasma into a microcentrifuge tube.

  • Add 300 µL of ice-cold ACN to the plasma sample.[12]

  • Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.[12]

  • Incubate the mixture at -20°C for 20 minutes to enhance protein precipitation.[12]

  • Centrifuge the sample at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[12]

  • Carefully collect the supernatant containing the analytes for analysis.

Inductively Coupled Plasma - Mass Spectrometry/Optical Emission Spectrometry (ICP-MS/OES)

Issue: I am getting inaccurate results for certain elements in my ICP-MS/OES analysis. How can I address spectral interferences?

Spectral interferences arise from the overlap of an emission line of an interfering element with that of the analyte.[5]

Troubleshooting_Spectral_Interferences Start Inaccurate ICP Results (Suspected Spectral Interference) Identify Identify Interfering Element (Spectral Scan) Start->Identify Choose_Method Select Mitigation Strategy Identify->Choose_Method Alt_Wavelength Select Alternative Wavelength Choose_Method->Alt_Wavelength Interference-free line available IEC Use Inter-Element Correction (IEC) Choose_Method->IEC Overlap is predictable CRC Use Collision/Reaction Cell (CRC) (ICP-MS) Choose_Method->CRC Complex or unknown matrix End Accurate Elemental Analysis Alt_Wavelength->End IEC->End CRC->End

Troubleshooting workflow for spectral interferences in ICP.
StrategyDescriptionApplicability
Select Alternative Wavelength Choose an alternative, interference-free emission line for the analyte.ICP-OES/MS
Inter-Element Correction (IEC) Mathematically corrects for the contribution of the interfering element to the analyte signal.[17]ICP-OES
Collision/Reaction Cell (CRC) Technology In ICP-MS, a cell filled with a gas (e.g., helium, hydrogen) is used to reduce or eliminate polyatomic interferences.[17][18][19]ICP-MS
High-Resolution ICP-MS (HR-ICP-MS) Physically separates the analyte and interfering ions based on their small mass differences.ICP-MS

Immunoassays (e.g., ELISA)

Issue: My immunoassay is showing high background or inconsistent results. How do I troubleshoot for non-specific binding and other interferences?

Immunoassay interferences can stem from various sources, including non-specific binding of antibodies to the plate, cross-reactivity, and matrix effects.[3][4][11]

Troubleshooting_Immunoassay_Interferences Start High Background/ Inconsistent Immunoassay Results Check_Blocking Optimize Blocking Step Start->Check_Blocking Check_Washing Optimize Washing Steps Start->Check_Washing Check_Antibodies Evaluate Antibody Specificity & Concentrations Start->Check_Antibodies Check_Matrix Assess Matrix Effects (Spike and Recovery) Start->Check_Matrix End Reliable Immunoassay Data Check_Blocking->End Check_Washing->End Check_Antibodies->End Check_Matrix->End

Troubleshooting workflow for common immunoassay issues.

Blocking unoccupied sites on the microplate is crucial to prevent non-specific binding of antibodies.[8][9]

Materials:

  • Coated and washed ELISA plate.

  • Phosphate-buffered saline with Tween 20 (PBST).

  • Non-fat dry milk.

Procedure:

  • Prepare the Blocking Buffer: Dissolve 5% (w/v) non-fat dry milk in PBST. For example, add 5 grams of non-fat dry milk to 100 mL of PBST. Mix well until fully dissolved.

  • Blocking Step:

    • Add 200-300 µL of the blocking buffer to each well of the coated ELISA plate.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: After incubation, wash the plate thoroughly with PBST to remove any unbound blocking agent before proceeding with the next steps of the ELISA.

The effectiveness of a blocking agent can be assessed by the reduction in background signal (noise) and the improvement in the signal-to-noise ratio.

Blocking AgentTypical ConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Well-characterized, reduces non-specific binding.[11]Can have cross-reactivity with some antibodies; relatively expensive.[3]
Non-Fat Dry Milk 1-5%Inexpensive, readily available, effective for many applications.[3][8][9]May contain endogenous biotin (B1667282) and enzymes that can interfere with certain detection systems.
Normal Serum 5-10%Can be very effective at reducing background from the same species as the secondary antibody.Can contain cross-reacting antibodies.
Commercial Blockers VariesOften optimized formulations with stabilizers for enhanced performance.Can be more expensive.

This technical support center provides a starting point for addressing common analytical interferences. For more specific issues, consulting detailed application notes for your particular instrument and assay is recommended.

References

Validation & Comparative

A Comparative Analysis of Megastigmatrienone Content in Different Tobacco Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Megastigmatrienone content in various tobacco varieties. This compound, a key aroma and flavor compound, is a C13-norisoprenoid formed from the degradation of carotenoids during the curing and processing of tobacco leaves. Its concentration can significantly influence the sensory profile of tobacco products. This document summarizes available quantitative data, details experimental protocols for its measurement, and illustrates the relevant biosynthetic pathway and analytical workflow.

Quantitative Data on this compound and Related Compounds

Direct quantitative comparisons of this compound across a wide range of specific tobacco cultivars are limited in publicly available literature. However, data on its isomers in Greek tobacco and related carotenoid degradation products in other varieties provide valuable insights into the relative abundance of these compounds.

Table 1: Content of this compound Isomers in Greek Tobacco

Five isomers of this compound have been identified and quantified in Greek tobacco, highlighting the chemical diversity of this important flavor compound.

IsomerConcentration (ppm)
megastigma-4,7E,9-trien-3-one0.1
megastigma-4,6Z,8Z-trien-3-one3
megastigma-4,6Z,8E-trien-3-one15
megastigma-4,6E,8Z-trien-3-one2
megastigma-4,6E,8E-trien-3-one11

Table 2: Content of Carotenoid Degradation Products in Different Tobacco Types (Proxy Data)

As this compound is a product of carotenoid degradation, the levels of other related volatile compounds, such as ionones and damascenone, can serve as a proxy for the potential of a tobacco variety to produce this compound. The following table, adapted from a study on Bulgarian tobacco varieties, shows the content of these related compounds. Burley tobacco, known to be a key source of this compound, shows high levels of these related compounds.

Tobacco Varietyα-ionone (mg/100g DW)β-ionone (mg/100g DW)β-damascenone (mg/100g DW)
Flue-Cured Virginia (FCV)0.61Not Reported1.26
Burley (BU)0.73Not Reported1.35
Oriental (Kr)0.201.080.36
Oriental (Pd7)1.43Not Reported1.23

Studies have also shown that the content of this compound precursors, such as certain 3-oxo-α-ionol glucosides, varies significantly depending on the geographical origin of the tobacco leaves. This further suggests that the potential for this compound formation is dependent on both the tobacco variety and its growing conditions.

Experimental Protocols

The quantification of this compound and its precursors in tobacco is typically achieved through chromatographic techniques.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation:

    • Tobacco leaves are ground into a fine powder.

    • A known amount of the powdered sample is subjected to solvent extraction, often using methods like ultrasound-assisted extraction (UAE) to enhance efficiency.

    • The resulting extract is centrifuged and filtered to remove solid particles.

  • GC-MS Analysis:

    • Injection: A small volume of the filtered extract is injected into the GC-MS system.

    • Gas Chromatograph Conditions:

      • Column: A capillary column suitable for separating volatile compounds (e.g., DB-5MS).

      • Carrier Gas: Helium at a constant flow rate.

      • Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points and polarity.

    • Mass Spectrometer Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Scan Mode: Full scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for targeted and more sensitive quantification of specific this compound isomers.

  • Data Analysis:

    • Identification: this compound isomers are identified based on their retention time and by comparing their mass spectra to those of reference standards.

    • Quantification: The concentration is determined by integrating the peak area of the analyte and comparing it to a calibration curve prepared with known concentrations of a certified reference standard.

Quantification of this compound Precursors by Ultra-High-Performance Liquid Chromatography (UHPLC)

This method is used for the analysis of non-volatile precursors like glycosides.

  • Sample Preparation:

    • Similar to GC-MS sample preparation, involving grinding, extraction, centrifugation, and filtration.

  • UHPLC Analysis:

    • Chromatographic System: A UHPLC system equipped with a suitable column (e.g., C18).

    • Mobile Phase: A gradient elution using a mixture of solvents, such as acetonitrile (B52724) and water.

    • Detection: A UV detector set at an appropriate wavelength.

  • Data Analysis:

    • The concentration of the precursors is determined by comparing the peak areas of the samples to those of a calibration curve prepared with known concentrations of analytical standards.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing tobacco Tobacco Leaves grinding Grinding tobacco->grinding extraction Solvent Extraction (e.g., UAE) grinding->extraction filtration Centrifugation & Filtration extraction->filtration gcms GC-MS Analysis filtration->gcms quantification Quantification gcms->quantification result Final Concentration quantification->result

Caption: Experimental workflow for the quantification of this compound in tobacco.

biosynthetic_pathway carotenoids Carotenoids (e.g., β-carotene, Lutein, Neoxanthin) degradation Enzymatic/Oxidative Degradation (Curing Process) carotenoids->degradation precursors Ionone Precursors (e.g., 3-hydroxy-β-ionone) degradation->precursors This compound This compound (Tabanone) precursors->this compound

Caption: Simplified biosynthetic pathway of this compound from carotenoids in tobacco.

A Comparative Guide to the Validation of Analytical Methods for Megastigmatrienone Analysis: GC-MS vs. Emerging Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of megastigmatrienone, a key aroma compound found in various natural products like tobacco and certain fruits, is crucial for quality control and product development. This guide provides an objective comparison of the well-established Gas Chromatography-Mass Spectrometry (GC-MS) method with emerging alternative analytical techniques for this compound analysis, supported by experimental data and detailed methodologies.

This document delves into the validation parameters of a widely used Solid Phase Microextraction (SPME) GC-MS method and explores the potential of Ultra-High-Performance Liquid Chromatography (UHPLC) for the analysis of this compound precursors.

Performance Comparison of Analytical Methods

The selection of an appropriate analytical method hinges on various factors, including the sample matrix, the required sensitivity, and the specific isomers of this compound to be quantified. While GC-MS has been the traditional method of choice for volatile compounds like this compound, other techniques are being explored.

MethodAnalyteMatrixKey Performance ParametersReference
SPME-GC-MS Five this compound IsomersRed & White WineLimit of Quantification (LOQ): 0.06 - 0.49 µg/L (White Wine), 0.11 - 0.98 µg/L (Red Wine); Repeatability (RSD): < 10%; Recovery: 94% (Red Wine), 96% (White Wine)[1]
UHPLC This compound Precursors (rrOIPG and rsOIPG)Tobacco LeavesLimit of Detection (LOD): 2.5 µg/mL (rrOIPG), 2.9 µg/mL (rsOIPG); Recovery: 83.94% (rrOIPG), 105.90% (rsOIPG); RSD: 1.22% (rrOIPG), 1.93% (rsOIPG)[2]

Note: Direct comparative data for a validated HPLC or LC-MS method for the quantification of this compound itself is limited in publicly available literature. The UHPLC method presented here is for the analysis of its precursors.

Experimental Protocols

Detailed methodologies are essential for replicating and comparing analytical methods. Below are protocols for the SPME-GC-MS analysis of this compound in wine and the UHPLC analysis of its precursors in tobacco.

SPME-GC-MS Method for this compound in Wine[1]

This method utilizes headspace solid-phase microextraction (HS-SPME) for the extraction of this compound isomers, followed by analysis using gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode.

Sample Preparation and Extraction:

  • Place a 10 mL wine sample into a 20 mL vial.

  • Add 3 g of sodium chloride to the sample.

  • Equilibrate the sample at 40°C for 5 minutes.

  • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace of the vial for 60 minutes at 40°C with agitation.

  • After extraction, immediately desorb the fiber in the GC injector.

GC-MS Conditions:

  • Injector Temperature: 250°C

  • Column: DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Temperature Program: 40°C for 3 min, then ramp to 240°C at 4°C/min, and hold for 10 min.

  • Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode.

UHPLC Method for this compound Precursors in Tobacco[2]

This method employs ultrasound-assisted extraction followed by ultra-high-performance liquid chromatography for the quantification of this compound precursors.

Sample Preparation and Extraction:

  • Grind dry tobacco leaves into a fine powder.

  • Add the tobacco powder to an extraction solvent (e.g., methanol).

  • Perform ultrasound-assisted extraction for 30 minutes.

  • Centrifuge the mixture and filter the supernatant through a 0.22 µm membrane.

UHPLC Conditions:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water.

  • Detection: UV detector at an appropriate wavelength.

Visualizing the Workflow and Method Selection

To better understand the analytical processes, the following diagrams illustrate the experimental workflow for GC-MS method validation and a decision-making process for selecting an appropriate analytical technique.

GCMS_Validation_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_validation Method Validation cluster_data Data Analysis & Reporting Sample Sample Collection (e.g., Wine, Tobacco) Extraction Extraction (e.g., SPME, UAE) Sample->Extraction GC_Separation Gas Chromatographic Separation Extraction->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Linearity Linearity & Range Sensitivity LOD & LOQ Precision Precision (Repeatability & Intermediate) Accuracy Accuracy & Recovery Specificity Specificity Quantification->Linearity Quantification->Sensitivity Quantification->Precision Quantification->Accuracy Quantification->Specificity Reporting Reporting Quantification->Reporting Method_Selection Analyte Analyte of Interest Volatile Volatile? (this compound) Analyte->Volatile NonVolatile Non-Volatile? (Precursors) Analyte->NonVolatile GCMS GC-MS Volatile->GCMS Yes HPLC HPLC/LC-MS NonVolatile->HPLC Yes

References

Megastigmatrienone Isomer Distribution in Aged Wines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the distribution of five megastigmatrienone isomers in aged red and white wines. This compound, a C13-norisoprenoid, is a significant contributor to the aroma profile of aged wines, often associated with characteristic "tobacco" and "incense-like" notes. The concentration and isomeric distribution of this compound can vary depending on the wine type, aging conditions, and precursor availability. This document summarizes quantitative data from scientific literature, details the experimental protocols for analysis, and visualizes the formation pathway of these important aroma compounds.

Isomer Distribution in Aged Wines: A Quantitative Comparison

The concentration of this compound isomers in aged wines is influenced by factors such as grape variety, viticultural practices, and winemaking techniques, with a notable increase observed with aging. Aging in oak barrels has also been shown to enrich the wine in these compounds. The total concentration of the five identified this compound isomers in aged red and white wines typically ranges from 2 to 41 µg/L[1][2].

Isomer NameChemical StructureTypical Concentration Range in Aged Red Wines (µg/L)Typical Concentration Range in Aged White Wines (µg/L)Predominant Sensory Descriptors
Megastigma-4,6Z,8Z-trien-3-one(Structure not available)1.5 - 100.5 - 5Tobacco, Spicy, Woody
Megastigma-4,6Z,8E-trien-3-one(Structure not available)2.0 - 151.0 - 8Tobacco, Sweet, Balsamic
Megastigma-4,6E,8Z-trien-3-one(Structure not available)0.5 - 80.2 - 4Spicy, Herbaceous
Megastigma-4,6E,8E-trien-3-one(Structure not available)1.0 - 120.5 - 6Tobacco, Woody, Earthy
Megastigma-4,7E,9-trien-3-one(Structure not available)0.1 - 50.1 - 3Fruity, Floral

Note: The chemical structures for the individual isomers are not consistently provided in the referenced literature. The concentration ranges are indicative and can vary significantly based on the specific wine and aging conditions.

Experimental Protocols

The standard method for the quantitative analysis of this compound isomers in wine is Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Analysis of this compound Isomers

1. Sample Preparation:

  • A 10 mL aliquot of the wine sample is placed into a 20 mL screw-cap vial.

  • To enhance the release of volatile compounds, 3 g of sodium chloride (NaCl) is added to the vial.

  • An internal standard, such as 3-octanone, is added for accurate quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is commonly used for the extraction of this compound isomers[1].

  • Extraction Temperature: The sample vial is incubated at 60°C.

  • Extraction Time: The SPME fiber is exposed to the headspace of the sample for 60 minutes with continuous agitation.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: After extraction, the SPME fiber is immediately inserted into the GC injector, which is held at a temperature of 250°C for thermal desorption of the analytes. The injection is performed in splitless mode.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of the isomers.

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 3°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) is used for quantification to enhance sensitivity and selectivity. The characteristic ions for this compound isomers (m/z 190, 175, 159, 147, 135, 122, 107, 91, 79, 67, 55, 41) are monitored.

    • Identification: Isomers are identified based on their retention times and comparison of their mass spectra with those of reference standards or published data.

    • Quantification: The concentration of each isomer is determined by constructing a calibration curve using certified reference standards.

Formation Pathway of this compound Isomers

This compound isomers are not present in fresh grapes but are formed during the aging of wine through the acid-catalyzed degradation of C13-norisoprenoid precursors, primarily 3-oxo-α-ionol. This precursor exists in grapes in a glycosidically bound, non-volatile form. During aging, the acidic environment of the wine facilitates the hydrolysis of the glycosidic bond, releasing the volatile aglycone, 3-oxo-α-ionol. This is followed by a series of chemical rearrangements, including dehydration and isomerization, to form the various this compound isomers[3].

G cluster_grape In Grapes cluster_wine_aging During Wine Aging cluster_isomers Five Identified Isomers Glycosidically_Bound_3_oxo_alpha_ionol Glycosidically Bound 3-oxo-α-ionol (Non-volatile precursor) 3_oxo_alpha_ionol 3-oxo-α-ionol (Aglycone) Glycosidically_Bound_3_oxo_alpha_ionol->3_oxo_alpha_ionol  Acid Hydrolysis (Low pH of wine) Megastigmatrienone_Isomers This compound Isomers (Volatile Aroma Compounds) 3_oxo_alpha_ionol->Megastigmatrienone_Isomers  Dehydration & Isomerization Isomer1 megastigma-4,6Z,8Z-trien-3-one Isomer2 megastigma-4,6Z,8E-trien-3-one Isomer3 megastigma-4,6E,8Z-trien-3-one Isomer4 megastigma-4,6E,8E-trien-3-one Isomer5 megastigma-4,7E,9-trien-3-one

Caption: Formation of this compound isomers from their precursor during wine aging.

This guide provides a foundational understanding of the distribution and analysis of this compound isomers in aged wines. Further research is encouraged to elucidate the precise quantitative distribution of these isomers across a broader range of wine varieties and aging conditions, as well as to fully characterize the sensory contribution of each individual isomer to the complex aroma of aged wine.

References

A Comparative Guide to Solid-Phase Microextraction (SPME) Fibers for the Analysis of Megastigmatrienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of different Solid-Phase Microextraction (SPME) fibers for the analysis of Megastigmatrienone, a significant flavor and aroma compound found in various natural products, including tobacco and wine.[1][2] The selection of an appropriate SPME fiber is critical for achieving optimal extraction efficiency and sensitivity in the analysis of this semi-volatile norisoprenoid. This document summarizes experimental data and provides detailed protocols to aid in method development and application.

Comparative Analysis of SPME Fiber Performance

The extraction efficiency of SPME fibers for this compound is highly dependent on the fiber's coating material. The choice of coating influences the partitioning of the analyte from the sample matrix to the fiber. Several studies have compared different fiber types for the analysis of this compound and other volatile or semi-volatile compounds in complex matrices.

A study on the five isomers of this compound in aged wine found that a 65 μm Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber provided the highest sum of the peak areas for all isomers, indicating it was the most efficient for extraction in that specific matrix.[1] Another study comparing extraction methods for volatile flavor compounds in different tobacco types also concluded that a PDMS/DVB fiber was the most effective for the extraction of volatile flavor compounds, including this compound isomers.[3]

For a broader perspective on volatile compound analysis, which can be extrapolated to this compound, various fiber coatings are recommended based on the analyte's properties. Carboxen/PDMS fibers are generally ideal for more volatile compounds. For semi-volatile compounds like this compound, absorptive fibers such as PDMS or Polyacrylate (PA), and combination fibers like DVB/PDMS are often more suitable.[3][4] One study on volatile compounds in Mikania glomerata found that while a PA fiber was better for coumarin, a PDMS/DVB fiber was the best choice for a general, non-selective analysis of volatile and semi-volatile compounds.[5] Furthermore, for the analysis of volatile organic compounds (VOCs) and nicotine (B1678760) in mainstream smoke, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber was found to be optimal.

The following table summarizes the performance of various SPME fibers for the analysis of this compound and related compounds based on available literature.

SPME Fiber CoatingFilm Thickness (µm)Target Analyte(s)MatrixPerformance SummaryReference(s)
DVB/PDMS 65Five this compound isomersAged WineMost efficient fiber; resulted in the highest sum of the peak areas for the five isomers.[1]
PDMS/DVB Not SpecifiedVolatile flavor compounds (including this compound isomers)TobaccoSelected as the most effective for the extraction of volatile flavor compounds.[3]
DVB/CAR/PDMS 50/30Volatile Organic Compounds (VOCs) and NicotineMainstream Cigarette SmokeOptimal fiber for the extraction and concentration of VOCs.[6]
PDMS 100Volatile flavor compoundsTobaccoInvestigated, but PDMS/DVB was selected as more effective.[3]
PA (Polyacrylate) 85Volatile flavor compoundsTobaccoInvestigated, but PDMS/DVB was selected as more effective.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of results. The following are generalized experimental protocols for the analysis of this compound using SPME-GC-MS, based on common practices found in the literature.

1. Sample Preparation and Headspace SPME (HS-SPME) Extraction of this compound from Wine [1][2]

  • Sample Preparation: Place a 10 mL aliquot of wine into a 20 mL headspace vial. To enhance the release of volatile compounds, the addition of salt (e.g., 3g of NaCl) can be employed.

  • Internal Standard: Add an appropriate internal standard for quantification purposes.

  • Incubation: Seal the vial and incubate at a controlled temperature (e.g., 46°C) for a specific duration (e.g., 52 minutes) to allow for equilibration of the analytes in the headspace.

  • SPME Fiber Exposure: Introduce the SPME fiber (e.g., 65 µm DVB/PDMS) into the headspace of the vial and expose it for a defined extraction time (e.g., 52 minutes) at the same temperature.

  • Desorption: After extraction, immediately transfer the fiber to the gas chromatograph (GC) injection port for thermal desorption of the analytes.

2. GC-MS Analysis Parameters [1][7]

  • Injector: Operate in splitless mode at a temperature suitable for the desorption of semi-volatile compounds (e.g., 250°C).

  • Column: Use a suitable capillary column for the separation of volatile and semi-volatile compounds (e.g., a C18 column or equivalent).

  • Oven Temperature Program: A programmed temperature ramp is essential for the separation of different compounds based on their boiling points.

  • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometer: Operate in Electron Ionization (EI) mode. For targeted quantification, Selected Ion Monitoring (SIM) mode is often used to enhance sensitivity and selectivity for specific this compound isomers. For qualitative analysis, a full scan mode is employed.

  • Data Analysis: Identify this compound isomers based on their retention times and mass spectra compared to reference standards. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the SPME-GC-MS analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction HS-SPME cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Wine, Tobacco Extract) Vial Headspace Vial Sample->Vial Incubation Incubation & Equilibration Vial->Incubation Salt Salt Addition (Optional) Salt->Vial IS Internal Standard Addition IS->Vial Extraction SPME Fiber Exposure Incubation->Extraction Desorption Thermal Desorption in GC Injector Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (MS) Separation->Detection Identification Compound Identification Detection->Identification Quantification Quantification Detection->Quantification

Caption: Experimental workflow for this compound analysis.

This guide provides a foundational understanding for selecting an appropriate SPME fiber and developing a robust analytical method for this compound. Researchers are encouraged to optimize these general protocols for their specific sample matrices and analytical instrumentation.

References

A Guide to the Inter-Laboratory Comparison of Megastigmatrienone Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison study for the quantification of megastigmatrienone. To date, no formal inter-laboratory comparison study for this compound quantification has been identified in publicly available literature. Such studies are crucial for establishing standardized methodologies and ensuring the comparability of results across different laboratories. The methodologies and data presented herein are based on established analytical principles and data from published research to propose a robust study design.

This compound, a key flavor and aroma compound found in tobacco, wine, and other natural products, exists as several isomers.[1][2] Accurate quantification is essential for quality control, flavor profiling, and research into its biological activities. This guide outlines a proposed study design, standardized experimental protocols, and data reporting formats to facilitate a comprehensive comparison of analytical performance among participating laboratories.

Proposed Inter-Laboratory Study Design

A central coordinating laboratory would oversee the study, from sample preparation to final data analysis.

  • Sample Preparation and Distribution : The coordinating laboratory will prepare homogeneous samples of relevant matrices (e.g., wine, tobacco extract, or a synthetic solution) spiked with known concentrations of this compound isomers. Blind samples, with concentrations unknown to participants, will be included to objectively assess accuracy.

  • Participating Laboratories : A diverse group of laboratories from academia, contract research organizations (CROs), and relevant industries will be recruited to ensure a comprehensive comparison of different in-house methods, instrumentation, and personnel expertise.

  • Data Submission and Analysis : Participants will be required to report their quantitative results along with detailed descriptions of their analytical methodologies. The study coordinator will then perform a statistical analysis of the submitted data to evaluate inter-laboratory variability, accuracy, and precision.

Quantitative Data Comparison

The following table summarizes the performance of a validated method for quantifying five this compound isomers in red and white wine using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).[1] This data can serve as a benchmark for participating laboratories in a future inter-laboratory study.

ParameterWhite WineRed Wine
Limit of Quantification (LOQ) 0.06 - 0.49 µg/L0.11 - 0.98 µg/L
Repeatability (RSD%) < 10%< 10%
Recovery 96%94%

Table 1: Performance characteristics of a validated HS-SPME-GC/MS method for this compound isomer quantification in wine. Data sourced from a 2014 study on the analysis of aged wine.[1]

Experimental Protocols

Participating laboratories may use their in-house validated methods. However, for standardization, the following detailed protocols based on published methods are recommended.

1. Quantification of this compound Isomers in Wine via HS-SPME-GC-MS

This method is suitable for the analysis of volatile this compound isomers in a wine matrix.

  • Sample Preparation :

    • Place 5 mL of wine into a 20 mL headspace vial.

    • Add a saturated solution of NaCl to enhance the release of volatile compounds.

    • Seal the vial with a PTFE-faced silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME) :

    • Equilibrate the sample at 40-60 °C for 15-30 minutes with gentle agitation.

    • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20-40 minutes to adsorb the analytes.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis :

    • Injector : Splitless mode, 250 °C.

    • Carrier Gas : Helium at a constant flow rate.

    • Oven Temperature Program : Initial temperature of 40 °C, hold for 2 minutes, ramp to 250 °C at 5 °C/min, and hold for 5 minutes.

    • Mass Spectrometer : Electron Ionization (EI) mode at 70 eV.

    • Acquisition Mode : Selected Ion Monitoring (SIM) for targeted quantification of specific this compound isomers.

  • Quantification : Identification is based on retention time and mass spectra compared to a reference standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve.

2. Quantification of this compound Precursors in Tobacco via UHPLC [3]

For the analysis of non-volatile this compound precursors, such as (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG), an Ultra-High-Performance Liquid Chromatography (UHPLC) method is employed.

  • Sample Preparation (Ultrasound-Assisted Extraction) :

    • Weigh 0.5 g of powdered tobacco leaves into a centrifuge tube.

    • Add 10 mL of methanol-water (80:20, v/v).

    • Vortex for 1 minute and then sonicate for 30 minutes in a water bath at 40 °C.

    • Centrifuge at 8000 rpm for 10 minutes.

    • Filter the supernatant through a 0.22 µm nylon filter before UHPLC analysis.

  • UHPLC System :

    • Column : A suitable C18 column.

    • Mobile Phase : A gradient elution using a mixture of acetonitrile (B52724) and water.

    • Detection : UV detector set at an appropriate wavelength.

  • Quantification : The concentration of the precursors is determined by comparing the peak areas of the samples to those of a calibration curve prepared with known concentrations of analytical standards.

Visualized Workflows

The following diagrams illustrate the proposed workflow for the inter-laboratory study and the analytical process.

InterLab_Comparison_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories A Sample Preparation (Spiked & Blind Samples) B Sample Distribution A->B C Receive Samples B->C F Statistical Analysis of Results G Final Report Generation F->G D Sample Analysis (In-House Method) C->D E Report Quantitative Results & Methodology D->E E->F

Caption: Proposed workflow for the inter-laboratory comparison study.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep Matrix Spiking or Extraction analysis GC-MS or UHPLC Analysis prep->analysis data_acq Data Acquisition analysis->data_acq quant Peak Integration & Quantification data_acq->quant report Results Reporting quant->report

Caption: General analytical workflow for this compound quantification.

References

A Comparative Guide to the Cross-Validation of HPLC and GC Methods for Megastigmatrienone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of Megastigmatrienone. This compound, also known as tabanone, is a key aroma compound found in various natural products, including tobacco and certain aged wines, contributing to their characteristic flavor profiles.[1][2][3] The choice of analytical technique is critical for accurate quantification in complex matrices, impacting quality control and research applications.

This document outlines detailed experimental protocols for both a validated GC-Mass Spectrometry (GC-MS) method and a proposed HPLC method based on established derivatization techniques. A direct comparison of their performance characteristics is presented to aid researchers in selecting the most suitable method for their specific analytical needs.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[4][5][6] For this compound, a validated method utilizing headspace solid-phase microextraction (HS-SPME) coupled with GC-MS has been successfully applied to wine samples.[1]

Sample Preparation (HS-SPME)

  • Place 5 mL of wine sample into a 20 mL headspace vial.

  • Add a saturated solution of NaCl to enhance the release of volatile compounds.

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at 40-60 °C for 15-30 minutes with gentle agitation.

  • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20-40 minutes to adsorb the analytes.[1]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

GC-MS Conditions

ParameterSpecification
Column Capillary column suitable for volatile compounds (e.g., DB-5MS)
Carrier Gas Helium at a constant flow rate
Oven Program A programmed temperature ramp to separate compounds based on their boiling points.
Injector Splitless mode for thermal desorption of the SPME fiber
Ionization Mode Electron Ionization (EI)
Detection Mode Selected Ion Monitoring (SIM) for targeted quantification of this compound isomers
High-Performance Liquid Chromatography (HPLC) with UV Detection

Direct analysis of volatile ketones like this compound by HPLC is challenging due to their limited UV absorbance and volatility. A common and effective approach involves pre-column derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form a stable, UV-active hydrazone derivative.[7] The following protocol is a representative method based on established procedures for other ketones.

Sample Preparation and Derivatization

  • Extract this compound from the sample matrix using a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • To the extract, add an acidic solution of 2,4-dinitrophenylhydrazine.

  • Heat the mixture at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 30-60 minutes) to ensure complete derivatization.

  • Cool the reaction mixture and, if necessary, neutralize the excess acid.

  • Filter the derivatized sample through a 0.22 µm membrane filter prior to injection.

HPLC-UV Conditions

ParameterSpecification
Column Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient or isocratic mixture of acetonitrile (B52724) and water
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection UV detector at 360 nm

Performance Comparison

The following table summarizes the key performance characteristics of the GC-MS method for this compound analysis in wine and the expected performance of a derivatization-based HPLC-UV method for a similar ketone.

ParameterGC-MS (this compound in Wine)HPLC-UV (DNPH-derivatized Ketones - Representative)
Limit of Quantification (LOQ) 0.06 - 0.98 µg/L[1]Typically in the low µg/L range
Repeatability (RSD) < 10%[1]Typically < 2%
Recovery 94 - 96%[1]Typically 98 - 102%
Linearity (r²) Not specified in the reference, but generally ≥ 0.99 for validated methods≥ 0.999
Analysis Time GC runs are typically faster for volatile compounds.[4][6]HPLC runs can be longer, but UHPLC can significantly reduce analysis time.
Specificity High, especially with MS detection in SIM mode.Good, dependent on chromatographic separation of derivatives.
Sample Preparation HS-SPME is a clean and efficient extraction technique.Derivatization adds an extra step to the sample preparation process.

Experimental Workflows

Analytical_Workflows Figure 1. Experimental Workflows for this compound Analysis cluster_GC GC-MS Method cluster_HPLC HPLC-UV Method GC_Sample Sample (e.g., Wine) GC_SPME HS-SPME (Extraction & Concentration) GC_Sample->GC_SPME GC_Injection Thermal Desorption in GC Injector GC_SPME->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation GC_Detection MS Detection (SIM Mode) GC_Separation->GC_Detection GC_Data Data Analysis GC_Detection->GC_Data HPLC_Sample Sample HPLC_Extraction Solvent Extraction HPLC_Sample->HPLC_Extraction HPLC_Derivatization Derivatization (with DNPH) HPLC_Extraction->HPLC_Derivatization HPLC_Injection HPLC Injection HPLC_Derivatization->HPLC_Injection HPLC_Separation HPLC Separation (C18 Column) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection (360 nm) HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data

Caption: Experimental Workflows for this compound Analysis.

Conclusion

Both GC-MS and HPLC-UV offer viable approaches for the quantification of this compound, each with distinct advantages and considerations.

GC-MS is generally the more direct and established method for volatile compounds like this compound.[4][6] Its high sensitivity and specificity, particularly when using mass spectrometric detection, make it an excellent choice for complex matrices. The use of HS-SPME for sample preparation is an efficient and solvent-minimized technique.

HPLC-UV , following a derivatization step, provides a robust alternative. While the derivatization adds a step to the sample preparation workflow, it overcomes the challenges of analyzing a volatile, weakly UV-absorbing compound by HPLC. This method can be advantageous in laboratories where GC-MS is not available or when analyzing for a broader range of carbonyl compounds simultaneously.

The choice between these two powerful techniques will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and throughput needs. For the direct analysis of this compound, GC-MS is the more straightforward and commonly employed technique. However, with appropriate derivatization, HPLC can also provide accurate and reliable quantitative results.

References

Megastigmatrienone in Focus: A Comparative Guide to Norisoprenoid Aroma Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of megastigmatrienone and other key norisoprenoids, focusing on their distinct aroma profiles and the analytical methodologies used to quantify and evaluate them. The information presented is supported by experimental data to aid in research and development involving flavor and fragrance compounds.

Section 1: Comparative Analysis of Norisoprenoid Aroma Profiles

Norisoprenoids are a class of aromatic compounds derived from the degradation of carotenoids. They are significant contributors to the aroma profiles of a wide variety of products, including wine, tea, and tobacco. This compound, often associated with a tobacco-like aroma, is a key member of this family. Understanding the nuances of its aroma profile in comparison to other norisoprenoids is crucial for flavor and fragrance applications.

Quantitative Sensory Data

The following table summarizes the key aroma descriptors and sensory thresholds of this compound and other selected C13-norisoprenoids. Sensory thresholds, the lowest concentration at which a substance can be detected, are critical for understanding the impact of these compounds on the overall aroma of a product.

CompoundAroma DescriptorsSensory Threshold (in water/model wine)Typical Concentration in Wine
This compound Tobacco, spicy, woody, sweet[1][2]Not widely reported, hypothetical ~0.3-1.2 µg/L[1]Varies, can increase with aging[3]
β-Damascenone Cooked apple, rose, honey, fruity[4][5]0.05 µg/L[4]0.5 - 4 µg/L in red wines[6]
TDN (1,1,6-trimethyl-1,2-dihydronaphthalene) Kerosene, petrol[5][6]2 µg/L[4][6]Up to 50+ µg/L in aged Riesling[5]
Vitispirane Eucalyptus, camphor, floral, fruity, woody[5][7]Not definitively established, but contributes to aroma at low levels[5]Varies, increases with aging[5]
β-Ionone Violet, raspberry[8]0.09 µg/L[4]Can be found in various red wines[8]
Occurrence and Concentration in Different Matrices

The concentration of norisoprenoids can vary significantly depending on the product matrix, processing, and aging conditions.

CompoundWineTobaccoTea
This compound Present, especially in aged wines, contributes to "tobacco" notes.[3]Key aroma compound, also known as "tabanone," contributing to sweet, dry, and fruity notes.[2][9]Present, contributes to the overall aroma profile.
β-Damascenone Widely present, enhances fruity and floral notes.[5]Found in various tobacco types.[9]A common volatile compound contributing to the tea aroma.[10]
TDN Characteristic of aged Riesling wines.[5]Not a primary aroma contributor.Not a primary aroma contributor.
Vitispirane Common in many aged wines.[5]Present in some tobacco varieties.Present in some tea varieties.
β-Ionone Contributes to the aroma of certain red grape varieties like Syrah and Pinot Noir.[8]Found in various tobacco types.[9]A contributor to the floral notes in some teas.

Section 2: Experimental Protocols

Accurate quantification and sensory evaluation of norisoprenoids are essential for research and quality control. The following sections detail the methodologies commonly employed.

Quantitative Analysis: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This is a standard technique for the analysis of volatile and semi-volatile organic compounds in various matrices.

Objective: To extract and quantify norisoprenoids from a sample matrix (e.g., wine, tobacco extract).

Materials:

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Solid-phase microextraction (SPME) fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heater-stirrer or water bath

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Internal standards (e.g., deuterated analogues of the target compounds)

Procedure:

  • Sample Preparation: Place a defined amount of the sample (e.g., 5 mL of wine or a specific weight of tobacco extract diluted in a suitable solvent) into a 20 mL headspace vial.

  • Internal Standard Addition: Add a known amount of the internal standard solution to the vial.

  • Matrix Modification (Optional): For wine samples, add a salt (e.g., 1 g of NaCl) to increase the ionic strength and promote the release of volatile compounds into the headspace.

  • Equilibration: Seal the vial and place it in a heater-stirrer or water bath at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow the volatile compounds to equilibrate between the sample and the headspace.

  • SPME Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation. The volatile compounds will adsorb onto the fiber coating.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC. The high temperature of the injector (e.g., 250°C) desorbs the analytes from the fiber onto the GC column.

  • Chromatographic Separation: The analytes are separated on the GC column based on their volatility and affinity for the stationary phase. A typical temperature program starts at a low temperature (e.g., 40°C) and gradually increases to a higher temperature (e.g., 250°C).

  • Mass Spectrometric Detection: As the compounds elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra are used for identification and quantification.

  • Data Analysis: Identify the target norisoprenoids based on their retention times and mass spectra compared to authentic standards. Quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Sensory Evaluation: Descriptive Analysis of Aroma

Descriptive analysis is a sensory method used to identify and quantify the aromatic attributes of a product.

Objective: To characterize and compare the aroma profiles of samples containing different norisoprenoids.

Materials:

  • Trained sensory panel (8-12 panelists)

  • Standard wine tasting glasses with covers

  • Samples for evaluation, presented at a controlled temperature

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation software or standardized scoresheets

Procedure:

  • Panelist Training: Train a panel of assessors to recognize and rate the intensity of specific aroma attributes relevant to the samples being tested (e.g., "tobacco," "fruity," "floral," "kerosene"). Reference standards for each attribute should be provided.

  • Sample Preparation and Presentation: Prepare the samples under controlled conditions to ensure consistency. Present the samples blind-coded and in a randomized order to the panelists.

  • Evaluation: Panelists individually assess the aroma of each sample. They are typically asked to sniff the sample and then rate the intensity of each pre-defined attribute on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

  • Data Collection: Collect the intensity ratings from all panelists for each sample and attribute.

  • Data Analysis: Analyze the data statistically (e.g., using Analysis of Variance - ANOVA) to determine if there are significant differences in the aroma profiles of the samples. The results are often visualized using spider or radar plots.

Section 3: Visualizing Key Pathways and Workflows

Biosynthesis of C13-Norisoprenoids from Carotenoids

Norisoprenoids are formed through the enzymatic or photochemical cleavage of carotenoid precursors. Carotenoid cleavage dioxygenases (CCDs) are key enzymes in this pathway.

Carotenoid_Degradation Carotenoid Degradation to Norisoprenoids cluster_precursors Carotenoid Precursors cluster_cleavage Cleavage cluster_products C13-Norisoprenoid Products beta-Carotene beta-Carotene Enzymatic Cleavage (CCD1, CCD4) Enzymatic Cleavage (CCD1, CCD4) beta-Carotene->Enzymatic Cleavage (CCD1, CCD4) Photochemical Oxidation Photochemical Oxidation beta-Carotene->Photochemical Oxidation Neoxanthin Neoxanthin Neoxanthin->Enzymatic Cleavage (CCD1, CCD4) Neoxanthin->Enzymatic Cleavage (CCD1, CCD4) Lutein Lutein Lutein->Photochemical Oxidation This compound This compound Enzymatic Cleavage (CCD1, CCD4)->this compound beta-Damascenone beta-Damascenone Enzymatic Cleavage (CCD1, CCD4)->beta-Damascenone beta-Ionone beta-Ionone Enzymatic Cleavage (CCD1, CCD4)->beta-Ionone TDN TDN Photochemical Oxidation->TDN Vitispirane Vitispirane Photochemical Oxidation->Vitispirane

Caption: Biosynthesis of C13-Norisoprenoids.

Experimental Workflow for Norisoprenoid Analysis

The following diagram illustrates the typical workflow for the quantitative and sensory analysis of norisoprenoids.

Experimental_Workflow Norisoprenoid Analysis Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation SampleCollection Sample Collection (Wine, Tobacco, Tea) Homogenization Homogenization/ Extraction SampleCollection->Homogenization HS_SPME HS-SPME Homogenization->HS_SPME SensoryPanel Sensory Panel Evaluation Homogenization->SensoryPanel GC_MS GC-MS Analysis HS_SPME->GC_MS Quantification Quantification of Norisoprenoids GC_MS->Quantification SensoryProfile Aroma Profile Characterization SensoryPanel->SensoryProfile Correlation Correlation Analysis Quantification->Correlation SensoryProfile->Correlation

Caption: Norisoprenoid Analysis Workflow.

References

The Shifting Sands of Spirit Aromas: Megastigmatrienone's Rise During Aging

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the chemical evolution of spirits reveals a significant increase in megastigmatrienone concentration during the aging process, a key contributor to the desirable tobacco-like aroma in aged liquors. This guide compares the changing concentrations of this important norisoprenoid with other volatile compounds, providing researchers, scientists, and drug development professionals with a comprehensive overview supported by experimental data.

The maturation of spirits in wooden barrels is a complex process involving the extraction of compounds from the wood and a series of chemical reactions that transform the aromatic profile of the final product. Among the myriad of compounds that evolve, this compound, a C13-norisoprenoid, has been identified as a crucial contributor to the characteristic tobacco and fruity notes in aged spirits such as Cognac, Armagnac, and rum.

The Ascent of this compound: A Quantitative Look

While freshly distilled spirits contain trace amounts of this compound, its concentration markedly increases with time spent in oak barrels. Research indicates that specific isomers of this compound can even be used to differentiate between unaged and aged spirits. For instance, the concentration of megastigma-4,7E,9-trien-3-one is a known indicator of barrel aging. Furthermore, the levels of megastigma-4,6Z,8E-trien-3-one can help distinguish between different types of aged spirits, such as Cognac and Armagnac.[1][2]

The following table illustrates the typical evolution of key volatile compounds during the aging of whiskey, showcasing the general trend of increasing concentrations for many aroma-active compounds.

Table 1: Evolution of Major Volatile Compounds in Whiskey During Aging (µg/L)

CompoundUnaged (0 Years)3 Years6 Years
Acetaldehyde10,00025,00040,000
Acetaldehyde diethyl acetal5,00015,00025,000
Ethyl acetate50,000100,000150,000

Data sourced from a study on high-volatility fraction changes in whiskey during aging.[3]

In Cognac, the concentration of various terpenes also shifts significantly with aging. While specific quantitative data across multiple aging points is proprietary and varies between producers, general trends have been observed.

Table 2: General Trend of Terpene Concentration in Cognac with Aging

Terpene CompoundTrend with Aging
GeraniolIncrease
α-TerpineolIncrease
1,8-Cineole (Eucalyptol)Increase
NerolDecrease

Information based on a study of the aromatic composition of Cognac.[4]

The Broader Chemical Symphony of Aging

The increase in this compound is part of a larger chorus of chemical changes. During maturation, a multitude of reactions occur, including the extraction of phenolic compounds from the oak, the formation of esters, and the oxidation of various components.[5]

  • Wood-Derived Compounds: Oak barrels impart a wealth of compounds into the spirit, including vanillin (B372448) (vanilla notes), syringaldehyde (B56468) (smoky, spicy notes), and oak lactones (coconut, woody notes). The concentration of these compounds generally increases with aging.[6]

  • Esterification: The reaction between acids and alcohols, known as esterification, leads to the formation of esters, which are responsible for many of the fruity and floral aromas in spirits. The concentration of esters, such as ethyl acetate, tends to rise during maturation.[3]

  • Oxidation: Controlled exposure to oxygen through the pores of the wooden barrel leads to oxidative reactions that can both create new desirable aroma compounds and mellow the harshness of the young spirit.[5]

Experimental Protocols

The quantification of this compound and other volatile compounds in spirits is primarily achieved through Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

HS-SPME-GC-MS Analysis of this compound

1. Sample Preparation:

  • A 10 mL aliquot of the spirit sample is placed into a 20 mL headspace vial.

  • To increase the ionic strength of the sample and promote the release of volatile compounds, 1 gram of sodium chloride (NaCl) is added.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • The vial is sealed with a PTFE/silicone septum and placed in a temperature-controlled autosampler.

  • The sample is equilibrated at 40°C for 5 minutes with constant agitation.

  • A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber is exposed to the headspace of the vial for 30 minutes at 40°C to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • The SPME fiber is then desorbed in the heated injection port of the gas chromatograph at 250°C for 5 minutes in splitless mode.

  • The separated compounds are detected by a mass spectrometer operating in electron ionization (EI) mode.

  • Quantification is performed using a calibration curve generated with a standard solution of this compound.

The Genesis of a Tobacco Aroma

The formation of this compound in spirits is a fascinating example of chemical transformation during aging. It originates from the degradation of carotenoids, which are naturally present in the raw materials used for spirit production.

G Formation Pathway of this compound Carotenoids Carotenoids (in raw material) Precursors Glycosidic Precursors (e.g., 3-oxo-α-ionol glycoside) Carotenoids->Precursors Degradation Oxoionol 3-oxo-α-ionol Precursors->Oxoionol Acid Hydrolysis (during aging) This compound This compound Isomers (Tobacco Aroma) Oxoionol->this compound Acid-Catalyzed Rearrangement

Caption: Formation of this compound from Carotenoid Precursors.

This guide provides a snapshot of the dynamic chemical changes that occur during the aging of spirits, with a focus on the emergence of the key aroma compound, this compound. The provided data and protocols offer a valuable resource for professionals in the field to understand and further investigate the intricate science behind the flavors of aged spirits.

References

A Comparative Guide to Megastigmatrienone Quantification in Fruit Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and related scientific fields, understanding the distribution and concentration of specific bioactive compounds in natural sources is paramount. Megastigmatrienone, a C13-norisoprenoid, is a significant contributor to the aromatic profile of many fruits and is of interest for its potential biological activities. This guide provides a comparative quantitative analysis of this compound and related C13-norisoprenoids in various fruit cultivars, supported by detailed experimental protocols.

Quantitative Data Summary

The concentration of this compound and other C13-norisoprenoids can vary significantly among different fruit cultivars and is influenced by factors such as ripeness, cultivation practices, and environmental conditions.[1][2] The following table summarizes the quantitative data for key C13-norisoprenoids, including β-damascenone and β-ionone, which are structurally and biosynthetically related to this compound, in several grape varieties. Direct quantitative data for this compound across a wide range of fruit cultivars is limited in the reviewed literature; therefore, data for closely related and frequently studied C13-norisoprenoids are presented as a proxy.

Fruit Cultivar (Grape)CompoundConcentrationReference
Pinot noirβ-damascenone (free form)Low and relatively stable during growing season
Pinot noirβ-ionone (free form)Low and relatively stable during growing season
Pinot noirα-ionone (free form)Low and relatively stable during growing season
Muscat varietiesC13-norisoprenoids (total)Consistently higher than Gewürztraminer[1]
GewürztraminerC13-norisoprenoids (total)Consistently lower than Muscat varieties[1]
Negretteβ-iononeUp to 340 µg/L (in wine)[3]
Various red winesβ-damascenoneUp to 2 µg/L[3]
Various white winesβ-damascenone5-10 µg/L[3]

Experimental Protocols

The quantification of this compound and other volatile C13-norisoprenoids from fruit matrices typically involves extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. A common and effective extraction technique is headspace solid-phase microextraction (HS-SPME).[4][5]

Detailed Protocol: HS-SPME-GC-MS for C13-Norisoprenoid Analysis in Grapes

This protocol is a synthesized methodology based on practices described in the cited literature.[5][6]

1. Sample Preparation:

  • Homogenize 2 grams of grape berries in a 10 mL glass vial.

  • Add 500 µL of deionized water to create a homogenate suspension.

  • Adjust the pH of the suspension to 1.0.

  • To facilitate accurate quantification, introduce deuterated internal standards. For example, add 10 µL of a 5 µg/mL solution of a deuterated standard mix (e.g., [2H3] β-ionone and [2H4] β-damascenone).[6]

  • Seal the vials with PTFE/silicone septa.

2. Analyte Extraction (HS-SPME):

  • Incubate the sealed vials in a heating block for 1 hour at 100°C and subsequently cool to 40°C.[6]

  • Expose a solid-phase microextraction (SPME) fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial at 40°C for 30 minutes with agitation.[5]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Desorb the extracted analytes from the SPME fiber in the GC injection port.

  • GC Column: Utilize a suitable capillary column (e.g., HP-5MS).

  • Temperature Program:

    • Initial temperature: 40°C for 4 minutes.

    • Ramp: Increase to 240°C at a rate of 12°C/min.

    • Hold: Maintain 240°C for 5 minutes.[6]

  • Mass Spectrometry: Operate the mass spectrometer in selective ion monitoring (SIM) mode for precise quantitation.[6]

    • Example m/z values for SIM:

      • β-damascenone: m/z 69

      • [2H4] β-damascenone (internal standard): m/z 73

      • β-ionone: m/z 177

      • [2H3] β-ionone (internal standard): m/z 180[6]

4. Quantification:

  • Calculate the concentration of each analyte based on the peak area ratio of the analyte to its corresponding internal standard.[1]

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of this compound and other C13-norisoprenoids in fruit samples.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis start Fruit Sample (e.g., Grapes) homogenize Homogenization start->homogenize ph_adjust pH Adjustment homogenize->ph_adjust add_is Addition of Internal Standard ph_adjust->add_is incubation Incubation at 100°C add_is->incubation hs_spme Headspace SPME incubation->hs_spme gcms GC-MS Analysis hs_spme->gcms quant Quantification gcms->quant

A generalized workflow for the quantification of C13-norisoprenoids in fruit.

Concluding Remarks

The quantitative analysis of this compound and related C13-norisoprenoids in different fruit cultivars reveals significant variability, underscoring the importance of cultivar selection in applications where these compounds are of interest. The presented HS-SPME-GC-MS methodology provides a robust and sensitive approach for the quantification of these volatile compounds. Further research is warranted to expand the quantitative data to a broader range of fruit species and cultivars to fully elucidate the distribution of this compound in the plant kingdom.

References

A Comparative Guide to Megastigmatrienone Extraction Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of common methods for the extraction of Megastigmatrienone, a key aroma compound found in various natural sources, notably tobacco and certain fruits. The selection of an appropriate extraction method is critical for achieving optimal yield, purity, and analytical sensitivity. This document outlines the performance of four key techniques: Solvent Extraction, Steam Distillation, Ultrasound-Assisted Extraction (UAE), and Headspace Solid-Phase Microextraction (HS-SPME), supported by available experimental data.

Data Presentation: Comparison of Extraction Method Performance

The following table summarizes the quantitative data available for different extraction methods. It is important to note that direct comparative studies for this compound across all methods are limited. Therefore, data from studies on similar volatile compounds in comparable matrices are included to provide a broader perspective.

Parameter Solvent Extraction Steam Distillation (SD) Ultrasound-Assisted Extraction (UAE) Headspace Solid-Phase Microextraction (HS-SPME)
Principle Dissolution of this compound in an organic solvent.Separation of volatile compounds by passing steam through the plant material.Use of acoustic cavitation to disrupt cell walls and enhance solvent penetration.Adsorption of volatile compounds from the headspace onto a coated fiber.
Typical Yield Variable, dependent on solvent and conditions. A study on tobacco waste reported a nicotine (B1678760) yield of up to 10.88 mg from a 30 cm x 3 cm bed.The total amount of volatile components from aged flue-cured tobacco leaves was found to be 228.42 µg/g.[1]A study on monoterpenoids in wine reported recoveries in the range of 93-97%.[2]A study on this compound isomers in wine reported recoveries of 94-96%.[3]
Purity of Extract Can be low due to co-extraction of other soluble compounds.Generally provides a cleaner extract of volatile compounds.Purity is dependent on the selectivity of the solvent.High purity for volatile analytes as non-volatile matrix components are left behind.
Extraction Time Can range from hours to days for maceration.[4]Typically several hours (e.g., 4 hours or more).[5]Significantly shorter, often in the range of 15-60 minutes.[6]Relatively fast, with extraction times typically between 20-60 minutes.[7]
Solvent Consumption High.Low to moderate (water).Reduced solvent consumption compared to conventional methods.[6]Solvent-free extraction.[8]
Detection Limit Dependent on the final concentration and analytical method.Dependent on the efficiency of distillation and concentration steps.A study on monoterpenoids in wine reported limits of detection between 30-39 µg/L.[2]For this compound isomers in wine, the limit of quantification (LOQ) was between 0.06-0.98 µg/L.[7][3]
Advantages Simple setup, scalable.Effective for volatile, thermally stable compounds.Fast, efficient, and requires less solvent.High sensitivity, solvent-free, and simple to automate.
Disadvantages High solvent cost and disposal issues, potential for thermal degradation if heated.Can cause thermal degradation of sensitive compounds, requires more energy.Requires specialized equipment, potential for localized heating.Not suitable for large-scale preparative extractions, fiber lifetime can be limited.

Experimental Protocols

Solvent Extraction (Maceration)

This protocol describes a general procedure for the extraction of this compound from a plant matrix using a solvent.

Materials:

  • Dried and powdered plant material (e.g., tobacco leaves)

  • Solvent (e.g., methanol (B129727), ethanol, or dichloromethane)

  • Erlenmeyer flask

  • Shaker or magnetic stirrer

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Weigh a known amount of the powdered plant material and place it into an Erlenmeyer flask.

  • Add the selected solvent to the flask at a specific solid-to-solvent ratio (e.g., 1:10 w/v).

  • Seal the flask and place it on a shaker or use a magnetic stirrer to agitate the mixture at room temperature.

  • Continue the extraction for a defined period, typically ranging from several hours to 24 hours.

  • After extraction, filter the mixture through filter paper to separate the extract from the solid plant residue.

  • Wash the residue with a small amount of fresh solvent to ensure maximum recovery.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to remove the solvent.

  • The resulting crude extract can be used for further purification or analysis.

Steam Distillation

This protocol outlines the steps for extracting volatile compounds like this compound using steam distillation.[9][10]

Materials:

  • Fresh or dried plant material

  • Distillation flask (round-bottom)

  • Steam generator (or provision for direct steam injection)

  • Condenser

  • Receiving flask

  • Heating mantle or other heat source

  • Separatory funnel

  • Organic solvent (e.g., dichloromethane (B109758) or diethyl ether) for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Place the plant material into the distillation flask. Do not fill the flask more than two-thirds full.

  • Add water to the flask to cover the plant material.

  • Set up the steam distillation apparatus, ensuring all joints are properly sealed.

  • Heat the flask to boil the water and generate steam, or introduce steam from an external source.

  • The steam will pass through the plant material, volatilizing the this compound.

  • The mixture of steam and volatile compounds will then travel to the condenser.

  • Cooling water flowing through the condenser will condense the vapor into a liquid distillate, which is collected in the receiving flask. The distillate will be a two-phase mixture of water and the water-insoluble this compound.

  • Continue the distillation until no more oil droplets are observed in the distillate.

  • Transfer the collected distillate to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane) three times.

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter to remove the drying agent, and then carefully evaporate the solvent to obtain the essential oil containing this compound.

Ultrasound-Assisted Extraction (UAE)

This protocol details the use of ultrasonication to enhance the extraction of this compound.[6]

Materials:

  • Dried and powdered plant material

  • Solvent (e.g., methanol or ethanol)

  • Beaker or flask

  • Ultrasonic bath or probe sonicator

  • Filter paper

  • Centrifuge (optional)

  • Rotary evaporator

Procedure:

  • Place a known amount of the powdered plant material into a beaker or flask.

  • Add the extraction solvent at a specified solid-to-solvent ratio.

  • Place the vessel in an ultrasonic bath or immerse the tip of a probe sonicator into the mixture.

  • Apply ultrasonic waves at a specific frequency (e.g., 20-40 kHz) and power for a set duration (e.g., 15-30 minutes). The temperature of the extraction vessel should be monitored and controlled, if necessary, using a cooling bath.

  • After sonication, separate the extract from the solid residue by filtration or centrifugation.

  • Wash the residue with a small volume of fresh solvent.

  • Combine the extracts and concentrate them using a rotary evaporator.

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is for the analysis of volatile this compound and is particularly useful for profiling the aroma of a sample.[7][3]

Materials:

  • Sample containing this compound (e.g., ground tobacco, wine)

  • Headspace vial with a PTFE/silicone septum cap

  • SPME fiber holder and a suitable fiber (e.g., 65 µm PDMS/DVB)

  • Heating block or water bath with agitation capabilities

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • Place a precise amount of the sample into a headspace vial. For solid samples, grinding may be necessary. For liquid samples, a specific volume is used.

  • Optionally, add a salt (e.g., NaCl) to the sample to increase the vapor pressure of the analytes.

  • Seal the vial tightly with the septum cap.

  • Place the vial in a heating block or water bath and allow it to equilibrate at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes) with agitation.

  • After equilibration, expose the SPME fiber to the headspace above the sample for a defined extraction time (e.g., 30-60 minutes).

  • Once the extraction is complete, retract the fiber into the needle of the holder.

  • Immediately insert the SPME device into the heated injection port of the GC-MS.

  • Desorb the trapped analytes from the fiber onto the GC column for separation and subsequent detection by the mass spectrometer.

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Methods cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Plant Material (e.g., Tobacco Leaves) Grinding Grinding/ Homogenization Sample->Grinding SE Solvent Extraction Grinding->SE SD Steam Distillation Grinding->SD UAE Ultrasound-Assisted Extraction Grinding->UAE SPME HS-SPME Grinding->SPME Filtration Filtration/ Centrifugation SE->Filtration SD->Filtration UAE->Filtration GCMS GC-MS Analysis SPME->GCMS Concentration Concentration (Rotary Evaporator) Filtration->Concentration Concentration->GCMS Data Data Interpretation (Quantification & Purity) GCMS->Data

References

A Comparative Guide to the Accuracy and Precision of Megastigmatrienone Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the performance of various analytical methods for the quantification of Megastigmatrienone, a significant flavor and aroma compound found in various natural products.[1] The selection of a suitable analytical technique is pivotal for ensuring the quality and consistency of research and development processes. This document provides a comprehensive overview of experimental protocols and performance data for key analytical techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography (UHPLC).

Comparative Analysis of Analytical Methods

The following table summarizes the key performance parameters for the quantification of this compound and its precursors. The data has been compiled from various studies to provide a comparative perspective.

ParameterGas Chromatography-Mass Spectrometry (GC-MS) with HS-SPMEUltra-High-Performance Liquid Chromatography (UHPLC) for Precursors
Analyte This compound Isomers(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)
Matrix White and Red WineTobacco Leaves
Linearity (R²) Not explicitly stated, but method was successfully validated.[2]rrOIPG: 0.9991, rsOIPG: 0.9990[3]
Accuracy (% Recovery) White Wine: 96%, Red Wine: 94%[2][4]rrOIPG: 83.94%, rsOIPG: 105.90%[3]
Precision (%RSD) < 10%[2][4]rrOIPG: 1.22%, rsOIPG: 1.93%[3]
Limit of Detection (LOD) Not explicitly stated.rrOIPG: 2.5 µg/mL, rsOIPG: 2.9 µg/mL[3]
Limit of Quantification (LOQ) White Wine: 0.06 - 0.49 µg/L, Red Wine: 0.11 - 0.98 µg/L[2][4]Not explicitly stated.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) with Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the quantification of volatile this compound isomers in liquid matrices such as wine.[2][4]

1. Sample Preparation (HS-SPME):

  • Place 5-10 mL of the wine sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, a saturated solution of NaCl can be added.[1]

  • Seal the vial with a PTFE-faced silicone septum.

  • Equilibrate the sample at a controlled temperature (e.g., 40-60 °C) for a defined period (e.g., 15-30 minutes) with gentle agitation.[1]

  • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for a specific time (e.g., 20-40 minutes) to adsorb the analytes.[1][2][4]

  • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[1]

2. GC-MS Conditions:

  • Column: A capillary column suitable for the separation of volatile and semi-volatile compounds (e.g., DB-5MS).[5]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Oven Temperature Program: A programmed temperature ramp is used to separate compounds based on their boiling points.[5]

  • Injection: The adsorbed analytes are thermally desorbed from the SPME fiber in the GC inlet.

  • Ionization Mode: Electron Ionization (EI).[5]

  • Scan Mode: Selected Ion Monitoring (SIM) for targeted quantification of specific isomers.[2][4][5]

3. Data Analysis:

  • Identification of this compound isomers is based on their retention times and comparison of their mass spectra to a reference standard.[5]

  • Quantification is achieved by integrating the peak area and comparing it against a calibration curve prepared with known concentrations of analytical standards.[5]

Ultra-High-Performance Liquid Chromatography (UHPLC) for this compound Precursors

This method is designed for the quantitative analysis of this compound precursors in solid matrices like tobacco leaves.[3]

1. Sample Preparation (Ultrasound-Assisted Extraction):

  • Grind dry tobacco leaves into a fine powder.[5]

  • Add a suitable organic solvent, such as methanol (B129727) or a mixture of methanol and water, to the powder.[5]

  • Subject the mixture to ultrasonic extraction for approximately 30 minutes to enhance extraction efficiency.[5]

  • Centrifuge the extract to separate the solid and liquid phases.[5]

  • Filter the supernatant through a 0.22 µm membrane to remove any particulate matter.[5]

2. UHPLC Conditions:

  • Chromatographic System: A UHPLC system equipped with a C18 column.[5]

  • Mobile Phase: A gradient elution using a mixture of solvents, such as acetonitrile (B52724) and water.[5]

  • Detection: A UV detector set at an appropriate wavelength.[5]

3. Data Analysis:

  • The concentration of the precursors is determined by comparing the peak areas of the samples to those of a calibration curve prepared with known concentrations of analytical standards.[5]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the analysis of this compound and its precursors.

cluster_prep Sample Preparation cluster_analysis Analytical Separation & Detection cluster_data Data Processing Sample Sample (e.g., Tobacco, Wine) Extraction Extraction (UAE or HS-SPME) Sample->Extraction Filtration Filtration/Cleanup Extraction->Filtration Chromatography Chromatography (GC or UHPLC) Filtration->Chromatography Detection Detection (MS or UV) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the analysis of this compound.

Carotenoid Degradation Pathway

This compound is formed from the degradation of carotenoids. The simplified pathway below illustrates this process.

Carotenoids Carotenoids Degradation Enzymatic/Oxidative Degradation Carotenoids->Degradation Precursors This compound Precursors (e.g., 3-oxo-α-ionol glucosides) Degradation->Precursors Formation Hydrolysis/Rearrangement Precursors->Formation This compound This compound Formation->this compound

Caption: Simplified carotenoid degradation pathway to this compound.

References

A Comparative Guide to the Linearity and Range of Megastigmatrienone Calibration Curves in Analytical Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the linearity and range of calibration curves for Megastigmatrienone, a significant flavor and aroma compound, with alternative analytes commonly found in similar matrices. The data presented is intended to assist researchers in selecting and validating analytical methods for the quantification of these compounds.

This compound, a C13-norisoprenoid, is a key contributor to the aroma profile of various products, including tobacco, wine, and spirits.[1] Accurate quantification of this compound is crucial for quality control and flavor development. This is typically achieved by establishing robust calibration curves using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

This guide will compare the calibration curve characteristics of this compound and its precursors with two other significant flavor compounds: β-ionone, another C13-norisoprenoid, and guaiacol (B22219), a phenolic compound.

Comparative Analysis of Calibration Curve Performance

The linearity and range of a calibration curve are critical parameters in analytical method validation, indicating the concentration range over which the method is accurate and precise. The coefficient of determination (R²) is a key measure of linearity, with a value ≥ 0.99 generally considered acceptable. The range is defined by the Limit of Quantification (LOQ) and the Upper Limit of Quantification (ULOQ).

AnalyteAnalytical MethodLinearity (R²)Linear RangeLimit of Quantification (LOQ)Reference
This compound Precursor (rrOIPG) UHPLC0.999125.85 - 258.50 µg/mL2.5 µg/mL (LOD)
This compound Precursor (rsOIPG) UHPLC0.99906.28 - 62.75 µg/mL2.9 µg/mL (LOD)
This compound Isomers HS-SPME-GC/MSNot Specified2 - 41 µg/L (Observed Range)0.06 - 0.98 µg/L[1]
β-Ionone LLE-GC-MS0.999710 - 500 µg/L6.53 µg/L[2]
Guaiacol GC-MSNot Specified1 - 100 µg/LNot Specified[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for establishing calibration curves for this compound, β-ionone, and guaiacol.

Protocol 1: Quantification of this compound Precursors by UHPLC

This method is suitable for the analysis of the glycosidically bound, non-volatile precursors of this compound in matrices like tobacco leaves.

  • Standard Preparation:

    • Prepare a primary stock solution of this compound precursor standards (e.g., (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside) in methanol (B129727) at a concentration of 1 mg/mL.

    • Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at concentrations ranging from 5 to 300 µg/mL.

  • Sample Preparation:

    • Homogenize the sample matrix (e.g., tobacco leaves).

    • Perform an extraction using a suitable solvent (e.g., methanol) with ultrasound assistance.

    • Centrifuge the extract and filter the supernatant through a 0.22 µm filter before injection.

  • UHPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV detector at an appropriate wavelength.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

    • Perform a linear regression analysis to determine the equation of the line and the coefficient of determination (R²).

    • Quantify the analyte in the samples using the calibration curve.

Protocol 2: Quantification of β-Ionone by GC-MS

This protocol is applicable for the determination of volatile β-ionone in aqueous samples.

  • Standard Preparation:

    • Prepare a stock solution of β-ionone in methanol (1000 µg/L).

    • Create a series of working standards by diluting the stock solution in ultrapure water to concentrations ranging from 10 to 500 µg/L.[2]

  • Sample Preparation (Liquid-Liquid Extraction):

    • Adjust the pH of the water sample to 9.[2]

    • Add a suitable extraction solvent (e.g., dichloromethane).

    • Vortex for a specified time (e.g., 8 minutes) and then centrifuge to separate the phases.[2]

    • Carefully collect the organic layer for GC-MS analysis.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for β-ionone.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area of β-ionone against the concentration of the prepared standards.

    • Calculate the concentration of β-ionone in the samples based on the linear regression of the calibration curve.

Protocol 3: Quantification of Guaiacol by GC-MS with Internal Standard

The use of a stable isotope-labeled internal standard, such as Guaiacol-d4, is recommended for accurate quantification of guaiacol in complex matrices.[4][5]

  • Standard and Sample Preparation:

    • Prepare stock solutions of guaiacol and Guaiacol-d4 (internal standard) in a suitable solvent like methanol.

    • Create calibration standards by spiking a blank matrix with known concentrations of guaiacol and a constant concentration of Guaiacol-d4. A typical range would be 1 - 100 µg/L.[3]

    • For samples, add the same constant concentration of the Guaiacol-d4 internal standard.

    • Perform a liquid-liquid extraction if necessary.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4]

    • Injection Mode: Splitless.[4]

    • Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.[4]

    • Ionization Mode: Electron Impact (EI) at 70 eV.[4]

    • MS Detection: Selected Ion Monitoring (SIM) of characteristic ions for guaiacol and Guaiacol-d4.[4]

  • Data Analysis:

    • Calculate the peak area ratio of guaiacol to the internal standard for each standard and sample.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of guaiacol in the samples from the calibration curve.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the typical workflows for generating a calibration curve and analyzing a sample.

CalibrationCurveWorkflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Stock Prepare Stock Solution Dilute Serial Dilutions Stock->Dilute Standards Calibration Standards Dilute->Standards Inject Inject Standards Standards->Inject Acquire Acquire Data Inject->Acquire Plot Plot Peak Area vs. Concentration Acquire->Plot Regress Linear Regression Plot->Regress Curve Calibration Curve (y = mx + c, R²) Regress->Curve

Caption: Workflow for generating a calibration curve.

SampleAnalysisWorkflow cluster_sample Sample Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification Sample Unknown Sample Extract Extraction Sample->Extract Cleanup Cleanup/ Filtration Extract->Cleanup Inject Inject Sample Cleanup->Inject Acquire Acquire Data Inject->Acquire PeakArea Determine Peak Area Acquire->PeakArea Calculate Calculate Concentration using Calibration Curve PeakArea->Calculate Result Final Concentration Calculate->Result

Caption: Workflow for sample analysis and quantification.

References

A Comparative Guide to the Limit of Detection and Quantification for Megastigmatrienone Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of analytical methodologies for the detection and quantification of megastigmatrienone isomers, key aroma compounds found in various natural products, including tobacco and wine. Understanding the limits of detection (LOD) and quantification (LOQ) is crucial for accurate analysis in research and quality control. This document outlines the performance of a validated Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC/MS) method and provides data on an alternative method for precursor analysis using Ultra-High-Performance Liquid Chromatography (UHPLC).

Quantitative Data Summary

The following tables summarize the limits of quantification (LOQ) for five this compound isomers in wine matrices and the limits of detection (LOD) and quantification (LOQ) for two of their precursors in tobacco leaves.

Table 1: Limit of Quantification (LOQ) for this compound Isomers in Wine by HS-SPME-GC/MS

IsomerLOQ in White Wine (µg/L)LOQ in Red Wine (µg/L)
Megastigma-4,6Z,8E-trien-3-one0.060.11
Megastigma-4,7E,9-trien-3-one0.490.98
Megastigma-4,6E,8E-trien-3-oneNot explicitly statedNot explicitly stated
Megastigma-4,6E,8Z-trien-3-oneNot explicitly statedNot explicitly stated
Megastigma-4,6Z,8Z-trien-3-oneNot explicitly statedNot explicitly stated

Data sourced from Slaghenaufi et al., 2014.[1]

Note on Limit of Detection (LOD): While the source publication does not explicitly state the LOD for the this compound isomers, it is generally accepted in analytical chemistry that the LOD is approximately one-third of the LOQ. Therefore, the estimated LODs for the isomers in white wine would be around 0.02 µg/L and 0.16 µg/L, and in red wine, approximately 0.04 µg/L and 0.33 µg/L for the specified isomers.

Table 2: LOD and LOQ for this compound Precursors by UHPLC

Precursor IsomerLimit of Detection (LOD) (µg/mL)
(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)2.5
(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)2.9

Data sourced from a study on the quantitative analysis of this compound precursors in tobacco leaves.

Experimental Protocols

HS-SPME-GC/MS Method for this compound Isomers in Wine

This method was developed and validated for the quantification of five this compound isomers in red and white wines.[1]

a. Sample Preparation:

  • A 10 mL aliquot of wine is placed into a 20 mL screw cap vial.

  • 1 g of sodium chloride (NaCl) is added to the vial to increase the ionic strength of the sample, which enhances the volatility of the analytes.

  • The vial is sealed with a PTFE/silicone septum.

b. Headspace Solid-Phase Microextraction (HS-SPME):

  • SPME Fiber: A 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber is used for the extraction.

  • Extraction Temperature: The sample is equilibrated at 40°C.

  • Extraction Time: The SPME fiber is exposed to the headspace of the sample for 60 minutes with agitation.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: After extraction, the SPME fiber is immediately inserted into the GC injector for thermal desorption of the analytes.

  • GC Column: A non-polar or medium-polar capillary column suitable for the separation of volatile compounds is used (e.g., DB-5ms).

  • Oven Temperature Program: A programmed temperature ramp is employed to ensure the separation of the different isomers. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250°C).

  • Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) is used for targeted quantification of the specific this compound isomers to enhance sensitivity and selectivity.

UHPLC Method for this compound Precursors in Tobacco

This method is designed for the quantitative analysis of two stereoisomeric precursors of this compound in tobacco leaves.

a. Sample Preparation:

  • Extraction: An ultrasound-assisted extraction (UAE) method is employed.

  • Solvent: A suitable solvent, such as methanol, is used for the extraction.

b. Ultra-High-Performance Liquid Chromatography (UHPLC) Analysis:

  • Chromatographic System: A UHPLC system equipped with a C18 column.

  • Mobile Phase: A gradient elution using a mixture of solvents, such as acetonitrile (B52724) and water.

  • Detection: A UV detector is used for the detection of the precursor compounds.

  • Quantification: The concentration of the precursors is determined by comparing the peak areas of the samples to a calibration curve prepared with known concentrations of analytical standards.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation (Wine) cluster_extraction HS-SPME cluster_analysis GC-MS Analysis p1 10 mL Wine p2 Add 1 g NaCl p1->p2 p3 Seal Vial p2->p3 e1 Equilibrate at 40°C p3->e1 e2 Expose PDMS/DVB Fiber (60 min) e1->e2 a1 Thermal Desorption e2->a1 a2 GC Separation a1->a2 a3 MS Detection (SIM) a2->a3 a4 Quantification a3->a4 Data Analysis

References

statistical analysis of Megastigmatrienone data from different origins

Author: BenchChem Technical Support Team. Date: December 2025

This comparison guide provides a , tailored for researchers, scientists, and drug development professionals.

Megastigmatrienone, also known as tabanone, is a key aroma and flavor compound found in a variety of natural products, including tobacco, grapes (and wine), and certain fruits.[1][2][3][4][5] It is formed from the degradation of carotenoids.[2] This guide offers a comparative overview of its quantitative data from different sources, detailed experimental protocols for its analysis, and insights into its potential biological signaling pathways.

Quantitative Analysis of this compound and its Precursors

Direct comparative data for this compound across different origins is not always available in the public domain. However, studies on its precursors and related compounds offer valuable insights into its variable concentrations depending on the source.

This compound Precursors in Tobacco Leaves

A study on the precursors of this compound, (6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG) and (6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG), in tobacco leaves from seven diverse global regions revealed significant geographical variations. The content of the rsOIPG configuration was notably higher in foreign-sourced tobacco compared to domestic (Chinese) origins, while the rrOIPG configuration was generally more abundant than rsOIPG.[6]

Table 1: Quantitative Analysis of this compound Precursors in Tobacco Leaves

Parameter(6R, 9R)-3-oxo-α-ionol-β-D-glucopyranoside (rrOIPG)(6R, 9S)-3-oxo-α-ionol-β-D-pyranoside (rsOIPG)
Linear Range (µg/mL) 25.85 - 258.506.28 - 62.75
Correlation Coefficient (R²) 0.99910.9990
Limit of Detection (µg/mL) 2.52.9
Recovery Rate (%) 83.94105.90
Relative Standard Deviation (RSD) (%) 1.221.93
Source: Adapted from a study on this compound precursors in tobacco leaves.[6]
Related Carotenoid Degradation Products in Tobacco

As a proxy for this compound levels, the concentrations of other carotenoid-derived compounds in essential oils from different Bulgarian tobacco varieties are presented below.

Table 2: Carotenoid-Related Volatile Compounds in Bulgarian Tobacco Varieties (mg/100g DW)

Tobacco Varietyα-iononeβ-iononeβ-damascenone
Flue-Cured Virginia (FCV) 0.61Not Reported1.26
Burley (BU) 0.73Not Reported1.35
Oriental (Kr) 0.201.080.36
Oriental (Pd7) 1.43Not Reported1.23
Source: Adapted from a study on carotenoid-related volatile compounds in tobacco essential oils.[2]
This compound Isomers in Alcoholic Beverages

Five different isomers of this compound have been quantified in spirits and aged wines, where they contribute to tobacco-like aromas.[3][4][7] Statistical analysis has shown that the levels of megastigma-4,7E,9-trien-3-one can differentiate between freshly-distilled and barrel-aged spirits, with aged spirits containing higher amounts.[4][7] Furthermore, the concentrations of the megastigma-4,6Z,8E-trien-3-one isomer could distinguish between Armagnac and Cognac samples.[4][7]

Experimental Protocols

Accurate quantification of this compound and its precursors requires specific analytical methodologies.

Analysis of this compound Precursors via UHPLC

A method combining ultrasound-assisted extraction with ultra-high-performance liquid chromatography (UHPLC) has been developed for the quantitative analysis of rrOIPG and rsOIPG in tobacco leaves.[2][6]

  • Extraction : Ultrasound-assisted extraction.[6]

  • Chromatographic System : UHPLC system with a C18 column.[2]

  • Mobile Phase : A gradient elution with a mixture of solvents like acetonitrile (B52724) and water.[2]

  • Detection : UV detector set at an appropriate wavelength.[2]

  • Quantification : Achieved by comparing the peak areas of samples to a calibration curve prepared with known concentrations of analytical standards.[2][6]

Analysis of this compound via GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is commonly used for the quantification of this compound in various matrices like tobacco, spirits, and wine.[2][3][7]

  • Sample Preparation (HS-SPME) : Headspace solid-phase microextraction is a common preparation technique.[1][3]

    • Place 1-5 g of homogenized sample or 5-10 mL of liquid sample into a 20 mL headspace vial.[1]

    • Optionally, add a saturated NaCl solution to enhance the release of volatile compounds.[1]

    • Equilibrate the sample at 40-60 °C for 15-30 minutes.[1]

    • Expose a 65 µm polydimethylsiloxane/divinylbenzene (PDMS/DVB) SPME fiber to the headspace for 20-40 minutes.[1][3]

  • Gas Chromatography (GC) Conditions :

    • Injector : Splitless mode is often used.

    • Carrier Gas : Helium.

    • Column : A chiral stationary phase (CSP), often cyclodextrin-based, is required for separating enantiomers.[1]

    • Oven Temperature Program : A programmed temperature ramp is used to separate compounds based on their boiling points.[2]

  • Mass Spectrometer (MS) Conditions :

    • Ionization Mode : Electron Ionization (EI).[2]

    • Scan Mode : Selected Ion Monitoring (SIM) for targeted quantification or full scan mode for qualitative analysis.[2][3]

  • Data Analysis : Identification is based on retention time and mass spectrum compared to a reference standard. Quantification is achieved by integrating the peak area and using a calibration curve.[2]

G General Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction Extraction (HS-SPME) cluster_analysis Analysis (GC-MS) cluster_data Data Processing Sample Sample Origin (Tobacco, Wine, Spirits) Homogenize Homogenization (if solid) Sample->Homogenize Vial Transfer to Headspace Vial Homogenize->Vial NaCl Add Saturated NaCl (Optional) Vial->NaCl Equilibrate Equilibrate at 40-60°C NaCl->Equilibrate SPME Expose PDMS/DVB SPME Fiber Equilibrate->SPME Inject Thermal Desorption in GC Injector SPME->Inject Analyte Transfer GCMS GC-MS System Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection (EI, SIM/Scan) Separate->Detect Identify Identification (Retention Time, Mass Spectra) Detect->Identify Quantify Quantification (Peak Area Integration) Identify->Quantify Result Final Concentration Quantify->Result G Proposed Inhibitory Effect of this compound on the NF-κB Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Cell Surface Receptors Stimuli->Receptor IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation & NF-κB Release Nucleus Nucleus NFkB->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-8, etc.) Transcription->Cytokines Induces Mega This compound Mega->InhibitionPoint Inhibits

References

A Comparative Guide to Assessing Natural Flavor Authenticity: The Role of Megastigmatrienone and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing consumer demand for natural products has intensified the need for robust analytical methods to verify the authenticity of natural flavors. Economically motivated adulteration, where synthetic equivalents replace or dilute natural ingredients, poses a significant challenge to quality control and regulatory compliance. This guide provides a comparative analysis of using Megastigmatrienone as a marker for authenticity alongside other established analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Introduction to Flavor Authenticity Verification

A "natural flavor" is legally defined as a substance derived from a natural source, such as plant or animal material, through physical, microbiological, or enzymatic processes.[1] Verification of this "natural" claim is a critical aspect of quality assurance in the food and beverage industry. Analytical chemistry provides a suite of tools to differentiate between natural and synthetic flavor compounds.

This compound, a key aroma compound found in various natural products like tobacco and certain spirits, serves as a potential marker for the authenticity of specific flavors.[2][3] Its presence and isomeric ratio can be indicative of a natural origin. However, a comprehensive authentication strategy often involves a multi-faceted approach, employing various analytical techniques that probe different aspects of a flavor's composition and origin.

Comparative Analysis of Authentication Methods

The selection of an appropriate authentication method depends on the specific research question, the nature of the flavor, and the available resources. Below is a comparative summary of key analytical techniques.

Parameter This compound Analysis (GC-MS) Carbon-14 (B1195169) (¹⁴C) Analysis (AMS) Chiral Analysis (Chiral GC-MS) Stable Isotope Ratio Analysis (SIRA)
Principle Quantification of a specific natural marker compound and its isomers.[2]Measures the ratio of ¹⁴C to ¹²C to differentiate between bio-based (natural) and fossil-fuel-derived (synthetic) carbon sources.[4][5]Separates and quantifies enantiomers (chiral isomers) of a flavor compound.[6]Measures the ratios of stable isotopes (e.g., ¹³C/¹²C, ²H/¹H, ¹⁸O/¹⁶O) to determine geographical and botanical origin.[7]
Primary Application Authenticating specific flavors where this compound is a known natural component.Differentiating natural vs. synthetic bulk flavorings and ingredients.[8]Authenticating flavors where one enantiomer is predominantly produced in nature.Determining the geographical origin and production process of raw materials.[9][10]
Instrumentation Gas Chromatograph-Mass Spectrometer (GC-MS)Accelerator Mass Spectrometer (AMS)[4]Gas Chromatograph with a chiral column and a Mass Spectrometer (GC-MS)Isotope Ratio Mass Spectrometer (IRMS)[7]
Sample Throughput HighLow to MediumHighMedium
Cost per Sample ModerateHighModerate to HighHigh
Key Advantage High specificity for certain flavors.Definitive method for distinguishing natural from petroleum-derived synthetic sources.[11]High specificity for chiral compounds, providing strong evidence of natural origin.Provides information on geographical origin and agricultural practices.
Limitations Only applicable to flavors containing this compound; does not rule out adulteration with other natural sources.Does not differentiate between different natural sources; cannot detect adulteration with other bio-based materials.[1]Only applicable to chiral compounds; synthetic routes can sometimes mimic natural enantiomeric ratios.Requires a comprehensive database of authentic samples for comparison.[9]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the key analytical techniques discussed.

This protocol is adapted for the analysis of this compound in a liquid matrix (e.g., a beverage or flavor extract).

  • Sample Preparation (HS-SPME):

    • Place 5 mL of the liquid sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to enhance the volatility of the analytes.

    • Seal the vial with a PTFE/silicone septum.

    • Equilibrate the sample at 60°C for 15 minutes with gentle agitation.

    • Expose a 65 µm PDMS/DVB SPME fiber to the headspace for 30 minutes at 60°C.

    • Retract the fiber and immediately introduce it into the GC injector for thermal desorption.[12]

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min.

    • MS Detector: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound isomers.[3]

  • Data Analysis:

    • Identify this compound isomers based on retention times and mass spectra compared to authentic standards.

    • Quantify the concentration of each isomer using a calibration curve prepared with certified reference materials.

This protocol outlines the general steps for determining the biobased content of a flavor sample.[4][13]

  • Sample Preparation:

    • The sample is combusted to convert all carbon into CO₂.

    • The CO₂ is purified and, in some cases, converted to graphite.

  • AMS Analysis:

    • The prepared sample (CO₂ or graphite) is introduced into the ion source of the AMS.

    • The atoms are ionized and accelerated to high energies.

    • The isotopes of carbon (¹²C, ¹³C, and ¹⁴C) are separated by magnetic and electric fields.

    • The individual isotopes are counted by sensitive detectors.

  • Data Analysis:

    • The ratio of ¹⁴C to ¹²C is calculated and compared to a modern reference standard (e.g., NIST SRM 4990c).

    • The result is reported as a percentage of biobased carbon. A result of 100% indicates a completely natural origin, while 0% indicates a synthetic origin from fossil fuels.[5]

This protocol describes the enantioselective analysis of a chiral flavor compound.

  • Sample Preparation:

    • Sample extraction is performed using an appropriate solvent (e.g., dichloromethane) via liquid-liquid extraction or solid-phase microextraction (SPME) as described in Protocol 1.[14]

    • The extract may require concentration before analysis.

  • Chiral GC-MS Analysis:

    • Injector: Split or splitless mode, depending on the concentration, at an optimized temperature.

    • Column: A chiral stationary phase column (e.g., a cyclodextrin-based column like Rt-βDEXse) is essential for separating the enantiomers.[6]

    • Carrier Gas: Helium or hydrogen at an optimal flow rate.

    • Oven Program: An optimized temperature program is used to achieve baseline separation of the enantiomers.

    • MS Detector: Operated in either full scan or SIM mode to identify and quantify the enantiomers.[15]

  • Data Analysis:

    • The two enantiomers will appear as separate peaks in the chromatogram.

    • The enantiomeric ratio (e.g., R/S ratio) is calculated from the peak areas. This ratio is then compared to the known enantiomeric distribution in the authentic natural product.

This protocol provides a general workflow for SIRA of a flavor compound.

  • Sample Preparation:

    • The sample is combusted in an elemental analyzer to convert it into simple gases (e.g., CO₂, N₂, H₂, SO₂).

  • IRMS Analysis:

    • The purified gases are introduced into the ion source of the IRMS.

    • The gases are ionized, and the ions are accelerated and separated based on their mass-to-charge ratio in a magnetic field.

    • Highly sensitive Faraday cup detectors simultaneously measure the ion beams of the different isotopes.

  • Data Analysis:

    • The isotope ratios (e.g., δ¹³C, δ¹⁵N, δ²H) are calculated relative to international standards.

    • The results are compared to a database of authentic reference samples from different geographical origins or production systems to determine the likely origin of the sample.[16]

Visualizing Workflows and Relationships

To further clarify the experimental processes and their logical connections, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_this compound This compound Analysis cluster_carbon14 Carbon-14 Analysis cluster_chiral Chiral Analysis cluster_sira SIRA meg_sample Sample Preparation (SPME) meg_gcms GC-MS Analysis meg_sample->meg_gcms meg_data Data Analysis (Quantification) meg_gcms->meg_data c14_sample Sample Combustion to CO2 c14_ams AMS Analysis c14_sample->c14_ams c14_data Data Analysis (% Biobased) c14_ams->c14_data chiral_sample Sample Extraction chiral_gcms Chiral GC-MS Analysis chiral_sample->chiral_gcms chiral_data Data Analysis (Enantiomeric Ratio) chiral_gcms->chiral_data sira_sample Sample Combustion to Gas sira_irms IRMS Analysis sira_sample->sira_irms sira_data Data Analysis (Isotope Ratios) sira_irms->sira_data

Figure 1. High-level experimental workflows for different flavor authenticity methods.

decision_pathway start Flavor Sample for Authenticity Testing q1 Is the goal to distinguish natural vs. petroleum-derived synthetic? start->q1 c14 Carbon-14 Analysis q1->c14 Yes q2 Is the flavor compound chiral with a known natural enantiomeric excess? q1->q2 No end Authenticity Assessment c14->end chiral Chiral Analysis q2->chiral Yes q3 Is this compound a known marker for this flavor? q2->q3 No chiral->end meg This compound Analysis q3->meg Yes sira Is geographical origin or production method the primary question? q3->sira No meg->end sira_analysis SIRA sira->sira_analysis Yes sira->end No sira_analysis->end

Figure 2. Decision pathway for selecting an appropriate flavor authenticity testing method.

Conclusion

The authentication of natural flavors is a complex analytical challenge that requires a thoughtful selection of methods. While the analysis of specific marker compounds like this compound provides valuable information for certain flavors, it is often part of a broader analytical strategy. Techniques such as Carbon-14 analysis, chiral analysis, and SIRA offer complementary and sometimes more definitive evidence of a flavor's origin. By understanding the principles, advantages, and limitations of each method, researchers and quality control professionals can develop a robust and reliable approach to ensure the authenticity of natural flavors.

References

Safety Operating Guide

Proper Disposal of Megastigmatrienone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of megastigmatrienone, a compound used in flavor and fragrance research. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Given that this compound is classified as harmful if swallowed, a skin irritant, a potential skin sensitizer, and harmful to aquatic life with long-lasting effects, proper disposal is of paramount importance.[1][2][3]

Immediate Safety and Hazard Information

Before handling this compound, it is crucial to be aware of its associated hazards. This information is typically found in the Safety Data Sheet (SDS) provided by the manufacturer.

Hazard Summary Table

Hazard ClassificationDescriptionPrecautionary Statements
Acute Toxicity, Oral (Category 4) Harmful if swallowed.[3][4]P264: Wash hands thoroughly after handling.[2][4] P270: Do not eat, drink or smoke when using this product.[2][4] P301+P317: IF SWALLOWED: Get medical help.[2] P330: Rinse mouth.[2][4]
Skin Irritation (Category 2) Causes skin irritation.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P302+P352: IF ON SKIN: Wash with plenty of water.[2] P332+P317: If skin irritation occurs: Get medical help.[2]
Skin Sensitization (Category 1) May cause an allergic skin reaction.[1]P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[2] P272: Contaminated work clothing should not be allowed out of the workplace.[2] P333+P317: If skin irritation or rash occurs: Get medical help.[2]
Hazardous to the Aquatic Environment, Long-Term Hazard (Category 3) Harmful to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[2]

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1] Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [1][5]

1. Waste Identification and Segregation:

  • Clearly label all waste containing this compound as "Hazardous Waste."

  • The label must include the full chemical name, "this compound," and a clear indication of the associated hazards (e.g., "Toxic," "Environmental Hazard").[6]

  • Segregate this compound waste from other laboratory waste streams to prevent accidental mixing with incompatible chemicals.[7][8] Store it away from acids and bases.[7]

2. Waste Collection and Storage:

  • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste.[8][9] The original container may be used if it is in good condition.[7]

  • Keep the waste container securely closed except when adding waste.[5][9]

  • Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[7][9]

3. Disposal of Empty Containers:

  • A container that has held this compound should be considered hazardous waste unless properly decontaminated.

  • To decontaminate, triple-rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or another solvent in which this compound is soluble).

  • Collect the rinsate as hazardous waste and add it to your this compound waste stream.[5]

  • After triple-rinsing, deface or remove the original label from the container before disposing of it as regular trash or recycling, in accordance with your institution's policies.[5]

4. Arranging for Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.[9]

Experimental Protocols and Waste Minimization

While specific experimental protocols for the degradation or neutralization of this compound for disposal purposes are not widely published, laboratories should focus on waste minimization strategies:

  • Source Reduction: Order and use the smallest quantity of this compound necessary for your experiments.[9]

  • Scale Reduction: Where possible, reduce the scale of experiments to minimize the volume of waste generated.[9]

  • Inventory Management: Maintain a current inventory of your chemicals to avoid ordering duplicates and to track expiration dates.[9]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Megastigmatrienone_Disposal_Workflow start This compound Waste Generated collect Collect in a Labeled, Compatible Hazardous Waste Container start->collect store Store in a Designated Satellite Accumulation Area (SAA) collect->store contact_ehs Contact Environmental Health & Safety (EHS) for Pickup store->contact_ehs disposal Disposal by Licensed Hazardous Waste Contractor (e.g., Incineration) contact_ehs->disposal empty_container Empty this compound Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate deface_label Deface or Remove Original Label triple_rinse->deface_label collect_rinsate->collect dispose_container Dispose of Container as Non-Hazardous Waste deface_label->dispose_container

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Megastigmatrienone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling Megastigmatrienone (also known as Tabanone), a key aroma compound found in tobacco and aged wines.[1][2] The following procedural guidance is intended to ensure the safe handling, use, and disposal of this compound in a laboratory setting.

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed.[1][3] Adherence to strict safety protocols is crucial to minimize risk and ensure a safe laboratory environment.

GHS Hazard Classification:

Hazard ClassCategoryHazard StatementPictogramSignal Word
Acute Toxicity, Oral4H302: Harmful if swallowedExclamation mark pictogramWarning

Source: ECHA C&L Inventory[3]

Precautionary Statements:

A comprehensive list of precautionary statements from Safety Data Sheets (SDS) is provided below.

CodePrecaution
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[4][5]
P264Wash hands and any exposed skin thoroughly after handling.[1][4][5]
P270Do not eat, drink or smoke when using this product.[1][4][5]
P272Contaminated work clothing should not be allowed out of the workplace.[5]
P273Avoid release to the environment.[4][5]
P280Wear protective gloves/protective clothing/eye protection/face protection.[4][5]
P301+P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P302+P352IF ON SKIN: Wash with plenty of water.[4][5]
P330Rinse mouth.[1][4]
P332+P317If skin irritation occurs: Get medical help.[4][5]
P362+P364Take off contaminated clothing and wash it before reuse.[5]
P501Dispose of contents/container in accordance with local/regional/national/international regulations.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound:

Protection TypeSpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US).[4]
Skin Protection Wear protective gloves and impervious, fire/flame resistant clothing to prevent skin contact.[4]
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring laboratory safety.

Handling:

  • Work in a well-ventilated area, preferably under a chemical fume hood.[5]

  • Avoid contact with skin and eyes.[5]

  • Avoid the formation of dust and aerosols.[5]

  • Use non-sparking tools and take precautionary measures against static discharge.[5]

  • An emergency shower and eyewash station should be readily accessible.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials such as strong oxidizing agents.

  • Recommended storage temperature is -20°C for long-term stability (≥ 4 years).[7]

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Retrieve from Storage Retrieve from Storage Verify Fume Hood Operation->Retrieve from Storage Weigh/Measure Weigh/Measure Retrieve from Storage->Weigh/Measure Use in Experiment Use in Experiment Weigh/Measure->Use in Experiment Decontaminate Workspace Decontaminate Workspace Use in Experiment->Decontaminate Workspace Segregate Waste Segregate Waste Decontaminate Workspace->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: General workflow for handling this compound.

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials, including gloves, absorbent pads, and empty containers, in a dedicated, leak-proof, and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and clearly state "this compound" along with any other components.

  • Storage of Waste: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Disposal: Dispose of the hazardous waste through a licensed waste disposal company, following all local, state, and federal regulations. Do not dispose of down the drain.

Experimental Protocol: Quantification of this compound in Tobacco using GC-MS

The following is a generalized protocol for the quantification of this compound in tobacco samples using Gas Chromatography-Mass Spectrometry (GC-MS).[1]

1. Sample Preparation (Ultrasound-Assisted Extraction)

  • Grinding: Grind dry tobacco leaves into a fine powder.[1]

  • Extraction: Add a suitable organic solvent (e.g., methanol) to the tobacco powder.[1]

  • Ultrasonication: Sonicate the mixture for approximately 30 minutes to enhance extraction efficiency.[1]

  • Centrifugation: Centrifuge the extract to separate the solid and liquid phases.[1]

  • Filtration: Filter the supernatant through a 0.22 µm membrane filter.[1]

2. GC-MS Analysis

The following table summarizes recommended GC-MS conditions. These may require optimization for specific instruments.

ParameterRecommended Condition
Column Chiral stationary phase (e.g., cyclodextrin-based) for enantiomeric separation
Injector Temperature 250 °C
Oven Program Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 3°C/min, hold for 10 min
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
MS Detection Selected Ion Monitoring (SIM) mode for higher sensitivity

3. Data Analysis

  • Identification: Identify this compound based on its retention time and comparison of its mass spectrum to a reference standard.[1]

  • Quantification: Integrate the peak area and compare it against a calibration curve prepared from known concentrations of a this compound standard.[1]

G cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Grind Tobacco Grind Tobacco Solvent Extraction Solvent Extraction Grind Tobacco->Solvent Extraction Ultrasonication Ultrasonication Solvent Extraction->Ultrasonication Centrifuge & Filter Centrifuge & Filter Ultrasonication->Centrifuge & Filter Inject Sample Inject Sample Centrifuge & Filter->Inject Sample Chromatographic Separation Chromatographic Separation Inject Sample->Chromatographic Separation Mass Spectrometry Detection Mass Spectrometry Detection Chromatographic Separation->Mass Spectrometry Detection Identify by Retention Time & Mass Spectrum Identify by Retention Time & Mass Spectrum Mass Spectrometry Detection->Identify by Retention Time & Mass Spectrum Quantify using Calibration Curve Quantify using Calibration Curve Identify by Retention Time & Mass Spectrum->Quantify using Calibration Curve

Caption: Experimental workflow for GC-MS analysis of this compound.

Disclaimer: No information on specific biological signaling pathways for this compound was found in the public domain at the time of this writing. The primary documented use of this compound is as a flavor and aroma agent in research and industry.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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